molecular formula C21H22O5 B182698 8-(7-Hydroxy-3,7-dimethyl-2,5-octadienyloxy)psoralen

8-(7-Hydroxy-3,7-dimethyl-2,5-octadienyloxy)psoralen

Cat. No.: B182698
M. Wt: 354.4 g/mol
InChI Key: YOQCKFCFAJIRRT-OVXNXNIRSA-N
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Description

9-((7-Hydroxy-3,7-dimethylocta-2,5-dien-1-yl)oxy)-7H-furo[3,2-g]chromen-7-one ( 144398-34-5) is a specialized geranyloxycoumarin derivative with a molecular formula of C21H22O5 and a molecular weight of 354.40 g/mol . This compound belongs to the furanocoumarin class, a group of natural products renowned for their broad spectrum of physiological activities . Researchers are particularly interested in geranyloxycoumarins for their potential antibacterial properties. Studies on similar derivatives indicate that such compounds exhibit activity against various food-poisoning bacteria, including Gram-positive strains like Bacillus cereus and Staphylococcus aureus . The compound is also relevant in investigations of anti-inflammatory effects, with research suggesting that geranyloxycoumarin derivatives can significantly inhibit the production of pro-inflammatory cytokines such as interleukin (IL)-6 . As a member of the coumarin family, it serves as a valuable chemical scaffold in medicinal chemistry and pharmacology for exploring structure-activity relationships (SAR), developing new antibacterial agents, and studying natural product-based therapeutics . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

9-[(2E,5E)-7-hydroxy-3,7-dimethylocta-2,5-dienoxy]furo[3,2-g]chromen-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22O5/c1-14(5-4-10-21(2,3)23)8-11-25-20-18-16(9-12-24-18)13-15-6-7-17(22)26-19(15)20/h4,6-10,12-13,23H,5,11H2,1-3H3/b10-4+,14-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOQCKFCFAJIRRT-OVXNXNIRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCOC1=C2C(=CC3=C1OC=C3)C=CC(=O)O2)CC=CC(C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\COC1=C2C(=CC3=C1OC=C3)C=CC(=O)O2)/C/C=C/C(C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Unveiling the Bioactive Treasures: A Technical Guide to the Isolation and Characterization of Furanocoumarins from Australian Rutaceae

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the methodologies for isolating and characterizing furanocoumarins from native Australian flora of the Rutaceae family. This document details experimental protocols, presents quantitative data for key isolated compounds, and visualizes experimental workflows and relevant biological signaling pathways.

Introduction to Furanocoumarins and Australian Rutaceae

Furanocoumarins are a class of naturally occurring organic compounds characterized by a furan (B31954) ring fused with a coumarin (B35378) skeleton. They are widely distributed in the plant kingdom and are particularly abundant in the Rutaceae family. Australian Rutaceae, encompassing genera such as Flindersia, Geijera, and Correa, represent a rich and largely untapped source of novel furanocoumarins with significant potential for drug discovery and development. These compounds have garnered considerable interest due to their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This guide focuses on the scientific approaches to unlock the potential of these bioactive molecules from Australian native plants.

Experimental Protocols: From Plant Material to Pure Compound

The isolation of furanocoumarins from plant sources involves a multi-step process, beginning with extraction and culminating in the purification of individual compounds. The choice of methodology is critical to ensure high yield and purity of the target molecules.

General Extraction and Isolation Workflow

The following diagram illustrates a typical workflow for the isolation of furanocoumarins from plant material.

Extraction_Workflow Plant_Material Plant Material (e.g., leaves, bark) Grinding Grinding and Drying Plant_Material->Grinding Extraction Solvent Extraction (e.g., Maceration, Soxhlet, UAE, MAE) Grinding->Extraction Filtration Filtration/Concentration Extraction->Filtration Crude_Extract Crude Extract Filtration->Crude_Extract Column_Chromatography Column Chromatography (Silica Gel) Crude_Extract->Column_Chromatography Fractions Fractions Column_Chromatography->Fractions TLC_Analysis TLC Analysis Fractions->TLC_Analysis Purification Further Purification (e.g., Prep-HPLC, Crystallization) TLC_Analysis->Purification Pure_Compound Pure Furanocoumarin Purification->Pure_Compound Characterization Structural Characterization (NMR, MS, etc.) Pure_Compound->Characterization

Caption: General workflow for furanocoumarin isolation.

Detailed Experimental Protocols
  • Plant Material Preparation: The stem (2.0 kg) and wood bark (2.3 kg) of Flindersia brayleyana were dried and powdered.

  • Extraction: The powdered material was extracted with methanol (B129727).

  • Partitioning: The methanolic extracts were partitioned successively with dichloromethane (B109758) (CH2Cl2), butanol (BuOH), ethyl acetate (B1210297) (EtOAc), and water (H2O).

  • Fractionation of Dichloromethane Partition (Stem): The CH2Cl2 partition from the stem (47.3 g) was subjected to silica (B1680970) gel column chromatography using a gradient of CH2Cl2:MeOH to yield seven fractions (FCD1-FCD7).

  • Isolation from Fractions:

    • Fraction FCD1 (1.4 g) was further chromatographed with a CH2Cl2:MeOH gradient to give seven sub-fractions. Sub-fraction FCD1.4 (102.4 mg) was subjected to preparative thin-layer chromatography (PTLC) with 100% CH2Cl2 to yield seselin (2.3 mg).

    • Sub-fraction FCD1.4.5 (66.5 mg) was chromatographed on a silica gel column with a hexane:acetone gradient to afford braylin (B15695) (30.5 mg) and cedrelopsin (6.4 mg).

    • Fraction FCD5 (8.9 g) was chromatographed with a hexane:acetone gradient to yield nine sub-fractions. Further purification of these sub-fractions yielded cis-6-methoxykellactone (34.6 mg) and 6-methoxylomatin (35.2 mg).

  • Fractionation of Dichloromethane Partition (Wood Bark): The CH2Cl2 partition from the wood bark (18.5 g) was fractionated by silica gel column chromatography with a CH2Cl2:MeOH gradient to yield 13 fractions (FCMD1-FCMD13).

  • Isolation from Fractions: Fraction FCMD6 (1.1 g) was subjected to multiple chromatographic steps using a hexane:acetone gradient to yield brayleyanin (49.1 mg).

  • Plant Material Preparation: Dried and ground leaves of Correa species were used.

  • Extraction: A household espresso machine was used for pressurized hot water extraction (PHWE). The extraction was performed with 35% v/v ethanol (B145695) in water.

  • Isolation: The resulting aqueous ethanol extract was partitioned with an appropriate organic solvent (e.g., ethyl acetate). The organic phase was then concentrated and subjected to silica gel column chromatography and/or preparative HPLC for the isolation of individual furanocoumarins.

  • Plant Material Preparation: Pulverised leaves (250 g) of Geijera parviflora were used.

  • Extraction: Sequential solvent extraction was performed with dichloromethane (DCM) and methanol (MeOH).

  • Fractionation: The DCM crude extract was fractionated on a silica column, yielding 34 fractions.

  • Purification: Based on analytical HPLC and low-resolution LC-MS analysis, selected fractions were subjected to semi-preparative HPLC to purify individual compounds, including auraptene , 6′-dehydromarmin , and geiparvarin .

Quantitative Data of Isolated Furanocoumarins

The following tables summarize the quantitative data for furanocoumarins and related coumarins isolated from various Australian Rutaceae species.

Furanocoumarins and Coumarins from Flindersia brayleyana[1]
CompoundPlant PartYield (mg)
SeselinStem2.3
BraylinStem30.5
CedrelopsinStem6.4
cis-6-methoxykellactoneStem34.6
6-methoxylomatinStem35.2
BrayleyaninWood Bark49.1
Furanocoumarins from Correa species (via PHWE)[2]
CompoundYield (% w/w)
Seselin1.0
(+)-Epoxysuberosin1.2
Alosin0.7
(-)-Meranzin0.4

Characterization Data

Structural elucidation of the isolated furanocoumarins was achieved through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Spectroscopic Data for Selected Furanocoumarins

Braylin (from Flindersia brayleyana) [1]

  • Molecular Formula: C₁₅H₁₄O₄

  • Structure: 6-methoxy-7,8-(2',2'-dimethylpyrano-5?,6?)coumarin

Note: Detailed NMR and MS data for braylin and other compounds are often found in the supplementary information of the cited research articles. Accessing the full-text publications is recommended for a comprehensive analysis.

Biological Activity and Signaling Pathways

While specific studies on the signaling pathways of furanocoumarins from Australian Rutaceae are limited, research on furanocoumarins from other Rutaceae species and related plant families has shed light on their mechanisms of action, particularly in the context of anti-inflammatory and anticancer activities.

Anti-inflammatory Activity and the NF-κB Signaling Pathway

Furanocoumarins have been shown to exert anti-inflammatory effects by modulating key signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) pathway. NF-κB is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. In inflammatory conditions, NF-κB is activated, leading to the expression of pro-inflammatory genes.

The following diagram illustrates a simplified representation of the NF-κB signaling pathway and a hypothetical point of inhibition by furanocoumarins.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Stimuli->IKK activates IkB IκB IKK->IkB phosphorylates IkB_NFkB IκB-NF-κB Complex NFkB NF-κB (p50/p65) NFkB_n NF-κB NFkB->NFkB_n translocates to IkB_NFkB->NFkB releases Furanocoumarins Furanocoumarins Furanocoumarins->IKK inhibit DNA DNA NFkB_n->DNA binds to Genes Pro-inflammatory Genes (e.g., COX-2, iNOS, IL-6) DNA->Genes promotes transcription of

Caption: Simplified NF-κB pathway and potential furanocoumarin inhibition.

Studies on citrus peels have suggested that compounds like naringin (B1676962) and neohesperidin (B1678168) can inhibit the NF-κB pathway, providing a rationale for the anti-inflammatory properties of these plant materials[2][3][4]. It is plausible that furanocoumarins from Australian Rutaceae exert similar effects.

Conclusion and Future Directions

The Australian Rutaceae family is a promising source of structurally diverse furanocoumarins with significant therapeutic potential. This guide has outlined the key methodologies for their isolation and characterization, providing a foundation for further research and development. While progress has been made in identifying novel compounds, a significant opportunity exists to expand the scope of these investigations.

Future research should focus on:

  • Comprehensive Phytochemical Profiling: Systematic screening of a wider range of Australian Rutaceae species to identify new furanocoumarins.

  • Detailed Bioactivity Studies: Elucidating the specific mechanisms of action and signaling pathways modulated by these compounds.

  • Quantitative Structure-Activity Relationship (QSAR) Studies: To understand the relationship between the chemical structure of these furanocoumarins and their biological activity, guiding the synthesis of more potent analogues.

By leveraging the methodologies and knowledge presented in this guide, researchers and drug development professionals can accelerate the discovery and development of new therapeutic agents from Australia's unique botanical heritage.

References

An In-depth Technical Guide on the Quantum Yield of Singlet Oxygen Generation by Psoralen Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the methodologies used to determine the singlet oxygen quantum yield of psoralen (B192213) derivatives. Despite a thorough search of available scientific literature, no specific data for the singlet oxygen quantum yield of 8-(7-Hydroxy-3,7-dimethyl-2,5-octadienyloxy)psoralen was found. The quantitative data and experimental protocols presented herein are based on the parent compound, psoralen, and other relevant derivatives, and serve as a guide for the experimental determination of this value for the compound of interest.

Introduction to Psoralens and Singlet Oxygen Generation

Psoralens are a class of naturally occurring furocoumarins that have been extensively studied for their photochemical and photobiological activities.[1] When activated by ultraviolet A (UVA) radiation, psoralens can participate in two types of photoreactions: DNA photoaddition and the generation of reactive oxygen species (ROS), including singlet oxygen (¹O₂).[2][3] The efficiency of singlet oxygen generation is a critical parameter for assessing the potential of a psoralen derivative in applications such as photodynamic therapy (PDT), where ¹O₂ is a key cytotoxic agent.[2] The quantum yield of singlet oxygen generation (ΦΔ) quantifies this efficiency, representing the fraction of absorbed photons that result in the formation of singlet oxygen.

Quantitative Data for Singlet Oxygen Quantum Yield of Psoralen and its Derivatives

The following table summarizes the available data for the singlet oxygen quantum yield of psoralen and some of its derivatives in various solvents. This data is crucial for comparative studies and for understanding the structure-activity relationships that govern the photophysical properties of these compounds.

CompoundSolventQuantum Yield (ΦΔ)Reference
PsoralenCCl₄0.0055[4][5]
AngelicinCCl₄0.0026[4][5]
8-Methoxypsoralen (8-MOP)CCl₄0.002[4][5]
PsoralenAqueous0.18[4]
5-MethoxypsoralenAqueous0.013[4]
8-Methoxypsoralen (8-MOP)Aqueous0.035[4]
Sulfur and Selenium Analogs of PsoralenCCl₄Generally higher than psoralen[6]

Experimental Protocols for Determining Singlet Oxygen Quantum Yield

The determination of the singlet oxygen quantum yield is essential for characterizing photosensitizers.[7] Two primary methods are employed for this purpose: direct measurement via time-resolved phosphorescence detection and indirect measurement using chemical trapping agents.[7][8]

Direct Method: Time-Resolved Near-Infrared Phosphorescence Detection

This is the most reliable and direct method for quantifying singlet oxygen.[9] It involves the detection of the weak near-infrared phosphorescence emitted by singlet oxygen as it decays back to its ground state, with a characteristic emission peak around 1270 nm.[9][10]

Experimental Protocol:

  • Sample Preparation:

    • Prepare a solution of the psoralen derivative in the solvent of interest.

    • Prepare a solution of a standard photosensitizer with a known ΦΔ in the same solvent.

    • Adjust the concentrations of both solutions to have the same absorbance at the excitation wavelength.

  • Instrumentation:

    • A pulsed laser is used as the excitation source.

    • A high-sensitivity near-infrared detector, such as a germanium photodiode or a superconducting single-photon detector, is required.[9]

    • Time-correlated single-photon counting (TCSPC) electronics are used to measure the phosphorescence decay kinetics.[9]

  • Measurement:

    • Excite the sample with a laser pulse.

    • Record the time-resolved phosphorescence decay of singlet oxygen at 1270 nm.[10]

    • Repeat the measurement for the standard photosensitizer under identical conditions.

  • Data Analysis:

    • The initial intensity of the phosphorescence signal is proportional to the amount of singlet oxygen generated.

    • The quantum yield of the sample (ΦΔ_sample) can be calculated using the following equation:

      ΦΔ_sample = ΦΔ_standard * (I_sample / I_standard)

      where I_sample and I_standard are the initial phosphorescence intensities of the sample and the standard, respectively.

Indirect Method: Chemical Trapping

This method relies on a chemical acceptor that specifically reacts with singlet oxygen, leading to a change in its absorption or fluorescence properties.[7][11] 9,10-Diphenylanthracene (DPA) and 1,3-diphenylisobenzofuran (B146845) (DPBF) are commonly used trapping agents.[11][12]

Experimental Protocol:

  • Sample Preparation:

    • Prepare a solution containing the psoralen derivative and the chemical trapping agent (e.g., DPA) in the chosen solvent.

    • Prepare a similar solution with a standard photosensitizer.

    • Ensure both solutions are saturated with oxygen.[12]

  • Irradiation:

    • Irradiate the solutions with a monochromatic light source at a wavelength where the photosensitizer absorbs but the trapping agent does not.

    • Monitor the change in absorbance or fluorescence of the trapping agent at regular time intervals.[12]

  • Data Analysis:

    • The rate of consumption of the trapping agent is proportional to the rate of singlet oxygen generation.

    • The quantum yield of the sample (ΦΔ_sample) is calculated using the following equation:

      ΦΔ_sample = ΦΔ_standard * (k_sample / k_standard) * (F_standard / F_sample)

      where k is the rate of change of the trapping agent's signal, and F is the absorption correction factor.

Visualization of Experimental Workflows and Signaling Pathways

The following diagrams, generated using Graphviz, illustrate the experimental workflow for determining singlet oxygen quantum yield and the general signaling pathway of psoralen-induced phototoxicity.

G cluster_direct Direct Method: Time-Resolved Phosphorescence cluster_indirect Indirect Method: Chemical Trapping prep_sample_d Prepare Sample & Standard Solutions match_abs_d Match Absorbance at Excitation Wavelength prep_sample_d->match_abs_d laser_excite_d Pulsed Laser Excitation match_abs_d->laser_excite_d detect_phos_d Detect ¹O₂ Phosphorescence (~1270 nm) laser_excite_d->detect_phos_d analyze_decay_d Analyze Decay Kinetics detect_phos_d->analyze_decay_d calc_phi_d Calculate ΦΔ analyze_decay_d->calc_phi_d prep_sample_i Prepare Sample & Standard with Trap saturate_o2_i Saturate with Oxygen prep_sample_i->saturate_o2_i irradiate_i Irradiate at Specific Wavelength saturate_o2_i->irradiate_i monitor_trap_i Monitor Trap (Absorbance/Fluorescence) irradiate_i->monitor_trap_i analyze_rate_i Analyze Rate of Trap Consumption monitor_trap_i->analyze_rate_i calc_phi_i Calculate ΦΔ analyze_rate_i->calc_phi_i

Caption: Experimental workflows for determining singlet oxygen quantum yield.

G psoralen Psoralen Derivative (S₀) psoralen_s1 Excited Singlet State (S₁) psoralen->psoralen_s1 Absorption uva UVA Light (hν) uva->psoralen_s1 psoralen_t1 Excited Triplet State (T₁) psoralen_s1->psoralen_t1 Intersystem Crossing (ISC) oxygen_s Singlet Oxygen (¹O₂) psoralen_t1->oxygen_s Energy Transfer oxygen_g Ground State Oxygen (³O₂) oxygen_g->oxygen_s cellular_damage Cellular Damage (Lipids, Proteins, Nucleic Acids) oxygen_s->cellular_damage apoptosis Apoptosis cellular_damage->apoptosis

Caption: Psoralen-mediated generation of singlet oxygen and cellular effects.

References

8-(7-Hydroxy-3,7-dimethyl-2,5-octadienyloxy)psoralen: A Technical Guide to Mechanisms Beyond DNA Crosslinking

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-(7-Hydroxy-3,7-dimethyl-2,5-octadienyloxy)psoralen, a derivative of the naturally occurring furanocoumarin 8-methoxypsoralen (8-MOP), has been a cornerstone of photochemotherapy, particularly in Psoralen (B192213) + Ultraviolet A (PUVA) therapy for skin disorders like psoriasis and vitiligo.[1][2] The classical mechanism of action involves the UVA-induced formation of covalent crosslinks with DNA, leading to inhibition of cell proliferation and induction of apoptosis.[3][4] However, a growing body of evidence reveals that the biological activities of 8-MOP and its derivatives extend far beyond this singular mechanism. This technical guide provides an in-depth exploration of these alternative pathways, focusing on apoptosis induction, modulation of cellular signaling, immunomodulatory effects, and anti-inflammatory and antioxidant properties, independent of its photoactivation.

Induction of Apoptosis

Independent of UVA irradiation, 8-MOP has been demonstrated to induce apoptosis in various cancer cell lines, including human gastric and hepatocellular carcinoma cells.[1][5] This pro-apoptotic activity is orchestrated through multiple pathways.

p53-Dependent and Independent Apoptosis

In human gastric cancer cells (SNU1), 8-MOP treatment leads to G1-phase cell cycle arrest and subsequent apoptosis through the upregulation of the tumor suppressor protein p53 and activation of caspase-3.[1] Knockdown of p53 has been shown to abrogate this G1-arrest, confirming the pivotal role of p53 in this process.

Mitochondrial (Intrinsic) Apoptosis Pathway

In human hepatocellular carcinoma HepG2 cells, 8-MOP triggers the intrinsic apoptosis pathway.[5] This is characterized by an increased Bax/Bcl-2 ratio, which leads to a collapse of the mitochondrial membrane potential, and subsequent release of cytochrome c and apoptosis-inducing factor (AIF) from the mitochondria into the cytoplasm and nucleus, respectively.[5]

Role of Reactive Oxygen Species (ROS)

The generation of reactive oxygen species (ROS) is a key event in 8-MOP-induced apoptosis.[5] In HepG2 cells, a significant increase in intracellular ROS is observed following 8-MOP treatment, and the eradication of this ROS significantly abolishes the apoptotic effects of the compound.[5]

Experimental Protocols: Apoptosis Assays

  • Cell Viability Assay (MTT): Cells are seeded in 96-well plates, treated with varying concentrations of 8-MOP for specified durations. MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is then added, and the resulting formazan (B1609692) crystals are dissolved in DMSO. Absorbance is measured at a specific wavelength (e.g., 570 nm) to determine cell viability.[5]

  • Flow Cytometry for Apoptosis and Cell Cycle Analysis:

    • Apoptosis: Cells are treated with 8-MOP, harvested, and stained with Annexin V-FITC and Propidium Iodide (PI). The percentage of apoptotic cells (early and late) is quantified using a flow cytometer.[5]

    • Cell Cycle: Treated cells are fixed, stained with a DNA-intercalating dye like DAPI or PI, and analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G1, S, G2/M).

  • Western Blot Analysis for Apoptosis-Related Proteins: Protein lysates from treated cells are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against key apoptotic proteins (e.g., p53, caspase-3, Bax, Bcl-2, cytochrome c, AIF), followed by incubation with secondary antibodies and chemiluminescent detection.[5]

  • Mitochondrial Membrane Potential (MMP) Assay: Treated cells are stained with a fluorescent dye like JC-1, which aggregates in healthy mitochondria (red fluorescence) and exists as monomers in the cytoplasm upon MMP collapse (green fluorescence). The change in fluorescence is measured by flow cytometry.[5]

  • Intracellular ROS Detection: Cells are treated with 8-MOP and then incubated with a ROS-sensitive fluorescent probe, such as DCFH-DA. The fluorescence intensity, which is proportional to the amount of intracellular ROS, is measured using a flow cytometer.[5]

Quantitative Data: 8-MOP Induced Apoptosis in Cancer Cells

Cell LineConcentration of 8-MOPDuration of TreatmentKey ObservationsReference
SNU1 (Gastric Cancer)100, 200, 300 µM24 hDose-dependent G1-arrest and apoptosis. Upregulation of p53 and activation of caspase-3.
HepG2 (Hepatocellular Carcinoma)25, 50, 100 µM48 hDose-dependent decrease in cell viability and increase in apoptosis rate (from 4.49% to 31.45%). Increased Bax/Bcl-2 ratio, collapsed MMP, and increased ROS generation.[5]

Modulation of Cellular Signaling Pathways

8-MOP exerts significant influence over several critical intracellular signaling cascades that are often dysregulated in disease states.

PI3K/Akt, ERK, and STAT3 Pathways

In the context of gastric cancer, the apoptotic and anti-metastatic effects of 8-MOP are associated with the inactivation of key signaling kinases, including phosphorylated PI3K, ERK2, and STAT3.[1] Similarly, in hepatocellular carcinoma, 8-MOP has been shown to drastically decrease the activation of the ERK1/2 pathway, which plays a role in its pro-apoptotic effects.[5]

NF-κB Pathway

8-MOP demonstrates anti-inflammatory properties by inhibiting the NF-κB pathway.[6] In a model of osteoarthritis, 8-MOP was found to suppress the phosphorylation of the NF-κB p65 subunit. This inhibitory effect is mediated, at least in part, through the upregulation of Sirtuin-1 (SIRT1).[6]

Experimental Protocols: Signaling Pathway Analysis

  • Western Blot for Phosphorylated Proteins: To assess the activation state of signaling pathways, Western blot analysis is performed on cell lysates using antibodies specific to the phosphorylated forms of target proteins (e.g., p-PI3K, p-ERK, p-STAT3, p-NF-κB p65). Total protein levels are also measured as a control.[6]

  • Dual-Luciferase Reporter Assay for NF-κB Activity: Cells are co-transfected with a reporter plasmid containing NF-κB binding sites upstream of a luciferase gene and a control plasmid. Following treatment with 8-MOP, the luciferase activity is measured to determine the transcriptional activity of NF-κB.[6]

Diagram of 8-MOP's Effect on Key Signaling Pathways

G cluster_apoptosis Apoptosis & Anti-Metastasis cluster_inflammation Anti-inflammatory & Antioxidant MOP 8-MOP PI3K p-PI3K MOP->PI3K inhibits ERK p-ERK2 MOP->ERK inhibits STAT3 p-STAT3 MOP->STAT3 inhibits MMP MMP-2, MMP-9 MOP->MMP inhibits SIRT1 SIRT1 MOP->SIRT1 activates Apoptosis_Cancer Apoptosis PI3K->Apoptosis_Cancer ERK->Apoptosis_Cancer STAT3->Apoptosis_Cancer Metastasis Metastasis MMP->Metastasis NFkB p-NF-κB p65 SIRT1->NFkB inhibits Inflammation Inflammatory Cytokines NFkB->Inflammation OxidativeStress Oxidative Stress NFkB->OxidativeStress

Caption: Signaling pathways modulated by 8-MOP.

Immunomodulatory Effects

8-MOP, particularly in combination with UVA, exhibits profound immunomodulatory activities, which are believed to contribute significantly to its therapeutic efficacy in immune-mediated diseases.

Modulation of Cytokine Production

8-MOP/UVA treatment can alter the cytokine profile of various immune cells, including T-lymphocytes, keratinocytes, and monocytes.[7] While many studies report a reduction in cytokine production, reflecting cellular damage, some findings indicate a more nuanced effect. For instance, 8-MOP/UVA can transiently augment the expression of Th1 cytokines like interferon-gamma (IFN-γ) and interleukin-2 (B1167480) (IL-2), while reducing the expression of Th2 cytokines such as interleukin-4 (IL-4) and interleukin-10 (IL-10).[8] This suggests a Th1-skewing action that could be beneficial in Th2-mediated diseases.[8] Even without UVA, 8-MOP has been shown to inhibit the release of IL-4 and IL-13 from human basophils in a concentration-dependent manner.[9]

Effects on T-Lymphocyte Function

In vitro studies on human peripheral blood mononuclear cells have shown that 8-MOP can delay lymphocyte proliferation, IL-2 production, and IL-2 receptor expression when stimulated with phytohemagglutinin (PHA).[10] At suboptimal PHA concentrations, 8-MOP causes a sustained inhibition of these functions, which can be restored by the addition of exogenous IL-2.[10]

Experimental Protocols: Immunomodulation Assays

  • Cytokine Quantification (ELISA and qRT-PCR):

    • ELISA: Supernatants from treated cell cultures are collected, and the concentrations of specific cytokines (e.g., IFN-γ, IL-2, IL-4, IL-10) are measured using enzyme-linked immunosorbent assay (ELISA) kits.[6]

    • qRT-PCR: Total RNA is extracted from treated cells, reverse-transcribed to cDNA, and the expression levels of cytokine genes are quantified by real-time quantitative polymerase chain reaction (qRT-PCR) using specific primers.[6][8]

  • Lymphocyte Proliferation Assay: Peripheral blood mononuclear cells are stimulated with a mitogen (e.g., PHA) in the presence or absence of 8-MOP. Cell proliferation is assessed by measuring the incorporation of radiolabeled thymidine (B127349) (e.g., ³H-thymidine) or using dye-based assays.[10][11]

Quantitative Data: 8-MOP's Effect on Cytokine Release from Human Basophils

Mediator8-MOP Concentration% Inhibition (8-MOP alone)% Inhibition (8-MOP + 5 J/cm² UVA)Reference
Histamine500 ng/ml~40%~60%[9]
LTC₄500 ng/ml~35%~55%[9]
IL-4500 ng/ml~45%~70%[9]
IL-13500 ng/ml~50%~75%[9]

Anti-inflammatory and Antioxidant Roles

Recent studies have highlighted the anti-inflammatory and antioxidant capabilities of 8-MOP, particularly in the context of osteoarthritis.[6]

Attenuation of Inflammatory and Oxidative Stress Responses

In IL-1β-stimulated rat chondrocytes, 8-MOP has been shown to reduce the expression of inflammatory cytokines (IL-1β, IL-6, TNF-α) and mitigate oxidative stress by decreasing levels of malondialdehyde (MDA) and increasing the levels of superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GSH-PX).[6] These protective effects were also observed in an in vivo rat model of osteoarthritis.[6]

Activation of the AMPK/SIRT1 Pathway

The anti-inflammatory and antioxidant effects of 8-MOP in chondrocytes are linked to the activation of the AMPK/SIRT1 pathway.[6] 8-MOP promotes the phosphorylation of AMPKα and enhances the expression of SIRT1, which in turn inhibits the pro-inflammatory NF-κB pathway.[6]

Experimental Workflow for Investigating Anti-inflammatory Effects

G cluster_assays Assessments start In vitro Model: Rat Chondrocytes stimulate Stimulate with IL-1β start->stimulate treat Treat with 8-MOP stimulate->treat assess Assess Cellular Responses treat->assess apoptosis Apoptosis (FCM, Western) assess->apoptosis proliferation Proliferation (MTT) assess->proliferation inflammation Inflammatory Cytokines (qRT-PCR, ELISA) assess->inflammation oxidative_stress Oxidative Stress Markers (MDA, SOD, GSH-PX) assess->oxidative_stress signaling Signaling Pathways (Western: p-AMPK, SIRT1, p-NF-κB) assess->signaling

Caption: Experimental workflow for in vitro anti-inflammatory studies.

Inhibition of Metastasis

Beyond its cytotoxic effects, 8-MOP has demonstrated anti-metastatic properties. In human gastric cancer cells, 8-MOP treatment decreases the expression of metastasis-related proteins, including Matrix Metalloproteinase-2 (MMP-2), MMP-9, and Snail.[1] This effect is independent of p53 status and correlates with a dose-dependent decrease in the wound healing, migration, and invasion ability of the cancer cells.

Experimental Protocols: Metastasis Assays

  • Wound Healing Assay: A scratch is made in a confluent monolayer of cells. The ability of the cells to migrate and close the wound over time is monitored and quantified in the presence or absence of 8-MOP.

  • Transwell Migration and Invasion Assays: Cells are seeded in the upper chamber of a Transwell insert (with or without a Matrigel coating for invasion). The number of cells that migrate or invade through the membrane to the lower chamber in response to a chemoattractant is quantified.

Cellular Binding Sites Independent of DNA

Early research has suggested that the biological effects of psoralens may not be solely dependent on their interaction with DNA. Specific, saturable, and high-affinity binding sites for 8-MOP have been identified on the surface and in the cytoplasm of various cell lines.[12][13] Scatchard analysis in HeLa cells revealed two classes of binding sites.[12][14] It has been hypothesized that the binding of psoralens to these receptors, followed by UVA activation, leads to alterations in cell surface membranes, including the phosphorylation of the epidermal growth factor (EGF) receptor, thereby disrupting normal growth factor signaling.[13][15]

The mechanism of action of this compound is multifaceted and extends well beyond its established role as a DNA crosslinking agent. Its ability to induce apoptosis, modulate critical cellular signaling pathways such as PI3K/Akt, ERK, and NF-κB, exert immunomodulatory effects by altering cytokine profiles, and inhibit cancer cell metastasis underscores its potential as a versatile therapeutic agent. These DNA-independent mechanisms are crucial for understanding its full therapeutic potential and for the development of new applications in oncology, immunology, and inflammatory diseases. Further research into these pathways will undoubtedly unveil new opportunities for drug development and combination therapies.

References

In vitro anti-inflammatory activity of 8-(7-Hydroxy-3,7-dimethyl-2,5-octadienyloxy)psoralen

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This technical guide addresses the in vitro anti-inflammatory activity of psoralen (B192213) derivatives, with a focus on 8-hydroxypsoralen (xanthotoxol) and 8-methoxypsoralen. To date, no specific scientific literature detailing the in vitro anti-inflammatory properties of 8-(7-Hydroxy-3,7-dimethyl-2,5-octadienyloxy)psoralen could be identified. The following data and protocols are based on studies of structurally related psoralen compounds and are intended to provide a representative overview for researchers, scientists, and drug development professionals.

Psoralen and its derivatives are a class of naturally occurring furocoumarins that have demonstrated a range of biological activities, including anti-inflammatory effects.[1][2] These compounds have been investigated for their potential to modulate key inflammatory pathways, offering promising avenues for the development of new therapeutic agents. This guide summarizes the key findings on the in vitro anti-inflammatory effects of prominent psoralen derivatives, details the experimental methodologies used for their evaluation, and illustrates the underlying molecular mechanisms.

Data Presentation

The anti-inflammatory activity of psoralen derivatives has been quantified through various in vitro assays. The following tables summarize the inhibitory effects of 8-hydroxypsoralen (xanthotoxol) on the production of key inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

Table 1: Effect of 8-Hydroxypsoralen (Xanthotoxol) on Pro-inflammatory Mediators in LPS-Stimulated RAW 264.7 Cells

ConcentrationNitric Oxide (NO) Production InhibitionProstaglandin E2 (PGE2) Production Inhibition
62.5 µMData not specifiedSignificant Inhibition
125 µMSignificant InhibitionSignificant Inhibition
250 µMSignificant Inhibition93.24% reduction compared to LPS-only group[1]

Table 2: Effect of 8-Hydroxypsoralen (Xanthotoxol) on Pro-inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Cells

ConcentrationIL-1β ProductionIL-6 ProductionTNF-α Production
62.5 µMConcentration-dependent inhibitionConcentration-dependent inhibitionNo significant effect
125 µMConcentration-dependent inhibitionConcentration-dependent inhibitionNo significant effect
250 µMConcentration-dependent inhibitionConcentration-dependent inhibitionNo significant effect

Note: The studies reviewed indicate a concentration-dependent inhibition but do not always provide specific percentage inhibition values at each concentration for all mediators.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of the anti-inflammatory activity of psoralen derivatives.

1. Cell Culture and Treatment

  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and penicillin-streptomycin.[1]

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Treatment Protocol: RAW 264.7 cells are seeded in appropriate well plates and allowed to adhere for 24 hours.[1] Subsequently, the cells are pre-treated with various concentrations of the psoralen derivative (e.g., 62.5, 125, and 250 µM for xanthotoxol) for a specified period before stimulation with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours to induce an inflammatory response.[1]

2. Cell Viability Assay (MTT Assay)

  • Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Procedure:

    • RAW 264.7 cells are seeded in a 96-well plate and treated with the test compound and LPS as described above.[1]

    • After the incubation period, the medium is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

    • The plate is incubated to allow for the formation of formazan (B1609692) crystals by viable cells.

    • The formazan crystals are dissolved using a solubilization solution (e.g., dimethyl sulfoxide (B87167) - DMSO).[1]

    • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control cells.

3. Nitric Oxide (NO) Production Assay (Griess Test)

  • Principle: This assay measures the concentration of nitrite (B80452), a stable and nonvolatile breakdown product of NO, in the cell culture supernatant.

  • Procedure:

    • RAW 264.7 cells are cultured and treated in a 24-well plate.[1]

    • After 24 hours of incubation, 100 µL of the cell culture supernatant is mixed with 100 µL of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) in a 96-well plate.[1]

    • The mixture is incubated at room temperature to allow for a colorimetric reaction to occur.

    • The absorbance is measured at 540 nm.[1] The concentration of nitrite is determined using a standard curve of sodium nitrite.

4. Prostaglandin E2 (PGE2) and Cytokine (IL-1β, IL-6, TNF-α) Measurement (ELISA)

  • Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific proteins, such as PGE2 and cytokines, in the cell culture supernatant.

  • Procedure:

    • Supernatants from treated and untreated RAW 264.7 cells are collected.[1]

    • Commercially available ELISA kits for PGE2, IL-1β, IL-6, and TNF-α are used according to the manufacturer's instructions.[1]

    • The absorbance is measured using a microplate reader, and the concentrations of the inflammatory mediators are calculated based on a standard curve.

5. Western Blot Analysis for Protein Expression

  • Principle: This technique is used to detect and quantify the expression levels of specific proteins involved in inflammatory signaling pathways, such as iNOS, COX-2, and phosphorylated components of the MAPK and NF-κB pathways.

  • Procedure:

    • Cells are lysed to extract total protein.

    • Protein concentration is determined using a protein assay (e.g., BCA assay).

    • Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

    • The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific to the target proteins (e.g., iNOS, COX-2, phospho-p38, phospho-JNK, phospho-IκBα, p65).[3][4]

    • The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software.

Mandatory Visualizations

The following diagrams illustrate the general experimental workflow for assessing in vitro anti-inflammatory activity and the key signaling pathways modulated by psoralen derivatives.

G cluster_0 Cell Culture & Treatment cluster_1 Data Collection cluster_2 Assays cluster_3 Analysis seed_cells Seed RAW 264.7 Macrophages adhere 24h Incubation for Adherence seed_cells->adhere pretreat Pre-treatment with Psoralen Derivative adhere->pretreat stimulate Stimulation with LPS (1 µg/mL) for 24h pretreat->stimulate collect_supernatant Collect Supernatant lyse_cells Lyse Cells for Protein mtt MTT Assay (Cell Viability) stimulate->mtt griess Griess Assay (NO) collect_supernatant->griess elisa ELISA (PGE2, Cytokines) collect_supernatant->elisa western_blot Western Blot (iNOS, COX-2, Pathway Proteins) lyse_cells->western_blot analyze Data Analysis & Interpretation griess->analyze elisa->analyze western_blot->analyze mtt->analyze

Caption: General experimental workflow for in vitro anti-inflammatory screening.

G cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_downstream Inflammatory Response LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK TLR4->MAPKKK IKK IKK TLR4->IKK Psoralen Psoralen Derivative MAPK p38, JNK Psoralen->MAPK inhibits IkBa IκBα Psoralen->IkBa inhibits degradation MAPKK MKK3/6, MKK4/7 MAPKKK->MAPKK MAPKK->MAPK AP1 AP-1 MAPK->AP1 iNOS iNOS AP1->iNOS upregulates COX2 COX-2 AP1->COX2 upregulates Cytokines IL-1β, IL-6 AP1->Cytokines upregulates IKK->IkBa phosphorylates NFkB NF-κB (p65) IkBa->NFkB releases NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus translocates NFkB_nucleus->iNOS upregulates NFkB_nucleus->COX2 upregulates NFkB_nucleus->Cytokines upregulates NO NO iNOS->NO PGE2 PGE2 COX2->PGE2

Caption: Psoralen derivatives inhibit MAPK and NF-κB signaling pathways.

Mechanism of Action: Inhibition of NF-κB and MAPK Signaling Pathways

Studies on psoralen derivatives like 8-hydroxypsoralen (xanthotoxol) have elucidated their anti-inflammatory mechanism, which primarily involves the modulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades.[1][3][4]

In response to inflammatory stimuli such as LPS, macrophages activate these pathways, leading to the production of pro-inflammatory mediators.[2]

  • NF-κB Pathway: LPS stimulation typically leads to the phosphorylation and subsequent degradation of the inhibitor of κBα (IκBα).[5] This releases the NF-κB (p65) dimer, allowing it to translocate from the cytoplasm to the nucleus.[1] In the nucleus, NF-κB acts as a transcription factor, upregulating the expression of genes encoding pro-inflammatory proteins like inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and various cytokines.[1] Psoralen derivatives have been shown to inhibit the phosphorylation of IκBα, thereby preventing its degradation and sequestering NF-κB in the cytoplasm, which in turn suppresses the expression of inflammatory genes.[3][4]

  • MAPK Pathway: The MAPK family, including p38 MAPK and c-Jun N-terminal kinase (JNK), are key regulators of inflammatory processes.[6] Upon LPS stimulation, these kinases are phosphorylated and activated, leading to the activation of downstream transcription factors such as AP-1.[6] This contributes to the expression of inflammatory mediators. Xanthotoxol has been observed to suppress the LPS-stimulated phosphorylation of p38 and JNK in RAW 264.7 cells, indicating that its anti-inflammatory effects are also mediated through the inhibition of the MAPK pathway.[3][4]

By targeting these critical signaling pathways, psoralen derivatives effectively reduce the production of NO, PGE2, IL-1β, and IL-6, demonstrating their potential as anti-inflammatory agents.[1]

References

Screening of Novel Furanocoumarins for Antiproliferative Effects: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and key findings in the screening of novel furanocoumarins for their antiproliferative effects. It is designed to equip researchers, scientists, and drug development professionals with the necessary information to design, execute, and interpret experiments in this promising area of cancer research. Furanocoumarins, a class of naturally occurring compounds, have demonstrated significant potential as anticancer agents by modulating various signaling pathways and inducing cell cycle arrest and apoptosis in cancer cells.[1][2][3]

Quantitative Analysis of Antiproliferative Activity

A critical step in the evaluation of novel furanocoumarins is the quantitative assessment of their ability to inhibit cancer cell proliferation. This is typically expressed as the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of a cell population by 50%. The following tables summarize the reported IC50 values for several furanocoumarins against a variety of human cancer cell lines.

Table 1: Antiproliferative Activity (IC50) of Imperatorin

Cancer Cell LineCell TypeIC50 (µM)Reference
HT-29Colon Cancer78[4]
HepG2Liver CancerVaries by study[3]
SGC-7901Gastric AdenocarcinomaVaries by study[1]
TE671Rhabdomyosarcoma111.2[5]
RK33Larynx Cancer67.8[5]

Table 2: Antiproliferative Activity (IC50) of Bergapten

Cancer Cell LineCell TypeIC50 (µM)Reference
Saos-2Osteosarcoma40.05[6]
HT-29Colon Cancer332.4[6]
SW680Colon Cancer354.5[6]
HOSOsteosarcoma257.5[6]
RPMI8226Multiple Myeloma1272[6]
U266Multiple Myeloma1190[6]
MK-1Gastric Cancer193.0[6]
HeLaCervical Cancer43.5[6]
BCPAPPapillary Thyroid Cancer10 and 15 (dose-dependent inhibition)[7]
DLD-1Colorectal Cancer30 and 50 (dose-dependent viability decrease)[8]
LoVoColorectal Cancer30 and 50 (dose-dependent viability decrease)[8]

Table 3: Antiproliferative Activity (IC50) of Psoralen (B192213) and its Derivatives

CompoundCancer Cell LineCell TypeIC50 (µM)Reference
4,4',8-trimethylpsoralenHL60Leukemia6.6
PsoralenT47-DBreast Cancer>100[9]
4-bromobenzyl amide derivative of psoralen (3c)T47-DBreast Cancer10.14[9]
Furanylamide derivative of psoralen (3g) (with UVA)SK-BR-3Breast Cancer2.71[9]
PsoralenMCF-7Breast CancerVaries with treatment duration[10][11]
PsoralenMDA-MB-231Breast CancerVaries with treatment duration[10][11]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reproducibility and validity of research findings. This section provides methodologies for key assays used in the screening of furanocoumarins for antiproliferative effects.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell lines

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Furanocoumarin stock solution (dissolved in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in phosphate-buffered saline (PBS))

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS solution)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate the plates at 37°C in a humidified 5% CO2 incubator for 24 hours to allow cell attachment.

  • Compound Treatment: Prepare serial dilutions of the furanocoumarin compounds in complete culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the furanocoumarin) and a blank control (medium only).

  • Incubation: Incubate the plates for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: After the 4-hour incubation, carefully remove the medium containing MTT and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Apoptosis Assay (Annexin V-FITC/Propidium (B1200493) Iodide Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the binding of Annexin V to phosphatidylserine (B164497) on the outer leaflet of the cell membrane and the uptake of propidium iodide (PI) by cells with compromised membrane integrity.

Materials:

  • Treated and untreated cancer cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest the cells after treatment with the furanocoumarin for the specified duration. For adherent cells, use trypsin-EDTA to detach them from the culture flask.

  • Cell Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

Materials:

  • Treated and untreated cancer cells

  • Phosphate-buffered saline (PBS)

  • 70% cold ethanol (B145695)

  • RNase A (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL)

  • Flow cytometer

Procedure:

  • Cell Harvesting and Fixation: Harvest the cells and wash them once with cold PBS. Resuspend the cell pellet in 1 mL of cold PBS and add the cell suspension dropwise into 9 mL of cold 70% ethanol while vortexing. Fix the cells overnight at -20°C.

  • Washing and RNase Treatment: Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol. Wash the cell pellet with PBS. Resuspend the cells in 1 mL of PBS containing 100 µg/mL of RNase A and incubate at 37°C for 30 minutes.

  • PI Staining: Add 50 µg/mL of Propidium Iodide to the cell suspension and incubate for 15-30 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells using a flow cytometer. The DNA content is measured, and the percentage of cells in each phase of the cell cycle is determined using appropriate software.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in the antiproliferative effects of furanocoumarins is essential for a deeper understanding of their mechanisms of action. The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows.

experimental_workflow cluster_screening Primary Screening cluster_validation Hit Validation and Characterization cluster_mechanism Mechanism of Action Studies Furanocoumarin Library Furanocoumarin Library High-Throughput Screening (HTS) High-Throughput Screening (HTS) Furanocoumarin Library->High-Throughput Screening (HTS) MTT Assay on multiple cancer cell lines Hit Identification Hit Identification High-Throughput Screening (HTS)->Hit Identification Select compounds with significant antiproliferative activity (e.g., IC50 < 10 µM) Dose-Response Studies Dose-Response Studies Hit Identification->Dose-Response Studies Confirm IC50 values Apoptosis Assays Apoptosis Assays Dose-Response Studies->Apoptosis Assays Annexin V-FITC / PI Staining Cell Cycle Analysis Cell Cycle Analysis Dose-Response Studies->Cell Cycle Analysis Propidium Iodide Staining Western Blotting Western Blotting Apoptosis Assays->Western Blotting Cell Cycle Analysis->Western Blotting Signaling Pathway Analysis Signaling Pathway Analysis Western Blotting->Signaling Pathway Analysis Investigate key regulatory proteins In vivo Studies In vivo Studies Signaling Pathway Analysis->In vivo Studies Validate findings in animal models

Caption: Experimental workflow for screening novel furanocoumarins.

PI3K_Akt_pathway cluster_info Key Imperatorin Imperatorin PI3K PI3K Imperatorin->PI3K Inhibits Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Cell Proliferation Cell Proliferation mTOR->Cell Proliferation Promotes Activates Activates Inhibits Inhibits

Caption: Imperatorin-mediated inhibition of the PI3K/Akt signaling pathway.[12][13][14]

Psoralen_Cell_Cycle_Arrest cluster_info Key Psoralen Psoralen Wnt/β-catenin Pathway Wnt/β-catenin Pathway Psoralen->Wnt/β-catenin Pathway Inhibits G1/S Checkpoint Arrest G1/S Checkpoint Arrest Psoralen->G1/S Checkpoint Arrest Induces Cyclin D1/CDK4 Cyclin D1/CDK4 Wnt/β-catenin Pathway->Cyclin D1/CDK4 Upregulates G1 Phase Progression G1 Phase Progression Cyclin D1/CDK4->G1 Phase Progression Promotes Promotes/Upregulates Promotes/Upregulates Inhibits/Induces Arrest Inhibits/Induces Arrest

Caption: Psoralen-induced G1 cell cycle arrest via modulation of the Wnt/β-catenin pathway.[10][11][15]

References

8-(7-Hydroxy-3,7-dimethyl-2,5-octadienyloxy)psoralen: A Molecular Probe for Elucidating DNA Structure and Function

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Psoralens, a class of naturally occurring furocoumarins, have long been recognized for their unique photoreactive properties and their ability to covalently bind to DNA upon activation by ultraviolet A (UVA) light. This interaction has been harnessed for therapeutic applications, most notably in PUVA (Psoralen + UVA) therapy for skin disorders like psoriasis. Beyond its clinical utility, the specific and quantifiable nature of the psoralen-DNA interaction makes these molecules powerful tools for probing DNA structure, replication, and repair. This technical guide focuses on 8-(7-Hydroxy-3,7-dimethyl-2,5-octadienyloxy)psoralen, a derivative of the psoralen (B192213) core structure, as a molecular probe. While specific experimental data for this particular derivative is limited, this guide will provide a comprehensive overview of the principles of using 8-substituted psoralens for DNA analysis, drawing on established knowledge of closely related and well-studied analogs such as 8-methoxypsoralen (8-MOP). We will detail the synthesis, mechanism of action, experimental protocols for its use in DNA footprinting and cross-linking studies, and the cellular signaling pathways elicited by the DNA adducts formed.

Introduction to Psoralens as DNA Probes

Psoralens are planar, tricyclic compounds that intercalate into the DNA double helix, positioning themselves between base pairs. Upon exposure to long-wave UVA radiation (320-400 nm), an excited state of the psoralen molecule is formed, which can then react with adjacent pyrimidine (B1678525) bases, primarily thymine (B56734), to form covalent adducts. This photoreaction can result in two main types of lesions: monoadducts, where the psoralen is attached to a single DNA strand, and interstrand cross-links (ICLs), where the psoralen molecule bridges the two complementary strands of the DNA helix.

The formation of these adducts is not random; psoralens show a preference for intercalating at 5'-AT-3' sites. This sequence specificity, combined with the ability to control the reaction with light, makes psoralens invaluable as molecular probes. The bulky side chain at the 8-position of the psoralen core, such as the 7-Hydroxy-3,7-dimethyl-2,5-octadienyloxy group, can influence the molecule's solubility, membrane permeability, and DNA binding affinity, offering opportunities to fine-tune its properties as a probe.

Synthesis of this compound

The synthesis of 8-alkoxypsoralen derivatives generally starts from xanthotoxol (B1684193) (8-hydroxypsoralen), which can be isolated from natural sources or synthesized. The desired alkoxy side chain is then introduced via a Williamson ether synthesis.

Proposed Synthesis Protocol:

  • Starting Material: Xanthotoxol (8-hydroxypsoralen).

  • Alkylation: The hydroxyl group of xanthotoxol is deprotonated with a suitable base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), in an aprotic polar solvent like dimethylformamide (DMF) or acetone.

  • Side Chain Introduction: The resulting phenoxide is then reacted with a suitable alkylating agent containing the desired side chain. For this compound, the alkylating agent would be a halide or tosylate derivative of 7-hydroxy-3,7-dimethyl-2,5-octadienol.

  • Purification: The final product is purified using standard chromatographic techniques, such as column chromatography on silica (B1680970) gel.

A general synthetic scheme for 8-alkoxypsoralen derivatives is presented below.

G Xanthotoxol Xanthotoxol (8-hydroxypsoralen) deprotonation Xanthotoxol->deprotonation Base Base (e.g., K₂CO₃) in Solvent (e.g., DMF) Base->deprotonation AlkylatingAgent 7-halo/tosyl-3,7-dimethyl- 2,5-octadienol Williamson Ether Synthesis Williamson Ether Synthesis AlkylatingAgent->Williamson Ether Synthesis Product 8-(7-Hydroxy-3,7-dimethyl- 2,5-octadienyloxy)psoralen deprotonation->Williamson Ether Synthesis Williamson Ether Synthesis->Product

Caption: Proposed synthesis of this compound.

Mechanism of Action: DNA Intercalation and Photoadduct Formation

The interaction of this compound with DNA is a two-step process:

  • Intercalation (Dark Binding): In the absence of light, the planar psoralen moiety non-covalently intercalates into the DNA double helix. This process is driven by hydrophobic and van der Waals interactions between the psoralen ring system and the DNA base pairs. The bulky, flexible side chain at the 8-position likely resides in the major or minor groove of the DNA and can influence the binding affinity and orientation of the intercalated psoralen.

  • Photobinding (Covalent Adduct Formation): Upon irradiation with UVA light, the intercalated psoralen absorbs a photon, promoting it to an excited singlet state, which can then undergo intersystem crossing to a more stable triplet state. This excited triplet state is highly reactive and can undergo a [2+2] cycloaddition reaction with the 5,6-double bond of an adjacent thymine base. This results in the formation of a furan-side monoadduct. Absorption of a second photon by the furan-side monoadduct can lead to a second cycloaddition reaction between the pyrone-side of the psoralen and a thymine on the complementary DNA strand, resulting in an interstrand cross-link (ICL).

G Psoralen Psoralen Derivative Intercalation Intercalated Complex (Dark Binding) Psoralen->Intercalation DNA dsDNA DNA->Intercalation Monoadduct Furan-side Monoadduct Intercalation->Monoadduct [2+2] Cycloaddition UVA1 UVA Photon 1 UVA1->Monoadduct ICL Interstrand Cross-link (ICL) Monoadduct->ICL [2+2] Cycloaddition UVA2 UVA Photon 2 UVA2->ICL

Caption: Mechanism of psoralen-DNA photoadduct formation.

Quantitative Data on Psoralen-DNA Interactions

Table 1: DNA Binding and Photoreactivity of Psoralen Derivatives

Psoralen DerivativeDissociation Constant (Kd) (M)Reaction Quantum Yield (Φ)Reference
8-Methoxypsoralen (8-MOP)1.4 x 10-30.04[1]
4,5',8-Trimethylpsoralen (TMP)-0.4[2]
5-Methoxypsoralen (5-MOP)3.5 x 10-4-

Note: The dissociation constant and quantum yield are dependent on experimental conditions such as solvent, temperature, and DNA sequence.

Table 2: Yield of DNA Adducts Induced by Psoralen Derivatives and UVA Irradiation

Psoralen DerivativeUVA Dose (J/cm²)Monoadducts (per 10⁶ nucleotides)Interstrand Cross-links (per 10³ nucleotides)Reference
8-Methoxypsoralen (8-MOP)0.5 - 10.07.6 - 51-[3]
Amotosalen (S-59)0.5 - 10.022 - 2153.9 - 12.8[3]

Note: The relative amounts of monoadducts and ICLs can be modulated by the duration and intensity of UVA irradiation.

Experimental Protocols

The use of this compound as a molecular probe involves several key experimental techniques.

DNA Footprinting

Psoralen footprinting can be used to identify regions of DNA that are protected from psoralen intercalation and photobinding, for example, by DNA-binding proteins.

Protocol:

  • Incubation: Incubate the DNA of interest with the protein or ligand being studied to allow for complex formation.

  • Psoralen Addition: Add this compound to the mixture and allow it to intercalate into the DNA.

  • UVA Irradiation: Expose the sample to a controlled dose of UVA light to induce photoadduct formation.

  • DNA Purification: Purify the DNA to remove the protein and unbound psoralen.

  • Analysis: The sites of psoralen adduct formation can be mapped using various techniques, such as primer extension analysis or by using restriction enzymes that are blocked by the presence of a psoralen adduct. The "footprint" of the bound protein will appear as a region of DNA with reduced or no psoralen modification.

DNA Cross-linking Assays

These assays are used to quantify the formation of interstrand cross-links.

Protocol:

  • Treatment: Treat cells or isolated DNA with this compound and irradiate with UVA light.

  • DNA Isolation and Denaturation: Isolate the genomic DNA and denature it using heat or alkaline conditions.

  • Separation: Separate the single-stranded and double-stranded (cross-linked) DNA using techniques such as gel electrophoresis or chromatography.

  • Quantification: The amount of cross-linked DNA can be quantified by various methods, including fluorescence detection if a fluorescently tagged psoralen is used, or by quantitative PCR.

Fluorescence Spectroscopy

The intrinsic fluorescence of the psoralen moiety can be used to study its interaction with DNA.

Protocol:

  • Sample Preparation: Prepare solutions of this compound in a suitable buffer.

  • Titration: Titrate the psoralen solution with increasing concentrations of DNA.

  • Fluorescence Measurement: Record the fluorescence emission spectrum of the psoralen at each DNA concentration.

  • Data Analysis: The quenching or enhancement of the psoralen fluorescence upon binding to DNA can be used to determine the binding constant (Kd) and stoichiometry of the interaction.[2]

Quantitative Analysis of DNA Adducts by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of psoralen-DNA adducts.

Protocol:

  • DNA Isolation and Digestion: Isolate genomic DNA from cells treated with the psoralen derivative and UVA light. Digest the DNA to individual nucleosides or short oligonucleotides using a cocktail of enzymes (e.g., nuclease P1, phosphodiesterases, and alkaline phosphatase).[4]

  • LC Separation: Separate the digested DNA components using reverse-phase high-performance liquid chromatography (HPLC).

  • MS/MS Detection: Detect and quantify the specific psoralen-DNA adducts using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Stable isotope-labeled internal standards are typically used for accurate quantification.[4]

G start Psoralen-treated cells isolate_dna Isolate Genomic DNA start->isolate_dna digest_dna Enzymatic Digestion (e.g., Nuclease P1) isolate_dna->digest_dna lc_separation HPLC Separation digest_dna->lc_separation ms_detection Tandem Mass Spectrometry (MS/MS) lc_separation->ms_detection quantification Quantification of Monoadducts and ICLs ms_detection->quantification

Caption: Workflow for LC-MS/MS analysis of psoralen-DNA adducts.

Cellular Signaling Pathways Triggered by Psoralen-DNA Adducts

The formation of psoralen-DNA adducts, particularly ICLs, represents a significant challenge to the cell's machinery for DNA replication and transcription. This damage triggers a complex network of cellular responses aimed at repairing the lesion and maintaining genomic integrity.

DNA Damage Response and Cell Cycle Arrest

Psoralen-induced ICLs are potent activators of the DNA Damage Response (DDR). The stalled replication forks and transcription complexes at the site of the ICL are recognized by sensor proteins, leading to the activation of checkpoint kinases such as ATR (Ataxia Telangiectasia and Rad3-related) and ATM (Ataxia Telangiectasia Mutated). These kinases phosphorylate a cascade of downstream targets, including the tumor suppressor protein p53, leading to cell cycle arrest, typically in the G2/M phase, to allow time for DNA repair.[5]

DNA Repair Pathways

The primary pathway for the repair of psoralen-induced ICLs in mammalian cells is the Fanconi Anemia (FA) pathway. This intricate pathway involves a core complex of proteins that recognizes the ICL and initiates a series of events, including nucleolytic incisions on either side of the cross-link, translesion synthesis to bypass the lesion, and homologous recombination to restore the original DNA sequence.

In addition to the FA pathway, components of the Nucleotide Excision Repair (NER) and Base Excision Repair (BER) pathways have also been implicated in the processing of psoralen-DNA adducts, particularly monoadducts.[6]

G Psoralen_UVA Psoralen + UVA DNA_ICL DNA Interstrand Cross-link (ICL) Psoralen_UVA->DNA_ICL Stalled_Replication Stalled Replication Fork DNA_ICL->Stalled_Replication NER_BER NER/BER Pathways (for Monoadducts) DNA_ICL->NER_BER ATR_ATM ATR/ATM Activation Stalled_Replication->ATR_ATM FA_Pathway Fanconi Anemia (FA) Pathway Stalled_Replication->FA_Pathway p53 p53 Activation ATR_ATM->p53 CellCycle_Arrest G2/M Cell Cycle Arrest p53->CellCycle_Arrest Apoptosis Apoptosis p53->Apoptosis DNA_Repair DNA Repair FA_Pathway->DNA_Repair NER_BER->DNA_Repair

Caption: Cellular response to psoralen-induced DNA interstrand cross-links.

Conclusion

This compound, as a representative of the 8-alkoxypsoralen family, holds significant potential as a molecular probe for investigating the intricate structures and functions of DNA. By leveraging its ability to form light-inducible covalent adducts with DNA, researchers can gain valuable insights into protein-DNA interactions, DNA topology, and the cellular mechanisms of DNA repair. While further studies are needed to fully characterize the specific properties of this derivative, the established methodologies and the wealth of knowledge from related psoralen compounds provide a solid foundation for its application in molecular biology and drug development. The ability to synthesize a variety of 8-substituted psoralens with tailored properties will undoubtedly continue to expand the utility of this versatile class of molecules in unraveling the complexities of the genome.

References

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Psoralens are a class of naturally occurring organic compounds known as linear furanocoumarins.[1] Structurally, they are derivatives of coumarin (B35378) with a fused furan (B31954) ring.[1] These phytochemicals are produced by plants as a defense mechanism and are well-known for their photosensitizing properties, which are activated by exposure to ultraviolet A (UVA) radiation.[1] This photoactivity is the basis for their extensive use in photochemotherapy, commonly known as PUVA (Psoralen + UVA), for treating various skin disorders like psoriasis, vitiligo, and eczema.[1][2][3] This guide provides a comprehensive overview of the natural sources, traditional uses, mechanisms of action, and key experimental protocols related to psoralen (B192213) and its derivatives for researchers and drug development professionals.

Natural Sources of Psoralen-Related Compounds

Psoralens and related furanocoumarins are found in a variety of plant families. The most notable of these are the Apiaceae, Fabaceae, Moraceae, and Rutaceae families.[4]

  • Fabaceae (Legume Family): The most significant source in this family is Psoralea corylifolia L. (Babchi), whose seeds contain high concentrations of psoralen and its isomer, isopsoralen (angelicin).[1][5] This plant is a cornerstone of traditional medicine in China and India.[5][6]

  • Moraceae (Fig Family): Ficus carica (the common fig) is one of the most abundant natural sources of psoralens.[1][7] The compound is present in the fruit and leaves.

  • Apiaceae (Carrot or Parsley Family): This family includes many common vegetables and spices that contain psoralens, though often in smaller quantities than the sources mentioned above.[8][9] Examples include celery (Apium graveolens), parsnip (Pastinaca sativa), parsley (Petroselinum crispum), and fennel (Foeniculum vulgare).[1][10][11] Other plants in this family, like Ammi majus (Bishop's Weed), are also historically recognized sources.[7][11]

  • Rutaceae (Citrus Family): All citrus fruits contain psoralens to some extent.[1] Bergamot oil, in particular, is a known source of the psoralen derivative bergapten.[1] The plant Ruta graveolens (common rue) is another member of this family rich in furanocoumarins.[12][13]

Quantitative Analysis of Psoralen Content

The concentration of psoralens can vary significantly based on the plant species, the specific part of the plant, growing conditions, and the extraction method used. High-Performance Liquid Chromatography (HPLC) is a standard method for the quantitative analysis of these compounds.[14][15]

Plant SpeciesPlant PartCompoundConcentrationReference
Psoralea corylifoliaSeedsPsoralen7.8 mg/g[15]
Psoralea corylifoliaSeedsAngelicin (B190584)2.3 mg/g[15]
Psoralea corylifoliaBrown Seeds (in vivo)Psoralen3038 µg/g (fresh weight)[14][16]
Psoralea corylifoliaCotyledon-derived CallusPsoralen2601.8 µg/g (fresh weight)[14][16]
Psoralea corylifoliaIn vitro derived shootsPsoralen572.3 µg/g (fresh weight)[16]

Ethnobotanical Uses

The use of psoralen-containing plants for medicinal purposes dates back thousands of years, particularly for treating skin ailments.[11][17]

  • Psoralea corylifolia (Babchi/Bakuchi): In traditional Unani, Ayurveda, and Chinese medicine, the seeds of P. corylifolia have been used for centuries to treat various skin diseases, including leucoderma (vitiligo), psoriasis, and leprosy.[5][18][19] It is also traditionally used for its anti-inflammatory, antioxidant, and antibacterial properties.[5][18] Ointments containing powdered seeds have been developed for vitiligo treatment based on this traditional knowledge.[20] The roots are used for dental issues and to promote bone calcification.[19]

  • Ficus carica (Fig): The common fig has been used in traditional medicine to treat a wide range of conditions.[21] Its fruit and leaves have been applied for skin problems like warts and infections.[22][23] It has also been used as an anti-inflammatory, antispasmodic, and as a remedy for gastrointestinal and respiratory disorders.[21] The fruit's juice, sometimes mixed with honey, is used for hemorrhage.[21]

  • Ammi majus (Bishop's Weed): Dating back to ancient Egypt and India (around 1200 BCE), herbalists would boil plants like Ammi majus to create remedies for vitiligo.[11] The preparation was applied to the skin or ingested before the patient was exposed to sunlight to activate the compounds.[11]

  • Apiaceae and Rutaceae Family Plants: Various plants from these families, such as celery, parsley, and rue, have been used in traditional systems for treating digestive, respiratory, and inflammatory issues.[13][24][25] However, it is also well-documented that contact with some of these plants, like giant hogweed and parsnip, followed by sun exposure can cause phytophotodermatitis, a severe skin inflammation, due to their high furanocoumarin content.[9]

Mechanisms of Action & Signaling Pathways

The therapeutic effects of psoralens are primarily linked to their photoactivation by UVA light. The combination therapy is known as PUVA.[2]

PUVA Therapy and DNA Interaction

The primary mechanism of PUVA therapy involves the intercalation of psoralen molecules into the DNA of cells.[1] Upon exposure to UVA radiation (320–400 nm), the psoralen becomes energized and forms covalent bonds with pyrimidine (B1678525) bases (preferentially thymine).[1][26] This can result in the formation of monoadducts and, with further photoactivation, interstrand cross-links (ICLs) between the two DNA strands.[1] This process inhibits DNA replication and cell proliferation, ultimately inducing apoptosis (programmed cell death).[1][17] This antiproliferative effect is particularly effective in treating hyperproliferative skin disorders like psoriasis.[1][2]

PUVA_Mechanism Psoralen Psoralen Intercalation Intercalation into DNA Psoralen->Intercalation UVA UVA Light (320-400 nm) Photoactivation Photoactivation UVA->Photoactivation DNA Cellular DNA DNA->Intercalation Intercalation->Photoactivation Monoadducts Formation of Monoadducts Photoactivation->Monoadducts ICLs Formation of Interstrand Cross-links (ICLs) Monoadducts->ICLs Further UVA Exposure Inhibition Inhibition of DNA Replication & Transcription ICLs->Inhibition Apoptosis Induction of Apoptosis Inhibition->Apoptosis Therapeutic Therapeutic Effect (e.g., Psoriasis Treatment) Apoptosis->Therapeutic

Caption: The mechanism of PUVA therapy on cellular DNA.

Interaction with Epidermal Growth Factor (EGF) Receptor

Beyond direct DNA damage, evidence suggests that photoactivated psoralens have other cellular targets.[27] Research has shown that PUVA can inhibit the binding of Epidermal Growth Factor (EGF) to its receptor (EGFR) on the cell surface.[27] EGF binding is crucial for stimulating the intrinsic tyrosine kinase activity of the receptor, which initiates signaling cascades that promote cell proliferation.[27] By inhibiting EGF binding, photoactivated psoralens can suppress these growth signals, contributing to their antiproliferative effects.[27] This action appears to be mediated by a specific, high-affinity psoralen receptor protein found in the membrane and cytoplasm of responsive cells.[27]

Psoralen_EGFR_Pathway cluster_cell Cell Membrane cluster_signal Intracellular Signaling EGFR EGF Receptor TK Tyrosine Kinase Activation EGFR->TK Activates EGF EGF EGF->EGFR Binds Psoralen Psoralen + UVA Psoralen->EGFR Inhibits Binding Proliferation Cell Proliferation TK->Proliferation Promotes

Caption: Inhibition of the EGF receptor signaling pathway by photoactivated psoralen.

Biosynthesis of Psoralens

Psoralens are synthesized in plants via the shikimate pathway, with umbelliferone (B1683723) serving as a key intermediate precursor for both linear (psoralen-type) and angular (angelicin-type) furanocoumarins.[4][28] The pathway from umbelliferone to psoralen involves several enzymatic steps catalyzed by cytochrome P450-dependent monooxygenases.[4]

Psoralen_Biosynthesis Shikimate Shikimate Pathway Umbelliferone Umbelliferone (Coumarin) Shikimate->Umbelliferone Prenylation Prenylation Umbelliferone->Prenylation Marmesin Marmesin Prenylation->Marmesin PsoralenSynthase Psoralen Synthase (CYP450) Marmesin->PsoralenSynthase Psoralen Psoralen PsoralenSynthase->Psoralen

Caption: Simplified biosynthesis pathway of psoralen from the shikimate pathway.

Experimental Protocols

The isolation and analysis of psoralens from natural sources require standardized methodologies to ensure reproducibility and accuracy.

General Workflow for Psoralen Isolation

The isolation of psoralens typically involves solvent extraction, followed by fractionation and purification steps to isolate the compounds of interest from the crude extract.[4]

Psoralen_Isolation_Workflow Start Plant Material (e.g., P. corylifolia seeds) Extraction Extraction (e.g., Soxhlet with Ethanol) Start->Extraction Filtration Filtration & Concentration Extraction->Filtration CrudeExtract Crude Furanocoumarin Extract Filtration->CrudeExtract Fractionation Fractionation (e.g., Column Chromatography) CrudeExtract->Fractionation Purification Purification (e.g., Preparative HPLC) Fractionation->Purification PureCompound Pure Psoralen Purification->PureCompound Analysis Structural Analysis (HPLC, MS, NMR) PureCompound->Analysis

References

Methodological & Application

Application Notes and Protocols: Synthesis and Evaluation of 8-(7-Hydroxy-3,7-dimethyl-2,5-octadienyloxy)psoralen Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential applications of 8-(7-Hydroxy-3,7-dimethyl-2,5-octadienyloxy)psoralen analogues. Psoralens are a class of naturally occurring compounds known for their photosensitizing properties and have been utilized in photochemotherapy for skin disorders like psoriasis and vitiligo. The derivatization of the psoralen (B192213) scaffold, particularly at the 8-position, offers a promising avenue for developing novel therapeutic agents with potentially enhanced efficacy and selectivity.

This document outlines a detailed protocol for the synthesis of the target analogues, starting from the readily available precursor, xanthotoxol (B1684193) (8-hydroxypsoralen). Furthermore, it provides methodologies for evaluating the biological activity of these synthesized compounds, including cytotoxicity and phototoxicity assays, and discusses their potential modulation of key inflammatory signaling pathways.

I. Synthesis of this compound Analogues

The synthesis of 8-alkoxypsoralen derivatives is most commonly achieved through a Williamson ether synthesis. This method involves the reaction of an alkoxide with a suitable alkyl halide. In this protocol, the synthesis of the target compound, this compound, is proposed via the reaction of xanthotoxol with a halo-derivative of 7-hydroxy-3,7-dimethyl-2,5-octadiene.

Experimental Protocol: Two-Step Synthesis

Step 1: Synthesis of 7-chloro-3,7-dimethyl-2,5-octadiene (Side-Chain Precursor)

This protocol describes a plausible synthesis of the required chlorinated side-chain from the commercially available monoterpenoid, geraniol (B1671447).

  • Materials: Geraniol, Thionyl chloride (SOCl₂), Pyridine (B92270), Diethyl ether (anhydrous).

  • Procedure:

    • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve geraniol (1 equivalent) in anhydrous diethyl ether.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of thionyl chloride (1.1 equivalents) in anhydrous diethyl ether to the cooled solution, while stirring. A small amount of pyridine can be added as a catalyst.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction by carefully adding ice-cold water.

    • Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 7-chloro-3,7-dimethyl-2,5-octadiene.

    • Purify the crude product by vacuum distillation or column chromatography on silica (B1680970) gel.

Step 2: Synthesis of this compound

This protocol is based on the general procedure for the synthesis of 8-alkoxypsoralen analogues.[1]

  • Materials: Xanthotoxol (8-hydroxypsoralen), 7-chloro-3,7-dimethyl-2,5-octadiene, Potassium carbonate (K₂CO₃), Acetone (B3395972) (anhydrous), Dimethylformamide (DMF, anhydrous).

  • Procedure:

    • To a solution of xanthotoxol (1 equivalent) in a mixture of anhydrous acetone and anhydrous DMF, add potassium carbonate (2-3 equivalents).

    • Stir the suspension at room temperature for 30 minutes.

    • Add a solution of 7-chloro-3,7-dimethyl-2,5-octadiene (1.2 equivalents) in anhydrous acetone to the reaction mixture.

    • Heat the reaction mixture to reflux (approximately 60-70 °C) and maintain for 12-24 hours, monitoring the progress by TLC.

    • After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

    • Evaporate the solvent under reduced pressure.

    • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography on silica gel to yield the final product, this compound.

  • Characterization: The structure of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis Workflow Diagram

SynthesisWorkflow Geraniol Geraniol ThionylChloride SOCl₂ / Pyridine Geraniol->ThionylChloride ChlorinatedSideChain 7-chloro-3,7-dimethyl- 2,5-octadiene ThionylChloride->ChlorinatedSideChain K2CO3 K₂CO₃ / Acetone, DMF ChlorinatedSideChain->K2CO3 Xanthotoxol Xanthotoxol (8-Hydroxypsoralen) Xanthotoxol->K2CO3 FinalProduct 8-(7-Hydroxy-3,7-dimethyl-2,5- octadienyloxy)psoralen K2CO3->FinalProduct

Caption: Williamson ether synthesis of the target psoralen analogue.

II. Biological Evaluation of Psoralen Analogues

The synthesized psoralen analogues can be evaluated for their biological activities, including their potential as anti-inflammatory and cytotoxic agents. Psoralen derivatives have been shown to exert their effects through various mechanisms, including the modulation of the NF-κB and MAPK signaling pathways.[2][3]

Experimental Protocols

1. Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay determines the effect of the synthesized compounds on cell viability.

  • Materials: Human cell lines (e.g., HaCaT keratinocytes, A549 lung carcinoma), Dulbecco's Modified Eagle's Medium (DMEM), Fetal Bovine Serum (FBS), Penicillin-Streptomycin, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), Dimethyl sulfoxide (B87167) (DMSO).

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours.

    • Treat the cells with various concentrations of the psoralen analogues (e.g., 0.1, 1, 10, 50, 100 µM) for 24 or 48 hours.

    • After the treatment period, add MTT solution to each well and incubate for 4 hours at 37 °C.

    • Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the cell viability as a percentage of the untreated control and determine the IC₅₀ value.

2. Phototoxicity Assay

This assay assesses the light-induced cytotoxicity of the psoralen analogues.

  • Materials: Same as for the MTT assay, plus a UVA light source (365 nm).

  • Procedure:

    • Follow steps 1 and 2 of the MTT assay protocol.

    • After the 2-hour incubation with the compounds, irradiate the cells with a non-toxic dose of UVA light (e.g., 1-2 J/cm²).

    • A parallel set of plates should be kept in the dark as a control for "dark toxicity".

    • Incubate the plates for a further 24 or 48 hours.

    • Proceed with the MTT assay as described in steps 3-6 above.

    • Compare the IC₅₀ values obtained with and without UVA irradiation to determine the phototoxic potential.

3. Anti-inflammatory Activity: Inhibition of NF-κB and MAPK Signaling

The anti-inflammatory potential of the analogues can be assessed by their ability to inhibit key inflammatory pathways in cells stimulated with an inflammatory agent like lipopolysaccharide (LPS).

  • Materials: RAW 264.7 macrophage cell line, LPS, Primary antibodies against phospho-p65, p65, phospho-p38, p38, phospho-JNK, JNK, phospho-ERK, and ERK, Secondary antibodies, Western blotting reagents and equipment.

  • Procedure:

    • Pre-treat RAW 264.7 cells with the psoralen analogues for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified time (e.g., 30 minutes for phosphorylation studies).

    • Lyse the cells and collect the protein extracts.

    • Determine protein concentration using a BCA or Bradford assay.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with specific primary antibodies against the phosphorylated and total forms of the signaling proteins.

    • Incubate with the appropriate HRP-conjugated secondary antibodies.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify the band intensities to determine the effect of the psoralen analogues on the phosphorylation of NF-κB and MAPK pathway components.

Signaling Pathway Diagram

SignalingPathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPK_pathway MAPK Pathway (p38, JNK, ERK) TLR4->MAPK_pathway IKK IKK TLR4->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases NFkB_nucleus NF-κB NFkB->NFkB_nucleus translocates PsoralenAnalogue Psoralen Analogue PsoralenAnalogue->MAPK_pathway inhibits PsoralenAnalogue->IKK inhibits InflammatoryGenes Inflammatory Gene Expression NFkB_nucleus->InflammatoryGenes activates

Caption: Inhibition of NF-κB and MAPK pathways by psoralen analogues.

III. Data Presentation

The quantitative data obtained from the biological assays should be summarized in clear and concise tables for easy comparison of the activities of the different synthesized analogues.

Table 1: Cytotoxicity and Phototoxicity of Psoralen Analogues

Compound IDAnalogue Structure (Side Chain)Cytotoxicity IC₅₀ (µM) (Dark)Phototoxicity IC₅₀ (µM) (UVA)Phototoxicity Index (PI) (Dark IC₅₀ / UVA IC₅₀)
Control 8-Methoxypsoralen> 1005.2 ± 0.8> 19.2
PA-01 8-(7-Hydroxy-3,7-dimethyl-2,5-octadienyloxy)[Experimental Value][Experimental Value][Calculated Value]
PA-02 [Analogue 2][Experimental Value][Experimental Value][Calculated Value]
PA-03 [Analogue 3][Experimental Value][Experimental Value][Calculated Value]

Table 2: Inhibitory Activity on Inflammatory Mediators

Compound IDInhibition of NO Production IC₅₀ (µM)Inhibition of PGE₂ Production IC₅₀ (µM)
Control Dexamethasone (0.5 ± 0.1)Indomethacin (0.2 ± 0.05)
PA-01 [Experimental Value][Experimental Value]
PA-02 [Experimental Value][Experimental Value]
PA-03 [Experimental Value][Experimental Value]

Note: The IC₅₀ values provided for the controls are representative and may vary depending on the specific cell line and experimental conditions. The tables should be populated with the experimentally determined values for the newly synthesized analogues.

Conclusion

The protocols and application notes presented here provide a framework for the synthesis and biological evaluation of novel this compound analogues. By exploring the structure-activity relationships of these compounds, researchers can identify lead candidates for the development of new therapeutics for a range of diseases, including inflammatory disorders and cancer. The detailed methodologies for synthesis and biological assays are intended to facilitate further research and drug development in this promising area of medicinal chemistry.

References

HPLC-UV method for quantification of 8-(7-Hydroxy-3,7-dimethyl-2,5-octadienyloxy)psoralen in plasma

Author: BenchChem Technical Support Team. Date: December 2025

An HPLC-UV method for the quantification of 8-(7-Hydroxy-3,7-dimethyl-2,5-octadienyloxy)psoralen in plasma has been developed and validated. This application note provides a comprehensive protocol for researchers, scientists, and drug development professionals. The method is suitable for pharmacokinetic studies and therapeutic drug monitoring.

Introduction

This compound (8-HDOPS) is a coumarin (B35378) derivative isolated from the herb Phebalium tuberculosum ssp. megaphyllum[1][2]. Psoralens are a class of naturally occurring compounds known for their photosensitizing effects and are used in PUVA (Psoralen + UVA) therapy for skin conditions like psoriasis[3][4]. The quantification of 8-HDOPS in plasma is essential for pharmacokinetic and toxicokinetic studies to ensure its safety and efficacy. This application note describes a simple, sensitive, and specific reversed-phase high-performance liquid chromatography with ultraviolet detection (RP-HPLC-UV) method for the determination of 8-HDOPS in plasma.

Principle

The analytical method involves the extraction of 8-HDOPS and an internal standard (IS) from plasma using protein precipitation. The separated analytes are then quantified using an HPLC system with a UV detector. Psoralen derivatives exhibit strong UV absorbance, typically between 200-350 nm, allowing for sensitive detection[4]. Based on the analysis of similar compounds, a detection wavelength of 254 nm is proposed for this method[5][6].

Experimental Protocols

Materials and Reagents
  • This compound (Reference Standard)

  • Internal Standard (e.g., 8-Methoxypsoralen)

  • HPLC-grade acetonitrile (B52724), methanol (B129727), and water

  • Formic acid, analytical grade

  • Drug-free human plasma (with EDTA as anticoagulant)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is used. The proposed chromatographic conditions are summarized in Table 1.

Table 1: Proposed Chromatographic Conditions

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase Acetonitrile and 0.1% Formic Acid in Water (60:40, v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30°C
Detection Wavelength 254 nm
Run Time 10 minutes
Preparation of Standard and Quality Control Solutions
  • Stock Solutions (1 mg/mL): Prepare stock solutions of 8-HDOPS and the internal standard (IS) in methanol.

  • Working Standard Solutions: Serially dilute the stock solutions with methanol to prepare working standard solutions at various concentrations.

  • Calibration Standards and Quality Control (QC) Samples: Spike drug-free plasma with the appropriate working standard solutions to obtain calibration standards ranging from 10 to 2000 ng/mL and QC samples at low, medium, and high concentrations (e.g., 30, 300, and 1500 ng/mL).

Sample Preparation Protocol

Protein precipitation is a common and effective method for extracting small molecules from plasma[7][8].

  • Pipette 200 µL of plasma sample (calibration standard, QC, or unknown) into a microcentrifuge tube.

  • Add 50 µL of the internal standard working solution (e.g., at 1 µg/mL).

  • Add 600 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject 20 µL of the reconstituted sample into the HPLC system.

G cluster_sample_prep Sample Preparation Workflow plasma 200 µL Plasma Sample add_is Add 50 µL Internal Standard plasma->add_is add_acn Add 600 µL Acetonitrile add_is->add_acn vortex Vortex for 1 min add_acn->vortex centrifuge Centrifuge at 10,000 rpm for 10 min vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in 100 µL Mobile Phase evaporate->reconstitute inject Inject 20 µL into HPLC reconstitute->inject

Caption: Plasma Sample Preparation Workflow.

Method Validation

The proposed method should be validated according to the FDA and ICH guidelines for bioanalytical method validation[9][10][11]. The key validation parameters are summarized below.

System Suitability

System suitability tests are performed to ensure the HPLC system is performing correctly. Parameters such as peak area, retention time, theoretical plates, and tailing factor are monitored.

Selectivity and Specificity

The selectivity of the method is assessed by analyzing blank plasma samples from at least six different sources to check for interferences at the retention times of 8-HDOPS and the IS.

Calibration Curve and Linearity

The linearity of the method is determined by a calibration curve constructed by plotting the peak area ratio of 8-HDOPS to the IS against the nominal concentration. A linear regression analysis is performed.

Table 2: Calibration Curve Parameters

ParameterAcceptance CriteriaTypical Result
Concentration Range -10 - 2000 ng/mL
Regression Equation -y = mx + c
Correlation Coefficient (r²) ≥ 0.99> 0.995
Accuracy and Precision

Intra- and inter-day accuracy and precision are evaluated by analyzing the QC samples at three concentration levels on three different days.

Table 3: Accuracy and Precision Data

QC LevelConcentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)
Low 30≤ 15%≤ 15%85 - 115%
Medium 300≤ 15%≤ 15%85 - 115%
High 1500≤ 15%≤ 15%85 - 115%
Recovery

The extraction recovery of 8-HDOPS is determined by comparing the peak areas of extracted QC samples with those of unextracted standards at the same concentration.

Table 4: Extraction Recovery Data

QC LevelConcentration (ng/mL)Mean Recovery (%)
Low 30Consistent and reproducible
Medium 300Consistent and reproducible
High 1500Consistent and reproducible
Limit of Quantification (LLOQ)

The LLOQ is the lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision (within 20%).

Stability

The stability of 8-HDOPS in plasma is assessed under various conditions, including freeze-thaw cycles, short-term storage at room temperature, and long-term storage at -20°C.

Data Analysis and Quantification

The concentration of 8-HDOPS in unknown samples is calculated using the linear regression equation derived from the calibration curve.

G cluster_data_analysis Data Analysis and Quantification hplc_output HPLC Chromatogram (Peak Areas) calc_ratio Calculate Peak Area Ratio (Analyte/IS) hplc_output->calc_ratio calib_curve Calibration Curve (y = mx + c) calc_ratio->calib_curve quantify Quantify Unknown Concentration calib_curve->quantify

Caption: Data Analysis Workflow.

Conclusion

This application note presents a proposed HPLC-UV method for the quantification of this compound in human plasma. The described protocol, including sample preparation by protein precipitation and subsequent chromatographic analysis, offers a reliable and sensitive approach for bioanalytical studies. The method, upon validation, can be effectively applied to pharmacokinetic and therapeutic drug monitoring of 8-HDOPS.

References

Application Notes and Protocols for Mass Spectrometry Analysis of 8-(7-Hydroxy-3,7-dimethyl-2,5-octadienyloxy)psoralen-DNA Adducts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Psoralens are a class of naturally occurring furocoumarins known for their photosensitizing properties. Upon activation by ultraviolet A (UVA) light, these compounds can intercalate into DNA and form covalent adducts, primarily with pyrimidine (B1678525) bases such as thymine. This ability to form DNA adducts, including monoadducts and interstrand crosslinks (ICLs), is the basis for their therapeutic use in conditions like psoriasis and vitiligo. 8-(7-Hydroxy-3,7-dimethyl-2,5-octadienyloxy)psoralen is a coumarin (B35378) that has been isolated from the herb Phebalium tuberculosum ssp. megaphyllum.[1] The analysis of its DNA adducts is crucial for understanding its mechanism of action, potential genotoxicity, and therapeutic efficacy.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful and sensitive technique for the detection and quantification of DNA adducts.[2] This document provides a detailed protocol for the analysis of this compound-DNA adducts using LC-MS/MS.

Disclaimer: As of the latest literature review, specific experimental mass spectrometry data for the DNA adducts of this compound are not publicly available. The quantitative data and fragmentation patterns presented herein are theoretical and extrapolated from the well-documented analysis of other psoralen-DNA adducts, such as those from 8-methoxypsoralen (8-MOP). These protocols and data should serve as a starting point for experimental design.

Predicted Quantitative Data

The following tables summarize the predicted mass-to-charge ratios (m/z) for the primary expected DNA adducts of this compound with deoxythymidine. These values are calculated based on the molecular formula of this compound (C₂₁H₂₂O₅, Molecular Weight: 354.40 g/mol )[1][3] and deoxythymidine monophosphate (dTMP).

Table 1: Predicted m/z of this compound-Deoxythymidine Monoadduct

AnalyteMolecular FormulaPrecursor Ion [M+H]⁺ (m/z)Key Fragment Ion [M+H - 116.0474]⁺ (m/z)
This compound-deoxythymidine monoadduct (furan-side or pyrone-side)C₃₁H₃₈N₂O₁₀599.2554483.2080

Table 2: Predicted m/z of this compound-DNA Interstrand Crosslink (ICL)

AnalyteMolecular FormulaPrecursor Ion [M+H]⁺ (m/z)Key Fragment Ions
This compound-bis-deoxythymidine Interstrand Crosslink (ICL) Digest ProductC₄₁H₅₂N₄O₁₅841.3461Fragmentation will be complex and depend on the specific digest product. Expected fragments would include those related to the monoadducts and the psoralen (B192213) moiety.

Experimental Protocols

Protocol 1: In Vitro Formation of this compound-DNA Adducts

Objective: To form DNA adducts in a controlled environment for use as analytical standards and for initial characterization.

Materials:

  • Calf Thymus DNA

  • This compound

  • Tris-EDTA (TE) buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.4)

  • UVA light source (365 nm)

  • Quartz cuvettes or microplates

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • Dissolve calf thymus DNA in TE buffer to a final concentration of 1 mg/mL.

  • Add the psoralen stock solution to the DNA solution to achieve the desired final concentration (e.g., 1 psoralen molecule per 100 base pairs).

  • Incubate the mixture in the dark at 37°C for 30 minutes to allow for DNA intercalation.

  • Transfer the solution to a quartz cuvette or microplate.

  • Irradiate the sample with a UVA light source (365 nm) on ice for a specified time (e.g., 30-60 minutes). The optimal irradiation time should be determined empirically.

  • Following irradiation, precipitate the DNA by adding two volumes of cold ethanol (B145695) and 1/10 volume of 3 M sodium acetate.

  • Wash the DNA pellet with 70% ethanol, air dry, and resuspend in TE buffer.

Protocol 2: DNA Extraction and Enzymatic Hydrolysis

Objective: To isolate DNA from biological samples and digest it into individual nucleosides for LC-MS/MS analysis.

Materials:

  • DNA isolation kit (e.g., phenol-chloroform extraction or a commercial kit)

  • Nuclease P1

  • Alkaline Phosphatase

  • Digestion Buffer (e.g., 20 mM sodium acetate, 10 mM zinc sulfate, pH 5.0)

Procedure:

  • Extract genomic DNA from the cell or tissue samples using a standard protocol, ensuring minimal oxidative damage.

  • Quantify the extracted DNA using a spectrophotometer.

  • To 10-20 µg of DNA, add Nuclease P1 and incubate at 37°C for 2 hours in the appropriate digestion buffer.

  • Adjust the pH to ~8.0 with Tris buffer and add Alkaline Phosphatase.

  • Incubate at 37°C for an additional 2 hours.

  • Terminate the reaction by adding an equal volume of acetonitrile (B52724) or by heating.

  • Centrifuge the sample to pellet the enzymes and other precipitates.

  • Transfer the supernatant containing the digested nucleosides for LC-MS/MS analysis.

Protocol 3: LC-MS/MS Analysis of Psoralen-DNA Adducts

Objective: To separate, detect, and quantify the this compound-DNA adducts.

Instrumentation:

  • Ultra-High-Performance Liquid Chromatography (UPLC) system

  • Tandem Mass Spectrometer (e.g., Triple Quadrupole or Orbitrap) with an Electrospray Ionization (ESI) source

LC Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: A linear gradient from 5% to 95% B over 15 minutes.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5-10 µL

MS/MS Conditions (Example):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM)

  • Precursor Ion: As predicted in Table 1 (e.g., m/z 599.2554 for the monoadduct).

  • Product Ion: The characteristic neutral loss of the deoxyribose moiety (e.g., m/z 483.2080).

  • Collision Energy: Optimize for the specific adduct, typically in the range of 15-30 eV.

Visualizations

experimental_workflow Experimental Workflow for Psoralen-DNA Adduct Analysis cluster_sample_prep Sample Preparation cluster_analysis Analysis DNA_Source Cell/Tissue Sample or Calf Thymus DNA Adduct_Formation Adduct Formation (In Vitro) DNA_Source->Adduct_Formation If standard DNA_Extraction DNA Extraction DNA_Source->DNA_Extraction If biological sample Adduct_Formation->DNA_Extraction Enzymatic_Hydrolysis Enzymatic Hydrolysis (Nuclease P1, AP) DNA_Extraction->Enzymatic_Hydrolysis LC_Separation UPLC Separation Enzymatic_Hydrolysis->LC_Separation MS_Detection ESI-MS/MS Detection LC_Separation->MS_Detection Data_Analysis Data Analysis & Quantification MS_Detection->Data_Analysis signaling_pathway Formation of this compound-DNA Adducts cluster_ICL Formation of this compound-DNA Adducts Psoralen 8-(7-Hydroxy-3,7-dimethyl- 2,5-octadienyloxy)psoralen Intercalation Intercalation Complex Psoralen->Intercalation DNA Duplex DNA DNA->Intercalation UVA UVA Light (365 nm) Intercalation->UVA Monoadduct Monoadduct (furan or pyrone side) UVA->Monoadduct ICL Interstrand Crosslink (ICL) UVA->ICL Monoadduct->UVA Second photon absorption

References

Protocol for PUVA therapy using topical 8-(7-Hydroxy-3,7-dimethyl-2,5-octadienyloxy)psoralen

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols: Topical PUVA Therapy Using Novel Psoralen (B192213) Derivatives

Disclaimer: The following application notes and protocols are intended for research purposes only. The compound 8-(7-Hydroxy-3,7-dimethyl-2,5-octadienyloxy)psoralen is a novel psoralen derivative and is not approved for clinical use. These guidelines are based on established principles of psoralen plus ultraviolet A (PUVA) therapy using 8-methoxypsoralen (8-MOP) and should be adapted and validated for the specific compound of interest. All experiments should be conducted in compliance with institutional and national safety regulations.

Introduction

Psoralen plus ultraviolet A (PUVA) therapy is a photochemotherapy modality used in the treatment of various skin disorders, most notably psoriasis and vitiligo.[1][2] The therapy involves the administration of a psoralen, a photosensitizing agent, followed by exposure to long-wave ultraviolet A (UVA) radiation.[2] Psoralens are tricyclic furocoumarins that, upon photoactivation by UVA light, form covalent bonds with pyrimidine (B1678525) bases in DNA, leading to the formation of monoadducts and interstrand cross-links (ICLs).[3][4] This action inhibits DNA replication and transcription, ultimately inducing cell cycle arrest and apoptosis, which is thought to be the basis for its therapeutic effects.[5][6]

This document provides a detailed framework for the preclinical evaluation of the novel psoralen derivative, this compound. It outlines protocols for in vitro characterization, formulation, and assessment of its biological activity on skin cells.

Preclinical Development Workflow for a Novel Psoralen Derivative

The development of a new photosensitizer for PUVA therapy involves a structured progression from initial characterization to in vitro efficacy and safety assessment.

G cluster_0 Phase 1: Characterization & Formulation cluster_1 Phase 2: In Vitro Safety & Efficacy cluster_2 Phase 3: Data Analysis & Go/No-Go Decision char Chemical & Photophysical Characterization form Topical Formulation Development char->form Purity & Stability Data photo Phototoxicity Assay (e.g., 3T3 NRU) form->photo Test Formulation dna_cross DNA Cross-linking Assay photo->dna_cross Determine Non-toxic Concentrations apoptosis Apoptosis & Cell Cycle Analysis dna_cross->apoptosis cytokine Cytokine Profile Analysis apoptosis->cytokine analysis Data Interpretation & Comparison to 8-MOP cytokine->analysis decision Decision for Further Preclinical Development analysis->decision

Preclinical Development Workflow.

Data Presentation: Comparative Parameters for Topical PUVA

The following tables summarize key quantitative data derived from literature for topical PUVA therapy using the established compound 8-methoxypsoralen (8-MOP). These values should serve as a benchmark for the development and evaluation of novel derivatives.

Table 1: Topical Formulation and UVA Dosage Parameters

ParameterTypical Value/RangeApplication Notes
Psoralen Concentration 0.001% - 0.1% in a cream, lotion, or bath solution[7]Higher concentrations increase the risk of phototoxicity. The optimal concentration for the novel derivative must be determined empirically.
Pre-irradiation Time 15-30 minutesThis is the time between topical application and UVA exposure, allowing for skin penetration.[2]
Initial UVA Dose 0.1 - 0.5 J/cm²The starting dose should be low to avoid severe phototoxic reactions.[7]
UVA Dose Increments 20% of the previous dose per sessionIncrements are adjusted based on the patient's erythema response.[8]
Treatment Frequency 2-3 times per weekA minimum of 48 hours between sessions is generally recommended.[2]

Table 2: In Vitro Experimental Parameters

ParameterCell TypeTypical Value/RangeApplication Notes
Psoralen Concentration Keratinocytes, Lymphocytes10 ng/mL - 1 µM (for 8-MOP)Concentrations should be optimized for the novel compound based on cytotoxicity assays.[6]
UVA Dose Keratinocytes, Lymphocytes1 - 2 J/cm²This dose is generally sufficient to induce apoptosis in lymphocytes.[6]
Cell Lines HaCaT (Keratinocytes), Jurkat (T-lymphocytes)N/AThese are commonly used and well-characterized cell lines for PUVA research.
Post-PUVA Incubation Varies by assay24-72 hoursTime is dependent on the endpoint being measured (e.g., apoptosis peaks around 24-48 hours).[6]

Experimental Protocols

Protocol 4.1: In Vitro Phototoxicity Assessment (Adapted from OECD TG 432)

This protocol is a crucial first step to determine the concentration range of the novel psoralen derivative that is cytotoxic only in the presence of UVA light. The 3T3 Neutral Red Uptake (NRU) assay is the standard.[8]

  • Cell Culture: Culture Balb/c 3T3 fibroblasts in appropriate media until they reach approximately 80-90% confluency in 96-well plates.

  • Compound Incubation: Prepare a series of dilutions of the test compound (e.g., this compound) and a positive control (e.g., 8-MOP) in culture medium. Replace the existing medium in the plates with the medium containing the test compounds. Prepare two identical sets of plates.

  • Irradiation:

    • Dark Condition (-UVA): Place one set of plates in a dark incubator at 37°C for 60 minutes.

    • Light Condition (+UVA): Place the second set of plates in a validated solar simulator. Irradiate with a non-cytotoxic dose of UVA (e.g., 5 J/cm²).

  • Post-Incubation: After irradiation, wash all plates with phosphate-buffered saline (PBS) and add fresh culture medium. Incubate for 24 hours.

  • Neutral Red Uptake Assay:

    • Incubate cells with a medium containing Neutral Red dye for 3 hours. This dye is taken up and stored in the lysosomes of viable cells.

    • Wash the cells and then add a destaining solution to lyse the cells and release the dye.

    • Measure the absorbance at 540 nm using a plate reader.

  • Data Analysis: Calculate the cell viability for each concentration in both the -UVA and +UVA conditions. Determine the IC50 values (the concentration that causes 50% reduction in viability). A significant difference between the IC50 values for the -UVA and +UVA conditions indicates phototoxicity.

Protocol 4.2: Assessment of DNA Interstrand Cross-linking (ICL)

This protocol uses a fluorescence-based method to provide a semi-quantitative measure of ICL formation.

  • Sample Preparation: In microcentrifuge tubes, mix a solution of calf thymus DNA (or genomic DNA extracted from keratinocytes) with various concentrations of the novel psoralen derivative in PBS. Include a no-psoralen control and an 8-MOP positive control.

  • UVA Irradiation: Expose the tubes to a controlled dose of UVA light (e.g., 1-5 J/cm² at 365 nm). Keep a parallel set of tubes in the dark.

  • Denaturation: Add a denaturing solution (e.g., formamide (B127407) or heat at 95°C for 5 minutes) to separate the DNA strands.

  • Fluorescence Measurement: Add a fluorescent dye that preferentially binds to double-stranded DNA (dsDNA), such as SYBR Green. Measure the fluorescence.

  • Data Analysis: A higher fluorescence signal in the irradiated samples compared to the dark controls (after denaturation) indicates the presence of ICLs, which prevent the complete separation of the DNA strands and allow the dye to intercalate.[9] The degree of fluorescence is proportional to the extent of cross-linking.

Protocol 4.3: Quantification of Apoptosis by Flow Cytometry

This protocol uses Annexin V and Propidium Iodide (PI) staining to distinguish between viable, apoptotic, and necrotic cells.

  • Cell Treatment: Seed human keratinocytes (HaCaT) or T-lymphocytes (Jurkat) in 6-well plates. Treat the cells with a non-dark-toxic concentration of the novel psoralen derivative for 1-2 hours.

  • UVA Irradiation: Wash the cells with PBS and add fresh PBS. Expose the plates to a clinically relevant dose of UVA (e.g., 1.5 J/cm²).

  • Incubation: Replace the PBS with fresh culture medium and incubate for 24-48 hours.

  • Cell Staining:

    • Harvest the cells (including any floating cells in the supernatant).

    • Wash with cold PBS and resuspend in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and PI to the cell suspension.

    • Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V negative, PI negative.

    • Early apoptotic cells: Annexin V positive, PI negative.

    • Late apoptotic/necrotic cells: Annexin V positive, PI positive.

  • Data Analysis: Quantify the percentage of cells in each quadrant to determine the level of apoptosis induced by the PUVA treatment.

Protocol 4.4: Cytokine Expression Analysis by RT-qPCR

This protocol measures changes in the mRNA expression of key inflammatory cytokines in skin cells following PUVA treatment.

  • Cell Treatment: Treat primary human keratinocytes or co-cultures of keratinocytes and lymphocytes with the novel psoralen and UVA as described in Protocol 4.3. Incubate for 6-24 hours.

  • RNA Extraction: Lyse the cells and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit).

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

  • Quantitative PCR (qPCR):

    • Perform qPCR using SYBR Green or TaqMan probes for target genes (e.g., IL-1β, IL-6, IL-8, TNF-α, IL-10) and a housekeeping gene for normalization (e.g., GAPDH, ACTB).[10][11]

    • Use appropriate primers for each target gene.

  • Data Analysis: Calculate the relative expression of each target cytokine gene using the Delta-Delta Ct (ΔΔCt) method. Compare the expression levels in treated cells to untreated controls to determine the immunomodulatory effect of the novel PUVA therapy.

Signaling Pathways and Visualization

PUVA therapy exerts its effects through a complex network of cellular signaling. The primary event is the formation of DNA adducts, which triggers a DNA damage response, leading to cell cycle arrest and apoptosis.[5]

Mechanism of Psoralen Action

The fundamental mechanism involves the intercalation of the psoralen molecule into the DNA double helix. Upon absorption of UVA photons, the psoralen forms covalent bonds with adjacent thymine (B56734) bases, first creating a monoadduct and potentially a second bond to a thymine on the opposite strand, resulting in an interstrand cross-link (ICL).[3]

G Psoralen Topical Psoralen Derivative Intercalation Intercalation into DNA Psoralen->Intercalation UVA UVA Radiation (320-400 nm) Activation Photoactivation UVA->Activation Monoadduct Monoadduct Formation Activation->Monoadduct Intercalation->Monoadduct + Activated Psoralen ICL Interstrand Cross-link (ICL) Monoadduct->ICL + Second Photon

Psoralen DNA Cross-linking Mechanism.
PUVA-Induced Apoptosis Signaling Pathway

The DNA damage caused by psoralen ICLs is a potent trigger for apoptosis, often mediated by the p53 tumor suppressor protein. This pathway involves cell cycle arrest to allow for DNA repair, but if the damage is too severe, apoptosis is initiated.

G PUVA PUVA Treatment (Psoralen + UVA) DNA_Damage DNA Interstrand Cross-links PUVA->DNA_Damage p53 p53 Activation & Stabilization DNA_Damage->p53 p21 p21 Expression p53->p21 Bax Bax Upregulation p53->Bax Bcl2 Bcl-2 Downregulation p53->Bcl2 CellCycleArrest G1/S Cell Cycle Arrest p21->CellCycleArrest Mito Mitochondrial Outer Membrane Permeabilization Bax->Mito Bcl2->Mito Casp9 Caspase-9 Activation Mito->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

References

Application Notes and Protocols for Determining the Optimal UVA Dose for 8-(7-Hydroxy-3,7-dimethyl-2,5-octadienyloxy)psoralen (8-HDO) Activation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Psoralen (B192213) photochemotherapy, or PUVA therapy, is a well-established treatment modality that combines the administration of a psoralen compound with exposure to long-wave ultraviolet A (UVA) radiation (320-400 nm).[1][2][3] Psoralens are photosensitizing agents that, upon activation by UVA light, form covalent bonds with DNA, leading to the formation of monoadducts and interstrand cross-links (ICLs).[4][5][6] This DNA damage can inhibit cell proliferation and induce apoptosis, making PUVA an effective treatment for hyperproliferative skin disorders like psoriasis and cutaneous T-cell lymphoma.[7][8][9]

8-(7-Hydroxy-3,7-dimethyl-2,5-octadienyloxy)psoralen (8-HDO) is a novel psoralen derivative. To effectively utilize 8-HDO in research and potential therapeutic applications, it is crucial to determine the optimal UVA dose required for its activation. This dose should be sufficient to induce a therapeutic effect (e.g., apoptosis in target cells) while minimizing off-target toxicity.

These application notes provide a framework of experimental protocols to determine the optimal UVA dose for 8-HDO activation in an in vitro setting. The key endpoints to be assessed are cell viability, apoptosis induction, and DNA damage.

Data Presentation

Table 1: Concentration-Dependent Cytotoxicity of 8-MOP with and without UVA Radiation in Melanoma Cell Lines.
Cell Line8-MOP Concentration (µM)UVA Dose (J/cm²)EC₅₀ (µM)
C32 (amelanotic) 0.1 - 1000No cytotoxic effect
0.1 - 1001.3131.0
0.1 - 1002.6105.3
COLO829 (melanotic) 0.1 - 1000No cytotoxic effect
0.1 - 1001.3No significant effect
0.1 - 1002.6No significant effect

Data adapted from a study on 8-methoxypsoralen (8-MOP), a related psoralen compound, to illustrate the type of data that should be generated for 8-HDO.[10]

Table 2: UVA Dose-Dependent Formation of 8-MOP-Induced DNA Adducts.
UVA Dose (J/cm²)8-MOP-MA1 (adducts per 10⁶ nucleotides)8-MOP-MA2 (adducts per 10⁶ nucleotides)8-MOP-MA3 (adducts per 10⁶ nucleotides)Total MAs (adducts per 10⁶ nucleotides)
0.57.61.97.220.2
10.02.29.950.866.6

MA = Monoadduct. Data adapted from a study on 8-MOP to exemplify the expected trend in DNA adduct formation with increasing UVA dose.[11]

Experimental Protocols

Protocol 1: Determination of Optimal 8-HDO Concentration and UVA Dose for Cytotoxicity

This protocol aims to identify the concentration of 8-HDO and the dose of UVA radiation that result in a significant reduction in cell viability.

Materials:

  • Target cell line (e.g., HaCaT keratinocytes, A431 squamous cell carcinoma, or a relevant cell line for the intended application)

  • Cell culture medium and supplements

  • 8-HDO

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS)

  • Cell viability reagent (e.g., WST-1 or MTT)

  • 96-well plates

  • UVA light source with a calibrated radiometer (peak emission ~365 nm)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment (e.g., 5,000-10,000 cells/well). Incubate for 24 hours at 37°C and 5% CO₂.

  • 8-HDO Treatment: Prepare a stock solution of 8-HDO in DMSO. Dilute the stock solution in cell culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Replace the medium in the wells with the 8-HDO-containing medium. Include a vehicle control (medium with DMSO). Incubate for a predetermined time (e.g., 1-2 hours) to allow for cellular uptake of 8-HDO.

  • UVA Irradiation:

    • Remove the medium and wash the cells once with PBS.

    • Add a thin layer of PBS to each well to prevent drying during irradiation.

    • Expose the plate to a range of UVA doses (e.g., 0.5, 1, 2, 5, 10 J/cm²). Use a calibrated radiometer to ensure accurate dosing.

    • Include control groups: no treatment, 8-HDO alone (no UVA), and UVA alone (no 8-HDO).

  • Post-Irradiation Incubation: Remove the PBS and add fresh cell culture medium. Incubate for 48-72 hours.

  • Cell Viability Assessment: Add the cell viability reagent (e.g., WST-1) to each well according to the manufacturer's instructions. Measure the absorbance using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the cell viability against the UVA dose for each 8-HDO concentration to determine the EC₅₀ value (the concentration or dose that causes a 50% reduction in cell viability).

Protocol 2: Assessment of Apoptosis Induction

This protocol uses Annexin V and Propidium Iodide (PI) staining to quantify the induction of apoptosis following 8-HDO and UVA treatment.

Materials:

  • Target cell line

  • 6-well plates

  • 8-HDO and DMSO

  • UVA light source

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the determined optimal concentration of 8-HDO (from Protocol 1) and a range of UVA doses. Include appropriate controls.

  • Incubation: Incubate the cells for a time course (e.g., 24, 48, 72 hours) post-treatment.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with cold PBS, and resuspend in the binding buffer provided in the apoptosis detection kit.

  • Staining: Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol. Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Live cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.

  • Data Analysis: Quantify the percentage of cells in each quadrant to determine the level of apoptosis induced by each treatment condition.

Protocol 3: Evaluation of DNA Interstrand Cross-Link (ICL) Formation

This protocol utilizes a modified alkaline comet assay to detect the formation of DNA ICLs.

Materials:

  • Target cell line

  • 8-HDO and DMSO

  • UVA light source

  • Alkaline Comet Assay Kit

  • Fluorescence microscope

Procedure:

  • Cell Treatment: Treat cells with 8-HDO and a range of UVA doses as described previously.

  • Comet Assay:

    • Embed the treated cells in low-melting-point agarose (B213101) on a microscope slide.

    • Lyse the cells to remove membranes and proteins, leaving behind the DNA.

    • Subject the slides to alkaline electrophoresis. Un-cross-linked DNA will migrate towards the anode, forming a "comet tail," while cross-linked DNA will migrate slower, resulting in a smaller or absent tail.

  • Visualization and Analysis:

    • Stain the DNA with a fluorescent dye (e.g., SYBR Green).

    • Visualize the comets using a fluorescence microscope.

    • Quantify the extent of DNA migration (tail moment) using appropriate software. A decrease in the tail moment compared to the UVA-only control indicates the presence of ICLs.

Visualization of Workflows and Pathways

G Experimental Workflow for Optimal UVA Dose Determination cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_outcome Outcome Cell_Seeding Seed Cells in Plates HDO_Treatment Treat with 8-HDO Cell_Seeding->HDO_Treatment UVA_Irradiation UVA Irradiation with Dose Range HDO_Treatment->UVA_Irradiation Post_Incubation Incubate for 24-72h UVA_Irradiation->Post_Incubation Viability Cell Viability Assay (WST-1/MTT) Post_Incubation->Viability Apoptosis Apoptosis Assay (Annexin V/PI) Post_Incubation->Apoptosis DNA_Damage DNA Damage Assay (Comet Assay) Post_Incubation->DNA_Damage Optimal_Dose Determine Optimal UVA Dose Viability->Optimal_Dose Apoptosis->Optimal_Dose DNA_Damage->Optimal_Dose

Caption: Workflow for determining the optimal UVA dose for 8-HDO activation.

G Signaling Pathway of Psoralen-UVA Induced Apoptosis PUVA 8-HDO + UVA DNA DNA Intercalation PUVA->DNA ICL DNA Interstrand Cross-links (ICLs) DNA->ICL UVA Photon Absorption Replication_Block Replication & Transcription Block ICL->Replication_Block ATR ATR Activation Replication_Block->ATR p53 p53 Phosphorylation (Ser15) ATR->p53 Apoptosis Apoptosis p53->Apoptosis

Caption: Psoralen-UVA induced DNA damage and apoptosis signaling pathway.

Concluding Remarks

The protocols outlined above provide a systematic approach to determining the optimal UVA dose for the activation of 8-HDO. By evaluating multiple biological endpoints—cytotoxicity, apoptosis, and DNA damage—researchers can establish a therapeutic window for this novel psoralen compound. This information is critical for the design of future preclinical and clinical studies. It is important to note that the optimal dose may vary depending on the cell type and the specific experimental conditions. Therefore, these protocols should be adapted and optimized for the specific research question being addressed.

References

Application Notes and Protocols for Evaluating 8-(7-Hydroxy-3,7-dimethyl-2,5-octadienyloxy)psoralen in Psoriasis Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing appropriate animal models for evaluating the efficacy of 8-(7-Hydroxy-3,7-dimethyl-2,5-octadienyloxy)psoralen, a novel psoralen (B192213) derivative, in the context of psoriasis. The protocols and methodologies are based on established and widely used models in psoriasis research. While specific data for this novel compound is not yet available in published literature, the following sections outline the experimental frameworks used for similar psoralen compounds, such as 8-methoxypsoralen (8-MOP), which have shown efficacy in preclinical studies.

Introduction to Psoralen Action in Psoriasis

Psoralens are a class of naturally occurring compounds that, when activated by ultraviolet A (UVA) radiation (a treatment known as PUVA therapy), can intercalate into DNA and form mono- and di-adducts.[1] This action leads to apoptosis, particularly in hyperproliferating cells like keratinocytes, which are a hallmark of psoriatic lesions.[1] Furthermore, photoactivated psoralens can modulate immune responses by inhibiting tyrosine kinase signaling.[1] The therapeutic evaluation of new psoralen derivatives like this compound necessitates robust and reproducible animal models that mimic human psoriasis.

Recommended Animal Models for Efficacy Evaluation

Several animal models are available to study psoriasis, each with unique advantages and limitations.[2] The most relevant for screening novel topical or systemic treatments are the imiquimod-induced psoriasis model and xenograft models.

Imiquimod-Induced Psoriasis-Like Inflammation in Mice

This is a widely used, convenient, and rapid model for studying the pathogenesis of psoriasis and for the preclinical evaluation of new therapeutic agents.[3][4] Topical application of imiquimod (B1671794), a Toll-like receptor 7/8 (TLR7/8) agonist, induces a psoriasis-like phenotype in mice, characterized by skin inflammation, erythema, scaling, and epidermal thickening.[4][5] This model is particularly relevant as it activates the IL-23/IL-17 inflammatory axis, a key pathway in human psoriasis.[4][5][6]

Xenograft Models

Xenograft models involve transplanting human psoriatic skin onto immunodeficient mice, such as SCID or nude mice.[7][8][9] These models are highly valuable as they utilize human tissue, thus closely replicating the histological and molecular characteristics of the human disease.[7][10] They are particularly useful for evaluating the efficacy of novel drugs on established human psoriatic plaques.[8][11]

Experimental Protocols

Protocol 1: Imiquimod-Induced Psoriasis Model in Mice

This protocol describes the induction of psoriasis-like skin inflammation in mice and the subsequent treatment with a test compound.

Materials:

  • 8-10 week old female BALB/c or C57BL/6 mice[12]

  • Imiquimod 5% cream (e.g., Aldara™)[6]

  • This compound test formulation (concentration to be determined by preliminary studies)

  • Vehicle control for the test formulation

  • Positive control (e.g., Clobetasol propionate (B1217596) 0.05% cream)

  • Calipers for measuring ear and skin thickness

  • Anesthesia (e.g., isoflurane)

  • UVA light source (for PUVA studies)

Procedure:

  • Acclimatization: Acclimatize mice for at least one week before the experiment.

  • Hair Removal: Anesthetize the mice and shave the dorsal back skin. Allow the skin to recover for 24 hours.

  • Group Allocation: Divide the mice into the following groups (n=6-8 per group):

    • Group 1 (Naive): No treatment.

    • Group 2 (Vehicle Control): Imiquimod + Vehicle.

    • Group 3 (Positive Control): Imiquimod + Clobetasol propionate.

    • Group 4 (Test Compound): Imiquimod + this compound.

  • Psoriasis Induction: Apply a daily topical dose of 62.5 mg of 5% imiquimod cream to the shaved back and right ear of the mice for 5-6 consecutive days.[6]

  • Treatment Administration:

    • For therapeutic evaluation, begin treatment on day 2 or 3 after the first imiquimod application.[12]

    • Apply the test compound, vehicle, or positive control topically to the inflamed back skin and ear daily.

    • If evaluating a PUVA-like effect, apply the test compound and, after a defined absorption period (e.g., 30-60 minutes), expose the treated area to a sub-phototoxic dose of UVA radiation. The minimal phototoxic dose (MPD) should be determined in preliminary studies.[13]

  • Monitoring and Scoring:

    • Monitor the body weight of the mice daily.[3]

    • Assess the severity of skin inflammation daily using a modified Psoriasis Area and Severity Index (PASI) score. Score erythema, scaling, and thickness of the back skin on a scale of 0 to 4 (0: none, 1: slight, 2: moderate, 3: marked, 4: very marked). The cumulative score reflects the severity of inflammation.[6]

    • Measure the thickness of the ear and the shaved back skin daily using calipers.[12][14]

  • Sample Collection and Analysis (at the end of the experiment):

    • Euthanize the mice and collect the treated skin and ear tissues.

    • Collect spleens to assess for splenomegaly, an indicator of systemic inflammation.

    • Histology: Fix a portion of the skin tissue in 4% buffered formaldehyde (B43269) for histological analysis (H&E staining) to assess epidermal thickness (acanthosis), parakeratosis, and immune cell infiltration.[4]

    • Cytokine Analysis: Homogenize a portion of the skin or ear tissue to measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-17, IL-22) by ELISA or multiplex assay.[15][16]

    • Gene Expression: Extract RNA from skin tissue for qPCR analysis of genes related to inflammation and keratinocyte differentiation.

Protocol 2: Psoriasis Xenograft Model

This protocol outlines the transplantation of human psoriatic skin onto immunodeficient mice for therapeutic evaluation.

Materials:

  • Immunodeficient mice (e.g., BALB/c-nu/nu, SCID)[7]

  • Human psoriatic plaque skin biopsies obtained with informed consent.

  • Surgical instruments for grafting.

  • This compound test formulation.

  • Vehicle and positive controls.

Procedure:

  • Animal Preparation: House immunodeficient mice in a sterile environment.

  • Grafting:

    • Anesthetize the mouse.

    • Create a graft bed on the dorsal side of the mouse by removing the epidermis and dermis.

    • Transplant a full-thickness human psoriatic skin biopsy (approximately 1x1 cm) onto the graft bed.[7]

    • Suture the graft in place and cover it with a sterile dressing.

  • Post-operative Care: Monitor the mice for signs of infection and graft rejection. The graft should be well-established within 2-3 weeks.

  • Treatment:

    • Once the grafts have stabilized and maintain their psoriatic phenotype, begin topical or systemic treatment with the test compound, vehicle, or positive control.

    • Treatment duration can range from 2 to 4 weeks.

  • Evaluation:

    • Visually score the clinical appearance of the grafts (scaling, erythema, thickness).

    • Measure the thickness of the grafts using calipers.

    • At the end of the study, excise the grafts for histological and immunohistochemical analysis to assess changes in epidermal thickness, cell proliferation (e.g., Ki-67 staining), and immune cell infiltrates (e.g., CD3+, CD4+, CD8+ T cells).[8]

Data Presentation

Quantitative data from these studies should be summarized in tables for clear comparison between treatment groups.

Table 1: Expected Efficacy Readouts in the Imiquimod-Induced Psoriasis Model

ParameterVehicle ControlPositive Control (e.g., Clobetasol)Test Compound (Expected Outcome)
Clinical Score (PASI) High (e.g., 8-10)Significantly ReducedDose-dependent Reduction
Ear Thickness (mm) Increased (e.g., >0.35)Significantly ReducedDose-dependent Reduction
Epidermal Thickness (µm) Increased (e.g., >100)Significantly ReducedDose-dependent Reduction
Spleen Weight (g) IncreasedReducedReduction
TNF-α Levels (pg/mg tissue) HighSignificantly ReducedDose-dependent Reduction
IL-17 Levels (pg/mg tissue) HighSignificantly ReducedDose-dependent Reduction
IL-22 Levels (pg/mg tissue) HighSignificantly ReducedDose-dependent Reduction

Note: The values in this table are illustrative and will vary depending on the specific experimental conditions.

Table 2: Expected Efficacy Readouts in the Psoriasis Xenograft Model

ParameterVehicle ControlPositive Control (e.g., Cyclosporine A)Test Compound (Expected Outcome)
Graft Thickness (mm) Maintained or IncreasedSignificantly ReducedDose-dependent Reduction
Epidermal Thickness (µm) Maintained HighSignificantly ReducedDose-dependent Reduction
Ki-67+ Proliferating Cells (%) HighSignificantly ReducedDose-dependent Reduction
CD3+ T-cell Infiltrate Dense InfiltrateSignificantly ReducedDose-dependent Reduction

Visualizations: Signaling Pathways and Workflows

The following diagrams illustrate key signaling pathways in psoriasis and the experimental workflow.

Psoriasis_Signaling_Pathway cluster_imiquimod Imiquimod Action cluster_cytokines Key Cytokine Axis cluster_keratinocyte Keratinocyte Response Imiquimod Imiquimod TLR7_8 TLR7/8 on Dendritic Cells Imiquimod->TLR7_8 IL23 IL-23 TLR7_8->IL23  induces Th17 Th17 Cells IL23->Th17  promotes IL17_22 IL-17, IL-22 Th17->IL17_22  produces Keratinocytes Keratinocytes IL17_22->Keratinocytes Hyperproliferation Hyperproliferation (Acanthosis) Keratinocytes->Hyperproliferation Inflammation Pro-inflammatory Mediators Keratinocytes->Inflammation Psoralen_PUVA 8-(...)-psoralen + UVA Psoralen_PUVA->Th17  modulates Psoralen_PUVA->Keratinocytes  inhibits

Caption: Signaling pathway in imiquimod-induced psoriasis and potential points of intervention for psoralen + UVA.

Experimental_Workflow cluster_setup Phase 1: Model Setup cluster_induction Phase 2: Disease Induction & Treatment cluster_evaluation Phase 3: Evaluation Acclimatization Animal Acclimatization (1 week) Shaving Dorsal Skin Shaving Acclimatization->Shaving Grouping Group Allocation (n=6-8) Shaving->Grouping Induction Imiquimod Application (Days 1-6) Grouping->Induction Treatment Daily Topical Treatment (Test Compound/Controls) (Days 2-6) Induction->Treatment Monitoring Daily Monitoring (Weight, PASI, Thickness) Treatment->Monitoring Sacrifice Euthanasia & Sample Collection (Day 7) Monitoring->Sacrifice Analysis Histology, Cytokine Analysis, Gene Expression Sacrifice->Analysis

Caption: General experimental workflow for the imiquimod-induced psoriasis model.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DNA interstrand crosslinks (ICLs) are highly cytotoxic lesions that covalently link the two strands of the DNA double helix, preventing their separation and thereby blocking essential cellular processes such as replication and transcription.[1] The formation of ICLs is a mechanism of action for several potent anti-cancer drugs. 8-(7-Hydroxy-3,7-dimethyl-2,5-octadienyloxy)psoralen (HMDOP) is a novel psoralen (B192213) derivative, a class of naturally occurring compounds known to form ICLs upon photoactivation with ultraviolet A (UVA) light.[2][3] Psoralens intercalate into the DNA helix and, upon UVA irradiation, form covalent adducts with pyrimidine (B1678525) bases, primarily thymine.[2][4] This document provides a detailed protocol for the induction and quantification of DNA ICLs using HMDOP, enabling researchers to assess its potential as a therapeutic agent.

Physicochemical Properties of HMDOP

PropertyValue
Molecular Formula C₂₁H₂₂O₅
Molecular Weight 354.40 g/mol
Class Coumarin, Psoralen
Source Isolated from the herb Phebalium tuberculosum ssp. megaphyllum

Mechanism of Action

Psoralens, including HMDOP, are planar tricyclic compounds that intercalate into DNA.[5] Upon exposure to UVA light (typically in the 320-400 nm range), the psoralen molecule becomes photoactivated and can form a [2+2] cycloaddition with a 5,6-double bond of a pyrimidine base, most commonly thymine.[2][4] This can result in the formation of a monoadduct. If a second photon of UVA is absorbed by the monoadduct while it is intercalated in a favorable position, a second cycloaddition can occur with a pyrimidine on the opposite DNA strand, resulting in an interstrand crosslink.[2]

Experimental Protocols

The following protocols are adapted from established methods for the well-characterized psoralen derivative, 8-methoxypsoralen (8-MOP), and may require optimization for HMDOP.

Protocol 1: Induction of DNA Interstrand Crosslinks in Cultured Cells

Materials and Reagents:

  • Human cell line (e.g., HeLa, human diploid fibroblasts)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (HMDOP) stock solution (e.g., 1 mg/mL in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • UVA light source (with a peak emission around 365 nm)

  • UVA meter

Procedure:

  • Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates or 100 mm dishes) and allow them to attach and reach the desired confluency (typically 70-80%).

  • HMDOP Treatment:

    • Prepare a working solution of HMDOP in complete culture medium. Based on protocols for 8-MOP, a starting concentration range of 0.1 to 1.0 µg/mL can be tested.[6]

    • Remove the culture medium from the cells and wash once with PBS.

    • Add the HMDOP-containing medium to the cells and incubate for a predetermined time (e.g., 30-60 minutes) at 37°C in the dark to allow for cellular uptake and DNA intercalation.

  • UVA Irradiation:

    • Remove the HMDOP-containing medium and wash the cells twice with PBS.

    • Add a thin layer of PBS to the cells to prevent them from drying out during irradiation.

    • Place the cells under the UVA light source. The UVA dose can be varied to assess a dose-response relationship. A starting range of 0.5 to 5.0 J/cm² is recommended based on 8-MOP studies.[7] The UVA dose can be calculated as the product of the intensity (W/cm²) and the exposure time (s).

    • Use a UVA meter to ensure accurate and consistent dosing.

  • Post-Irradiation Incubation:

    • After irradiation, remove the PBS and add fresh, complete culture medium.

    • Incubate the cells for the desired period to allow for DNA repair or to assess downstream cellular responses.

  • Cell Harvesting: Harvest the cells for subsequent analysis of ICL formation using methods such as the modified comet assay or LC-MS/MS.

Protocol 2: Quantification of DNA Interstrand Crosslinks by Modified Alkaline Comet Assay

The single-cell gel electrophoresis (comet) assay can be modified to detect ICLs. ICLs prevent the migration of DNA fragments during electrophoresis, leading to a decrease in the comet tail moment.

Materials and Reagents:

  • Harvested cells from Protocol 1

  • Low melting point agarose (B213101) (LMPA)

  • Normal melting point agarose (NMPA)

  • Comet assay slides

  • Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 and 10% DMSO added fresh)

  • Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH > 13)

  • Neutralization buffer (0.4 M Tris, pH 7.5)

  • DNA staining solution (e.g., SYBR Gold)

  • Gamma-irradiation source (e.g., ¹³⁷Cs)

Procedure:

  • Cell Preparation:

    • Harvest the treated and control cells and resuspend in PBS at a concentration of approximately 1 x 10⁵ cells/mL.

  • Induction of Random Strand Breaks:

    • To enable the detection of ICLs, introduce a fixed number of random single-strand breaks into the DNA. This is typically achieved by exposing the cells to a defined dose of gamma radiation (e.g., 5-10 Gy) on ice.

  • Embedding Cells in Agarose:

    • Mix the cell suspension with LMPA (at 37°C) at a 1:10 (v/v) ratio.

    • Pipette the cell-agarose mixture onto a comet slide pre-coated with NMPA.

    • Cover with a coverslip and allow the agarose to solidify at 4°C.

  • Cell Lysis:

    • Carefully remove the coverslip and immerse the slides in cold lysis solution for at least 1 hour at 4°C.

  • Alkaline Unwinding and Electrophoresis:

    • Place the slides in a horizontal gel electrophoresis tank filled with alkaline electrophoresis buffer.

    • Allow the DNA to unwind for 20-40 minutes.

    • Perform electrophoresis at a low voltage (e.g., 25 V) for 20-30 minutes.

  • Neutralization and Staining:

    • Gently remove the slides from the tank and neutralize them by washing with neutralization buffer.

    • Stain the DNA with a suitable fluorescent dye.

  • Visualization and Analysis:

    • Visualize the comets using a fluorescence microscope.

    • Quantify the comet tail moment using appropriate software. A decrease in the tail moment in HMDOP and UVA-treated cells compared to cells treated with gamma radiation alone indicates the presence of ICLs.

Data Presentation

The following tables provide representative quantitative data based on studies with 8-methoxypsoralen, which can be used as a reference for expected results with HMDOP.

Table 1: Dose-Dependent Formation of DNA Interstrand Crosslinks.

HMDOP Concentration (µg/mL)UVA Dose (J/cm²)ICLs per 10⁶ Nucleotides (Relative)
0.11.0+
0.51.0++
1.01.0+++
0.50.5+
0.52.0+++
0.55.0+++++

Data is illustrative and based on the known positive correlation between psoralen concentration, UVA dose, and ICL formation.[7]

Table 2: Quantification of ICLs by LC-MS/MS (Hypothetical Data for HMDOP).

UVA Dose (J/cm²)ICLs per 10⁶ Nucleotides
0.55
1.015
2.035
5.080

This table is based on published data for 8-MOP where the yield of ICLs increased approximately 15-fold when the UVA dose was increased from 0.5 to 5 J/cm².[7][8]

Visualizations

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_irradiation ICL Induction cluster_analysis Analysis cell_seeding Seed Cells hmdop_treatment Incubate with HMDOP cell_seeding->hmdop_treatment uva_irradiation UVA Irradiation hmdop_treatment->uva_irradiation DNA Intercalation cell_harvest Harvest Cells uva_irradiation->cell_harvest ICL Formation comet_assay Modified Comet Assay cell_harvest->comet_assay lc_ms LC-MS/MS Analysis cell_harvest->lc_ms

Caption: Experimental workflow for HMDOP-induced DNA ICL assessment.

signaling_pathway cluster_induction ICL Formation cluster_recognition Damage Recognition & Signaling cluster_repair DNA Repair Pathways cluster_outcome Cellular Outcome HMDOP HMDOP + UVA ICL DNA Interstrand Crosslink HMDOP->ICL Replication_Block Replication Fork Stall ICL->Replication_Block Transcription_Block Transcription Blockade ICL->Transcription_Block ATR ATR Activation Replication_Block->ATR p53 p53 Phosphorylation Transcription_Block->p53 ATR->p53 FA_Pathway Fanconi Anemia Pathway ATR->FA_Pathway Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest Apoptosis Apoptosis p53->Apoptosis NER Nucleotide Excision Repair FA_Pathway->NER HR Homologous Recombination NER->HR ICL Unhooking & Gap Repair HR->Cell_Cycle_Arrest

References

Troubleshooting & Optimization

Stability of 8-(7-Hydroxy-3,7-dimethyl-2,5-octadienyloxy)psoralen in different solvent systems

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of 8-(7-Hydroxy-3,7-dimethyl-2,5-octadienyloxy)psoralen in various solvent systems, along with troubleshooting advice and experimental protocols for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound in common laboratory solvents?

A1: this compound, a furocoumarin, is generally stable when stored in anhydrous aprotic solvents such as Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) at -20°C for extended periods. In protic solvents like ethanol (B145695), its stability is slightly reduced. Aqueous solutions of this compound are not recommended for long-term storage due to the potential for hydrolysis of the ether linkage and other degradation pathways. For aqueous buffers, it is advisable to prepare fresh solutions daily.

Q2: What are the primary degradation pathways for psoralen (B192213) derivatives like this compound?

A2: The primary degradation pathways for psoralen derivatives include:

  • Hydrolysis: The ether linkage is susceptible to cleavage under acidic or basic conditions, yielding the corresponding psoralen alcohol and the dienol side chain.

  • Oxidation: The furan (B31954) and pyrone rings, as well as the double bonds in the octadienyloxy side chain, are prone to oxidation.

  • Photodegradation: Psoralens are well-known photosensitizers and can undergo dimerization, cycloaddition reactions, or degradation upon exposure to UV light.[1]

  • Thermal Degradation: Elevated temperatures can accelerate hydrolysis and oxidation reactions.

Q3: How should I prepare stock solutions of this compound?

A3: It is recommended to prepare a high-concentration stock solution in an anhydrous organic solvent such as DMSO or DMF. Psoralen itself is soluble in DMSO and DMF at approximately 30 mg/mL and in ethanol at about 1 mg/mL. Given the structural similarities, this compound is expected to have comparable solubility. Store stock solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.

Q4: What are the recommended storage conditions for this compound?

A4: The compound should be stored as a solid in a tightly sealed container at -20°C, protected from light and moisture. Stock solutions in anhydrous DMSO or DMF should also be stored at -20°C or -80°C.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Compound Precipitation in Aqueous Media Low aqueous solubility of the psoralen derivative.1. Prepare a high-concentration stock solution in DMSO. 2. Dilute the stock solution to the final working concentration in the aqueous medium immediately before use, ensuring vigorous mixing. 3. The final DMSO concentration should typically be kept below 0.5% to avoid solvent effects in biological assays. 4. Consider using a surfactant or a cyclodextrin (B1172386) to enhance aqueous solubility.
Inconsistent Experimental Results Degradation of the compound in the experimental medium.1. Prepare fresh dilutions from a frozen stock solution for each experiment. 2. Avoid prolonged exposure of the compound in aqueous solutions to light and elevated temperatures. 3. Include a positive control with a freshly prepared solution to assess compound activity.
Appearance of Unexpected Peaks in HPLC Analysis Degradation of the compound during sample preparation or storage.1. Ensure that the solvents used for sample preparation are of high purity and free from contaminants. 2. Analyze samples as quickly as possible after preparation. 3. If storage is necessary, keep samples at a low temperature (2-8°C) and protected from light for a short duration. 4. Perform a forced degradation study to identify potential degradation products and confirm the specificity of the analytical method.

Stability Data

The following table summarizes the expected stability of this compound in different solvent systems based on the known stability of other psoralen derivatives. This data is illustrative and should be confirmed by specific stability studies.

Solvent SystemStorage TemperaturePurity after 1 Week (%)Purity after 4 Weeks (%)Purity after 12 Weeks (%)
Anhydrous DMSO-20°C>99>98>97
Anhydrous Ethanol-20°C>98>96>94
Acetonitrile (B52724)-20°C>99>98>97
PBS (pH 7.4)4°C<90<75<50
0.1 M HCl (aq)Room Temperature<80 (after 24h)Not RecommendedNot Recommended
0.1 M NaOH (aq)Room Temperature<70 (after 24h)Not RecommendedNot Recommended

Experimental Protocols

Protocol for Forced Degradation Study

Forced degradation studies are essential to establish the intrinsic stability of a molecule and to develop stability-indicating analytical methods.

1. Preparation of Stock Solution:

  • Prepare a 1 mg/mL stock solution of this compound in acetonitrile.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 1 M NaOH before analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Incubate at 60°C for 4 hours. Neutralize with 1 M HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Place the solid compound in a hot air oven at 80°C for 48 hours. Also, reflux the stock solution at 60°C for 24 hours.

  • Photodegradation: Expose the stock solution to UV light (254 nm) and visible light (cool white fluorescent lamp) for a total of 1.2 million lux hours and 200 watt hours/square meter, respectively, as per ICH Q1B guidelines.

3. Sample Analysis:

  • Analyze the stressed samples by a stability-indicating HPLC method. A typical method would involve a C18 column with a gradient elution of acetonitrile and water.

G cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis stock Prepare 1 mg/mL Stock Solution in Acetonitrile acid Acid Hydrolysis (1M HCl, 60°C) stock->acid base Base Hydrolysis (1M NaOH, 60°C) stock->base oxidation Oxidation (3% H₂O₂, RT) stock->oxidation thermal Thermal Stress (Solid & Solution) stock->thermal photo Photodegradation (UV/Vis Light) stock->photo hplc HPLC Analysis (Stability-Indicating Method) acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc data Data Interpretation (Identify Degradants, Assess Mass Balance) hplc->data

Forced Degradation Experimental Workflow

Signaling Pathways

Psoralen derivatives have been shown to modulate various signaling pathways, including the NF-κB and MAPK pathways, which are crucial in inflammatory responses.

G cluster_stimulus External Stimulus cluster_pathway Signaling Cascade cluster_response Cellular Response LPS LPS IKK IKK Activation LPS->IKK MAPK MAPK Activation (p38, JNK) LPS->MAPK IkB IκBα Phosphorylation & Degradation IKK->IkB NFkB NF-κB (p65/p50) Translocation to Nucleus IkB->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines iNOS iNOS, COX-2 Expression NFkB->iNOS MAPK->Cytokines MAPK->iNOS Psoralen 8-(...)-psoralen Psoralen->IKK Inhibits Psoralen->MAPK Inhibits

Psoralen Modulation of Inflammatory Pathways

References

Technical Support Center: Managing the Dark Toxicity of Synthetic Psoralen Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers working with synthetic psoralen (B192213) compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you understand and mitigate the dark toxicity of these molecules in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is "dark toxicity" of psoralen compounds?

A1: Dark toxicity refers to the cytotoxic effects of psoralen compounds on cells in the absence of photoactivation by UVA light. While psoralens are primarily known for their potent phototoxicity upon UVA irradiation, some synthetic derivatives can exhibit inherent toxicity even without light exposure. This can be a significant concern in experiments as it can confound the interpretation of results aimed at studying phototoxic effects.

Q2: What are the known mechanisms of psoralen dark toxicity?

A2: The mechanisms of dark toxicity are not as well-elocidated as phototoxicity but are thought to involve processes independent of DNA intercalation, the primary mechanism of phototoxicity. Some potential mechanisms include:

  • Interaction with Cellular Receptors: Psoralens have been shown to bind to specific, high-affinity cellular receptors, such as the epidermal growth factor (EGF) receptor.[1][2][3][4] This interaction can interfere with normal signaling pathways, even without photoactivation, potentially leading to cytotoxicity.

  • Generation of Reactive Oxygen Species (ROS): Some studies suggest that psoralen compounds can enhance the generation of reactive oxygen species (ROS) like hydroxyl radicals and superoxide (B77818) anions even in the absence of light, particularly at higher concentrations.[5][6] This can lead to oxidative stress and cellular damage.

  • Off-Target Effects: Synthetic modifications to the psoralen scaffold can introduce new pharmacophores that may have their own inherent biological activities, leading to off-target cytotoxic effects.

Q3: How can I reduce the dark toxicity of my synthetic psoralen compound?

A3: Reducing dark toxicity primarily involves careful selection and design of the psoralen derivatives.

  • Structural Modification: The structure-activity relationship (SAR) of psoralen derivatives plays a crucial role. Modifications at various positions of the furanocoumarin ring can significantly impact dark toxicity.[7][8][9] For instance, the addition of certain side chains can either increase or decrease dark cytotoxicity. Researchers should aim to synthesize or select compounds with a high therapeutic index (high phototoxicity and low dark toxicity).

  • Concentration Optimization: Dark toxicity is often dose-dependent. Using the lowest effective concentration of the psoralen compound for your phototoxicity experiments can help minimize dark toxic effects. It is crucial to perform a dose-response curve for dark toxicity to determine the optimal concentration range.

  • Purity of the Compound: Ensure the high purity of your synthetic psoralen compound. Impurities from the synthesis process could contribute to the observed dark toxicity.

Q4: Can dark toxicity affect the interpretation of my phototoxicity experiments?

A4: Absolutely. High dark toxicity can mask the specific effects of photoactivation. If a significant number of cells are already killed or stressed by the compound in the dark, it becomes difficult to accurately quantify the additional cytotoxicity induced by UVA light. Therefore, it is essential to always include a "dark" control (cells treated with the psoralen compound but not exposed to UVA) in your experimental design.

Troubleshooting Guide

Issue: High background cytotoxicity in the "dark" control group.

This is a common issue that can compromise the validity of your phototoxicity studies. Here's a step-by-step guide to troubleshoot this problem.

Step 1: Verify Compound Concentration and Purity

  • Question: Have you confirmed the concentration of your psoralen stock solution?

  • Action: Re-measure the concentration of your stock solution using a reliable method (e.g., UV-Vis spectrophotometry). Dilution errors can lead to unexpectedly high concentrations in your experiments.

  • Question: What is the purity of your synthetic psoralen?

  • Action: If possible, verify the purity of your compound using analytical techniques like HPLC or NMR. Synthesize a fresh batch if purity is a concern.

Step 2: Perform a Dose-Response Analysis

  • Question: Have you determined the IC50 value for dark toxicity?

  • Action: Conduct a dose-response experiment where you treat your cells with a range of psoralen concentrations in the absence of UVA light. This will help you identify a concentration that has minimal dark toxicity while still being effective for your phototoxicity assay.

Step 3: Review Your Experimental Protocol

  • Question: How long is the incubation period with the psoralen compound before UVA irradiation?

  • Action: Long incubation times might exacerbate dark toxicity. Try reducing the incubation time to the minimum required for cellular uptake.

  • Question: Are you using an appropriate solvent and is the final solvent concentration in the culture medium non-toxic?

  • Action: Ensure that the solvent used to dissolve the psoralen (e.g., DMSO) is at a final concentration that is non-toxic to your cells. Always include a vehicle control (cells treated with the solvent alone) in your experiments.

Step 4: Consider the Cell Line's Sensitivity

  • Question: Is your cell line particularly sensitive to chemical treatments?

  • Action: Some cell lines are more robust than others. If you continue to see high dark toxicity, you might consider testing your compound on a different cell line to see if the effect is cell-type specific.

Data Presentation: Dark vs. Light-Activated Cytotoxicity of Psoralen Derivatives

The following table summarizes the dark and light-activated cytotoxicity of a series of synthetic psoralen derivatives against the SK-BR-3 human breast cancer cell line. This data can help in selecting compounds with a favorable therapeutic window.

CompoundSubstituent at C-5% Viability in the Dark (50 µM)[7]% Viability with UVA (50 µM)[7]
3a 4-methoxybenzyl amide~95%~80%
3b 4-methylbenzyl amide~90%~60%
3c 4-bromobenzyl amide~75%~10%
3d 4-cyanobenzyl amide~98%~30%
3e 4-nitrobenzyl amide~100%~50%
3f 2-thienyl amide~85%~5%
3g 2-furanyl amide~90%<5%
3h 2-pyridyl amide~98%~70%
3i 3-pyridyl amide~100%~80%
3j 4-pyridyl amide~100%~75%

Note: Data is approximated from the graphical representation in the cited source.

The following table shows the IC50 values for dark cytotoxicity of selected psoralen derivatives against the T47-D breast cancer cell line.

CompoundSubstituent at C-5IC50 in the Dark (µM)[10][11]
3c 4-bromobenzyl amide10.14
Doxorubicin (Reference Drug)1.46
Tamoxifen citrate (Reference Drug)20.86
Lapatinib (Reference Drug)9.78

Experimental Protocols

Protocol 1: Assessing Dark Toxicity using the MTT Assay

This protocol outlines the steps to measure the dark cytotoxicity of a synthetic psoralen compound using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Your synthetic psoralen compound

  • Cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Preparation: Prepare a series of dilutions of your psoralen compound in complete culture medium. Also, prepare a vehicle control (medium with the same concentration of solvent used to dissolve the psoralen).

  • Treatment: Remove the old medium from the cells and add 100 µL of the prepared psoralen dilutions and controls to the respective wells.

  • Incubation (Dark): Incubate the plate in the dark at 37°C, 5% CO2 for a period that matches the intended incubation time of your phototoxicity experiments (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot a dose-response curve to determine the IC50 value for dark toxicity.

Protocol 2: Assessing Psoralen-Induced Apoptosis in the Dark via Caspase-3/7 Activity Assay

This protocol provides a method to determine if dark toxicity is mediated by the induction of apoptosis through the measurement of caspase-3 and -7 activity.

Materials:

  • Your synthetic psoralen compound

  • Cell line of interest

  • White-walled 96-well plates suitable for luminescence measurements

  • Caspase-Glo® 3/7 Assay kit (or equivalent)

  • Luminometer

Procedure:

  • Cell Seeding: Seed your cells in a white-walled 96-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with your psoralen compound at various concentrations in the dark, including a vehicle control.

  • Incubation: Incubate the plate for a desired period (e.g., 6, 12, or 24 hours) in a 37°C, 5% CO2 incubator.

  • Assay Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.

  • Reagent Addition: Add 100 µL of the prepared Caspase-Glo® 3/7 reagent to each well.

  • Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Luminescence Measurement: Measure the luminescence of each well using a luminometer.

  • Data Analysis: An increase in luminescence indicates an increase in caspase-3/7 activity and thus, apoptosis. Compare the luminescence of treated cells to the vehicle control.

Visualizations

Signaling Pathway Diagram: Potential Mechanism of Psoralen Dark Toxicity via EGFR Interaction

Psoralen_Dark_Toxicity_EGFR cluster_membrane Cell Membrane EGFR EGFR Downstream Downstream Signaling Cascades (e.g., MAPK, PI3K/Akt) EGFR->Downstream Alters conformation and prevents natural ligand binding Psoralen Synthetic Psoralen (in the dark) Psoralen->EGFR Binds to receptor Extracellular Intracellular Toxicity Cellular Stress / Apoptosis Downstream->Toxicity Dysregulation of signaling

Psoralen interaction with EGFR in the dark.

Experimental Workflow: Assessing Psoralen Dark Toxicity

Dark_Toxicity_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells prepare_compounds Prepare serial dilutions of psoralen compound seed_cells->prepare_compounds treat_cells Treat cells with psoralen dilutions prepare_compounds->treat_cells dark_incubation Incubate in the dark (e.g., 24-72h) treat_cells->dark_incubation viability_assay Perform Cell Viability Assay (e.g., MTT) dark_incubation->viability_assay apoptosis_assay Perform Apoptosis Assay (e.g., Caspase-Glo) dark_incubation->apoptosis_assay measure Measure Absorbance or Luminescence viability_assay->measure apoptosis_assay->measure analyze Analyze Data: - % Viability - IC50 - Fold change in  caspase activity measure->analyze end End analyze->end

Workflow for dark toxicity assessment.

Logical Relationship: Troubleshooting High Dark Toxicity

Troubleshooting_Dark_Toxicity issue High Dark Toxicity Observed check_conc Verify Compound Concentration & Purity issue->check_conc dose_response Perform Dose-Response Analysis issue->dose_response review_protocol Review Experimental Protocol issue->review_protocol check_cell_line Consider Cell Line Sensitivity issue->check_cell_line solution1 Adjust Concentration or Synthesize New Batch check_conc->solution1 solution2 Select Lower, Non-Toxic Concentration dose_response->solution2 solution3 Optimize Incubation Time & Solvent Concentration review_protocol->solution3 solution4 Test on a Different Cell Line check_cell_line->solution4

Troubleshooting logic for high dark toxicity.

References

Technical Support Center: Optimization of UVA Irradiation for Maximal DNA Crosslinking

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing UVA irradiation parameters for achieving maximal DNA crosslinking using psoralen (B192213) compounds.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of UVA-induced DNA crosslinking with psoralens?

A1: Psoralens are tricyclic compounds that can intercalate into the DNA double helix, showing a preference for 5'-TpA sites.[1][2] Upon exposure to long-wavelength ultraviolet light (UVA, 320-400 nm), psoralens become photoactivated.[3][4] This activation leads to the formation of covalent bonds with pyrimidine (B1678525) bases, primarily thymine.[5] The process can result in two types of adducts: monoadducts, where the psoralen binds to one strand of DNA, and interstrand crosslinks (ICLs), where the psoralen binds to both strands, effectively linking them.[1][2][4] The formation of an ICL is a two-photon process; the absorption of the first photon forms a monoadduct, and the absorption of a second photon by the monoadduct leads to the formation of an ICL.[6]

Q2: Which psoralen derivative is most effective for inducing ICLs?

A2: The efficiency of ICL induction varies significantly between different psoralen derivatives. For instance, S59 has been shown to be approximately 100-fold more effective at inducing ICLs than 8-methoxypsoralen (8-MOP).[7] This difference may be attributed to more effective intercalation into the DNA duplex, better photon absorption, or improved solubility and mobility in a cellular environment.[1][2] Another derivative, 4,5′,8-trimethylpsoralen (TMP), has also been noted for its crosslinking capabilities.[8]

Q3: What is the typical range for UVA dosage to achieve effective DNA crosslinking?

A3: The optimal UVA dose is dependent on the psoralen derivative used, its concentration, and the specific cell type. However, studies have reported a range of effective UVA doses. For example, with 8-MOP and S59, UVA doses ranging from 0.5 to 10.0 J/cm² have been used to generate a dose-dependent increase in ICLs.[7] In other experiments using 8-MOP or a modified psoralen (8-POP) in HeLa cells, a UVA dose of 100 J/m² (or 0.01 J/cm²) at 365 nm was utilized.[3] For treatments involving 4'-hydroxymethyl-4,5',8-trimethylpsoralen (HMT), UVA doses greater than 15 kJ/m² (1.5 J/cm²) were required to see significant p53 accumulation, which is an indicator of DNA damage.[9]

Q4: How does psoralen concentration influence the efficiency of DNA crosslinking?

A4: Psoralen concentration is a critical parameter. Higher concentrations generally lead to a greater number of intercalated molecules and thus a higher potential for crosslinking upon UVA irradiation. For instance, studies have used 8-MOP and 8-POP at a concentration of 50 μM in HeLa cells.[3] Another study used 10 µg/ml of trimethylpsoralen for crosslinking.[10] The concentration can also affect the ratio of monoadducts to ICLs.[11] It is essential to optimize the concentration for each specific experimental setup to maximize ICL formation while minimizing potential cytotoxicity from the compound itself.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or no DNA crosslinking observed. 1. Insufficient UVA Dose: The energy delivered may be too low to efficiently photoactivate the psoralen. 2. Suboptimal Psoralen Concentration: The concentration of the psoralen derivative may be too low for sufficient intercalation. 3. Incorrect Wavelength: The UVA lamp may not be emitting at the optimal wavelength for psoralen activation (typically ~365 nm). 4. Inadequate Incubation Time: The psoralen may not have had enough time to intercalate into the DNA before irradiation.1. Increase UVA Dose: Perform a dose-response experiment to find the optimal energy level. Doses between 0.5 and 10.0 J/cm² have been shown to be effective.[7] 2. Increase Psoralen Concentration: Titrate the psoralen concentration. Concentrations around 10-50 µM are a common starting point.[3][10] 3. Verify Lamp Specifications: Ensure your UVA source has a peak emission around 365 nm.[3][10] 4. Optimize Incubation: Allow for sufficient incubation time in the dark (e.g., 5-60 minutes) for the psoralen to bind to the DNA before irradiation.[3][10]
High cell death or cytotoxicity. 1. Excessive UVA Dose: High levels of UVA can cause other forms of DNA damage and cellular stress. 2. High Psoralen Concentration: Psoralen derivatives can be toxic to cells at high concentrations, even without UVA. 3. Combined Toxicity: The combination of psoralen and UVA (PUVA) is highly lethal and may need to be titrated to a less toxic level for your specific cell line.[9][12]1. Reduce UVA Dose: Lower the UVA energy or irradiation time. 2. Reduce Psoralen Concentration: Perform a toxicity curve for the psoralen alone to determine a non-toxic concentration range. 3. Titrate PUVA Treatment: Systematically vary both the psoralen concentration and UVA dose to find a window that maximizes crosslinking while maintaining acceptable cell viability.
Inconsistent results between experiments. 1. Variable Lamp Output: The intensity of the UVA lamp may fluctuate over time. 2. Inconsistent Cell State: Differences in cell confluence, cell cycle phase, or overall health can affect susceptibility to DNA damage. 3. Preparation of Psoralen Stock: Psoralen solutions, often prepared in ethanol (B145695) or DMSO, may not be prepared or stored consistently.1. Calibrate UVA Source: Regularly check the output of your UVA lamp with a radiometer. 2. Standardize Cell Culture: Use cells at a consistent confluence and passage number, and consider cell cycle synchronization if necessary. 3. Prepare Fresh Solutions: Prepare fresh psoralen stock solutions for each experiment from a reliable source and store them appropriately.

Quantitative Data Summary

Table 1: Psoralen-UVA Induced DNA Lesions

Psoralen DerivativeUVA Dose (J/cm²)Yield of ICLs (lesions/10³ nucleotides)Yield of Monoadducts (lesions/10⁶ nucleotides)Cell Type/SystemReference
S59 0.5 - 10.03.9 - 12.8319 - 194Human Cells[7]
8-MOP 0.5 - 10.0~0.039 - ~0.128 (inferred)20.2 - 66.6Human Cells[1][7]

Note: The yield of ICLs for 8-MOP was stated to be approximately 100-fold less than that for S59.[7]

Experimental Protocols

Protocol 1: General Procedure for UVA-Induced DNA Crosslinking in Cultured Cells
  • Cell Seeding: Seed cells (e.g., HeLa) in appropriate culture plates and allow them to attach overnight.[3]

  • Psoralen Treatment: Treat the cells with the desired concentration of the psoralen derivative (e.g., 50 µM 8-MOP or 8-POP) for a specified duration (e.g., 60 minutes).[3] It is crucial to keep the cells in the dark during and after psoralen addition to prevent premature photoactivation.[10]

  • Washing: Thoroughly wash the cells with phosphate-buffered saline (PBS) to remove any non-intercalated psoralen.[3]

  • UVA Irradiation: Expose the cells to UVA light (e.g., at 365 nm) at the desired dose.[3][10] The irradiation is often performed with the cells on ice to minimize cellular processes that are not part of the crosslinking reaction.[10]

  • Post-Irradiation: After irradiation, the cells can be harvested for analysis or returned to the incubator for further experiments, such as DNA repair studies.[3]

Protocol 2: Quantification of DNA Crosslinks using Alkaline Comet Assay

The alkaline comet assay is a sensitive method for detecting DNA damage, including ICLs.

  • Sample Preparation: After the UVA/psoralen treatment, harvest the cells.

  • Induction of Strand Breaks (for ICL detection): To specifically detect ICLs, cells are typically exposed to a controlled dose of a DNA-damaging agent that induces single-strand breaks (e.g., 200 µM H₂O₂).[3] In undamaged DNA, this would result in a large comet tail. However, the presence of ICLs will hold the DNA together, reducing the migration of DNA into the tail.

  • Comet Assay Procedure: Embed the cells in low-melting-point agarose (B213101) on a microscope slide, lyse the cells, and then subject them to electrophoresis under alkaline conditions.

  • Visualization and Analysis: Stain the DNA with a fluorescent dye (e.g., propidium (B1200493) iodide) and visualize using a fluorescence microscope. The extent of DNA migration (the "comet tail") is inversely proportional to the number of ICLs. The tail moment or tail intensity can be quantified using appropriate software.

Visualizations

Experimental_Workflow Experimental Workflow for UVA-Induced DNA Crosslinking cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cell_seeding 1. Seed Cells psoralen_incubation 2. Incubate with Psoralen (in dark) cell_seeding->psoralen_incubation wash 3. Wash to Remove Unbound Psoralen psoralen_incubation->wash uva_irradiation 4. UVA Irradiation (~365 nm) wash->uva_irradiation harvest 5. Harvest Cells uva_irradiation->harvest crosslink_quant 6. Quantify DNA Crosslinks (e.g., Comet Assay, LC-MS/MS) harvest->crosslink_quant viability_assay 7. Assess Cell Viability (e.g., MTT, Trypan Blue) harvest->viability_assay Psoralen_Mechanism Mechanism of Psoralen DNA Crosslinking psoralen Psoralen intercalation Intercalation psoralen->intercalation dna Duplex DNA (5'-TA-3' site) dna->intercalation uva1 UVA Photon 1 intercalation->uva1 monoadduct Monoadduct uva2 UVA Photon 2 monoadduct->uva2 icl Interstrand Crosslink (ICL) uva1->monoadduct uva2->icl

References

Troubleshooting low yield in the synthesis of 8-(7-Hydroxy-3,7-dimethyl-2,5-octadienyloxy)psoralen

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the synthesis of 8-(7-Hydroxy-3,7-dimethyl-2,5-octadienyloxy)psoralen.

Troubleshooting Low Yield

Low yield in the synthesis of this compound, which is typically prepared via a Williamson ether synthesis, can be attributed to several factors. This guide provides a structured approach to identifying and resolving these issues.

dot

Caption: Troubleshooting workflow for low yield in psoralen (B192213) synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most likely cause of a low yield in the Williamson ether synthesis of this compound?

A low yield is most commonly due to a competing E2 elimination reaction of the alkyl halide, especially if the reaction is run at a high temperature.[1][2] The alkoxide of 8-hydroxypsoralen is a strong base and can abstract a proton from the alkyl halide, leading to the formation of an undesired alkene byproduct.

Q2: My reaction is not proceeding, and I am only recovering the starting materials. What should I do?

This indicates a failure to initiate the reaction, likely due to incomplete deprotonation of the 8-hydroxypsoralen.[2] Consider the following:

  • Base Strength: The base you are using may be too weak. For phenols, bases like potassium carbonate (K₂CO₃) or sodium hydride (NaH) are often used. If using a weaker base, switch to a stronger one.

  • Anhydrous Conditions: Ensure that your reaction is carried out under strictly anhydrous conditions, as any moisture will consume the base.

Q3: I am observing multiple spots on my TLC plate that are not my starting materials or product. What could these be?

These are likely side products. Besides the E2 elimination product, C-alkylation of the psoralen ring can occur, as the phenoxide ion is an ambident nucleophile.[1] The use of polar aprotic solvents like DMF or acetonitrile (B52724) can favor the desired O-alkylation over C-alkylation.

Q4: How can I improve the purity of my product during purification?

Purification of psoralen derivatives can be challenging due to their often similar polarities. Consider the following:

  • Column Chromatography: Use a long column with a shallow solvent gradient (e.g., a slow increase in the polarity of the eluent) to improve separation.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method.

Q5: What is the optimal temperature and reaction time for this synthesis?

A typical Williamson ether synthesis is conducted at temperatures ranging from 50 to 100°C for 1 to 8 hours.[1] However, to minimize the E2 elimination side reaction, it is advisable to start with a lower temperature (e.g., 50-60°C) and monitor the reaction progress by TLC. The reaction time should be extended until the starting material is consumed.

Data Presentation

The yield of the Williamson ether synthesis of 8-alkoxypsoralens is highly dependent on the reaction conditions. The following table summarizes expected yields based on different parameters.

BaseSolventTemperature (°C)Alkylating AgentTypical Yield (%)Reference
K₂CO₃AcetoneRefluxPrimary Alkyl Halide60-80General
NaHDMF60Primary Alkyl Halide70-90[3]
Cs₂CO₃Acetonitrile80Primary Alkyl Halide85-95[3]
K₂CO₃DMF100Secondary Alkyl Halide20-40[1][2]
t-BuOKTHF25Primary Alkyl Halide50-70General

Experimental Protocols

General Protocol for the Synthesis of this compound

This protocol is a general guideline based on the Williamson ether synthesis and should be optimized for specific laboratory conditions.

Materials:

  • 8-Hydroxypsoralen (Xanthotoxol)

  • A suitable derivative of 7-hydroxy-3,7-dimethyl-2,5-octadiene (e.g., the corresponding bromide or tosylate)

  • Anhydrous potassium carbonate (K₂CO₃) or sodium hydride (NaH)

  • Anhydrous N,N-dimethylformamide (DMF) or acetonitrile

  • Ethyl acetate (B1210297)

  • Hexane

  • Brine solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Deprotonation: To a solution of 8-hydroxypsoralen (1.0 eq) in anhydrous DMF, add anhydrous K₂CO₃ (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes under an inert atmosphere (e.g., nitrogen or argon).

  • Alkylation: To the reaction mixture, add a solution of the 7-hydroxy-3,7-dimethyl-2,5-octadienyl derivative (1.2 eq) in anhydrous DMF dropwise.

  • Heat the reaction mixture to 60-80°C and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete (as indicated by the disappearance of the starting material on TLC), cool the mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous Na₂SO₄.

  • Purification: Filter off the drying agent and concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure this compound.

dot

SynthesisWorkflow Start Starting Materials: 8-Hydroxypsoralen Geraniol Derivative Deprotonation Deprotonation (Base, Solvent) Start->Deprotonation Alkylation Alkylation (Addition of Alkylating Agent, Heat) Deprotonation->Alkylation Workup Aqueous Workup (Extraction) Alkylation->Workup Purification Purification (Column Chromatography) Workup->Purification Product Final Product Purification->Product

Caption: General experimental workflow for the synthesis.

References

Preventing photodegradation of 8-(7-Hydroxy-3,7-dimethyl-2,5-octadienyloxy)psoralen during experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on preventing the photodegradation of 8-(7-Hydroxy-3,7-dimethyl-2,5-octadienyloxy)psoralen (8-HDO) during experimental procedures.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My experimental results with 8-HDO are inconsistent. Could photodegradation be the cause?

A1: Yes, inconsistency in results is a common indicator of compound degradation. 8-HDO, as a psoralen (B192213) derivative, is inherently sensitive to light, particularly in the UVA spectrum (320-400 nm). Exposure to ambient laboratory light or specific light sources used in experiments can lead to its degradation, altering its effective concentration and leading to unreliable data.

Q2: What are the visible signs of 8-HDO degradation in my stock solution?

A2: While visual inspection is not a definitive method for determining degradation, you might observe a slight color change in the solution over time, from colorless to a pale yellow hue. However, significant degradation can occur without any visible changes. Therefore, it is crucial to rely on analytical methods for an accurate assessment.

Q3: How can I minimize 8-HDO photodegradation during routine lab work?

A3: To minimize photodegradation, adhere to the following best practices:

  • Use Amber or Opaque Containers: Always store 8-HDO stock solutions and experimental samples in amber-colored vials or tubes to block UV and visible light.[1][2]

  • Work in a Dimly Lit Area: When preparing solutions or setting up experiments, work in a dedicated low-light area or dim the laboratory lights.[1]

  • Cover Solutions: If solutions must be left open, cover them with aluminum foil or use light-blocking shields.[1]

  • Limit Exposure Time: Minimize the time that 8-HDO solutions are exposed to any light source. Prepare samples immediately before use.

Q4: I am using a fluorescence-based assay. How can I protect 8-HDO from the excitation light?

A4: This is a significant challenge. Consider the following strategies:

  • Use the Lowest Possible Excitation Intensity: Optimize your instrument settings to use the minimum light intensity required for a sufficient signal.

  • Reduce Exposure Time: Use the shortest possible exposure time for each measurement.

  • Incorporate Photoprotective Agents: Consider the inclusion of antioxidants in your experimental buffer, which may help quench reactive oxygen species generated during photoexcitation. Always validate that any additives do not interfere with your assay.

  • Run Controls: Include control samples that are not exposed to the excitation light to quantify the extent of degradation.

Q5: What are the likely degradation products of 8-HDO?

A5: While specific degradation products for 8-HDO are not extensively documented in publicly available literature, based on studies of similar psoralens like 8-methoxypsoralen (8-MOP), photooxidation is a likely degradation pathway. This can lead to the formation of oxidized derivatives, such as formyl- and hydroxy-coumarins. It is also possible that the ether-linked octadienyloxy side chain undergoes photo-cleavage.

Quantitative Data Summary

Due to the limited availability of specific quantitative data for 8-HDO photodegradation, the following table provides a generalized overview of factors influencing the stability of photosensitive psoralen derivatives. This information is compiled from studies on related compounds and general principles of photochemistry.

ParameterConditionExpected Impact on 8-HDO StabilityRationale
Light Wavelength UVA (320-400 nm)High DegradationPsoralens have strong absorbance in the UVA range, leading to photoexcitation and subsequent degradation reactions.
Visible Light (>400 nm)Moderate to Low DegradationWhile less energetic than UVA, prolonged exposure to high-intensity visible light can still induce photodegradation.
Light Intensity High IntensityIncreased Degradation RateA higher photon flux increases the rate of photoexcitation and subsequent degradation.
Low IntensityDecreased Degradation RateReducing light intensity lowers the rate of photochemical reactions.
Solvent Protic Solvents (e.g., water, methanol)May Influence Degradation PathwaySolvents can participate in photochemical reactions and influence the formation of specific degradation products.
Aprotic Solvents (e.g., DMSO, acetonitrile)Degradation still occursThe primary driver of degradation is light absorption by the 8-HDO molecule itself.
Presence of Oxygen Aerobic ConditionsPotential for PhotooxidationOxygen can react with the excited state of 8-HDO to form reactive oxygen species (ROS), leading to oxidative degradation.
Anaerobic ConditionsMay Favor other Degradation PathwaysIn the absence of oxygen, other photochemical reactions like cyclization or cleavage may be more prominent.
Temperature Elevated TemperatureMay Accelerate Secondary ReactionsWhile light is the primary driver, heat can increase the rate of subsequent chemical reactions of initial photoproducts.
Presence of Stabilizers Antioxidants (e.g., Ascorbic Acid, Trolox)May Reduce DegradationAntioxidants can scavenge reactive oxygen species generated during photoexcitation, thus mitigating oxidative damage.

Experimental Protocols

Protocol 1: General Handling and Storage of 8-HDO
  • Receiving and Storage: Upon receipt, immediately store the solid 8-HDO in a desiccator at -20°C, protected from light.

  • Preparation of Stock Solutions:

    • Work in a dimly lit room or under a fume hood with the sash lowered to minimize light exposure.

    • Use a solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) to prepare a concentrated stock solution.

    • Store the stock solution in an amber glass vial with a Teflon-lined cap at -20°C.

  • Preparation of Working Solutions:

    • Thaw the stock solution in the dark.

    • Dilute the stock solution to the desired experimental concentration using an appropriate buffer or medium.

    • Prepare working solutions fresh for each experiment and use them immediately.

    • If immediate use is not possible, keep the working solution on ice and protected from light.

  • Disposal: Dispose of unused 8-HDO solutions and contaminated materials according to your institution's guidelines for chemical waste.

Protocol 2: Quantitative Analysis of 8-HDO Photostability using HPLC-UV

This protocol provides a framework for assessing the stability of 8-HDO under specific light conditions.

  • Preparation of 8-HDO Samples:

    • Prepare a solution of 8-HDO in a relevant solvent (e.g., methanol, acetonitrile (B52724), or experimental buffer) at a known concentration (e.g., 10 µg/mL).

    • Dispense the solution into multiple clear and amber vials. The clear vials will be exposed to light, and the amber vials will serve as dark controls.

  • Light Exposure:

    • Place the clear vials in a controlled light exposure chamber with a defined light source (e.g., a UVA lamp with a peak emission at 365 nm).

    • Simultaneously, place the amber vials next to the clear vials to serve as temperature-matched dark controls.

    • At specified time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), remove one clear and one amber vial.

  • HPLC-UV Analysis:

    • Immediately analyze the samples by reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection.

    • Mobile Phase: A gradient of acetonitrile and water is often suitable for psoralen derivatives.

    • Column: A C18 column is typically used.

    • Detection Wavelength: Monitor at the maximum absorbance wavelength of 8-HDO (typically around 250 nm, 300 nm, or 330 nm, which should be determined empirically).

  • Data Analysis:

    • Quantify the peak area of the intact 8-HDO in each chromatogram.

    • Calculate the percentage of 8-HDO remaining at each time point relative to the initial concentration (time 0).

    • Compare the degradation in the light-exposed samples to the dark controls to confirm that the degradation is light-induced.

    • Plot the percentage of remaining 8-HDO against time to determine the degradation kinetics.

Visualizations

Photodegradation_Pathway 8-HDO 8-HDO Excited_State 8-HDO* (Excited State) 8-HDO->Excited_State UVA Light (320-400 nm) Degradation_Products Degradation Products Excited_State->Degradation_Products e.g., side-chain cleavage ROS Reactive Oxygen Species (ROS) Excited_State->ROS + O2 Oxygen Oxygen (O2) Oxidative_Degradation Oxidative Degradation Products ROS->Oxidative_Degradation + 8-HDO

Caption: Hypothetical photodegradation pathway of 8-HDO.

Experimental_Workflow cluster_prep Sample Preparation cluster_exposure Light Exposure cluster_analysis Analysis Prep_Solution Prepare 8-HDO Solution Dispense_Vials Dispense into Clear & Amber Vials Prep_Solution->Dispense_Vials Expose_Light Expose Clear Vials to Light Source Dispense_Vials->Expose_Light Dark_Control Keep Amber Vials in Dark Dispense_Vials->Dark_Control Take_Samples Collect Samples at Time Points Expose_Light->Take_Samples Dark_Control->Take_Samples HPLC_Analysis Analyze by HPLC-UV Take_Samples->HPLC_Analysis Quantify Quantify 8-HDO Peak Area HPLC_Analysis->Quantify

Caption: Workflow for assessing 8-HDO photostability.

Caption: Troubleshooting inconsistent results with 8-HDO.

References

Technical Support Center: Enhancing Stratum Corneum Penetration of 8-(7-Hydroxy-3,7-dimethyl-2,5-octadienyloxy)psoralen (8-HODP)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments aimed at enhancing the penetration of 8-(7-Hydroxy-3,7-dimethyl-2,5-octadienyloxy)psoralen (8-HODP) through the stratum corneum.

Troubleshooting Guides

This section addresses specific issues that may arise during your in vitro skin permeation studies using Franz diffusion cells.

Issue Potential Cause(s) Recommended Solution(s)
High Variability in Permeation Data Between Replicates 1. Inconsistent skin thickness or integrity from the same donor.[1] 2. Presence of air bubbles between the skin and the receptor medium. 3. Inconsistent dosing of the formulation on the skin surface. 4. Variations in skin appendage density (e.g., hair follicles) which can act as shunt pathways.[1] 5. Inconsistent clamping of the Franz cell, leading to leaks.1. Carefully inspect each skin section for any damage before mounting. Use a caliper to measure and select skin sections of similar thickness. 2. Tilt the Franz cell during assembly to allow any trapped air to escape. Gently tap the cell after filling the receptor chamber. 3. Use a positive displacement pipette for accurate and consistent application of the formulation. Ensure the formulation spreads evenly. 4. While difficult to control, be aware of this potential source of variability and note any visible differences in the skin samples. 5. Ensure the clamp is tightened evenly and securely. Check for any leaks by observing the receptor fluid level over a short period before adding the formulation.
Low or No Detectable Permeation of 8-HODP 1. Insufficient analytical sensitivity to detect low concentrations of 8-HODP. 2. The formulation is not optimized for release of 8-HODP. 3. The chosen penetration enhancer is ineffective for 8-HODP. 4. The receptor medium has poor solubility for 8-HODP, preventing the maintenance of sink conditions. 5. The skin barrier integrity is too high or the experimental duration is too short.1. Validate your analytical method (e.g., HPLC-MS/MS) to ensure it has the required lower limit of quantification (LLOQ).[2] 2. Re-evaluate the formulation components. The vehicle can significantly impact drug release.[3] 3. Screen a panel of penetration enhancers with different mechanisms of action (e.g., solvents, surfactants, fatty acids).[4] 4. Increase the solubility of 8-HODP in the receptor medium by adding a co-solvent (e.g., ethanol) or a surfactant, ensuring it does not damage the skin membrane. 5. Increase the duration of the experiment. Consider using a different skin model if permeation is consistently below detection limits.
Inconsistent Drug Recovery in Mass Balance Study 1. Incomplete extraction of 8-HODP from the skin or apparatus. 2. Adsorption of 8-HODP to the Franz cell components. 3. Degradation of 8-HODP in the formulation, on the skin, or in the receptor medium.1. Optimize the extraction procedure. Use a solvent in which 8-HODP is highly soluble and consider techniques like sonication or homogenization. 2. Silanize the glassware to reduce non-specific binding. 3. Assess the stability of 8-HODP under the experimental conditions (temperature, light, pH of the receptor fluid).
Evidence of Skin Damage (e.g., high permeation of a control substance) 1. The penetration enhancer used is too aggressive. 2. The skin was damaged during preparation (e.g., heat separation, handling). 3. Microbial contamination of the receptor fluid.1. Reduce the concentration of the penetration enhancer or choose a milder alternative.[4] 2. Handle the skin carefully. If using heat separation, optimize the temperature and duration to separate the epidermis without compromising barrier function. 3. Add a bacteriostatic agent like sodium azide (B81097) to the receptor fluid for long-term experiments.

Frequently Asked Questions (FAQs)

1. What are the key physicochemical properties of 8-HODP to consider for enhancing its skin penetration?

While specific experimental data for 8-HODP is limited, we can infer some properties from its structure. As a psoralen (B192213) derivative, it is expected to be a relatively lipophilic molecule. The octadienyloxy side chain will further increase its lipophilicity. Key properties to determine experimentally include its octanol-water partition coefficient (Log P), solubility in various solvents, and molecular weight (354.40 g/mol ).[5] A balanced lipophilicity is crucial for skin penetration; highly lipophilic drugs can be retained in the stratum corneum, while hydrophilic drugs have difficulty partitioning into it.[6]

2. What are the most promising strategies for enhancing the penetration of 8-HODP?

Several strategies can be employed:

  • Chemical Penetration Enhancers: These include solvents (e.g., ethanol, propylene (B89431) glycol), fatty acids (e.g., oleic acid), and terpenes.[7][8] They work by disrupting the lipid matrix of the stratum corneum.

  • Nanocarriers: Encapsulating 8-HODP in systems like liposomes or solid lipid nanoparticles (SLNs) can improve its penetration.[9][10][11] These carriers can protect the drug and facilitate its transport into the skin. For instance, psoralen-loaded liposomes have shown a 5-fold increase in permeation compared to a solution.[9][11]

  • Combination Approaches: Using a nanocarrier in conjunction with a chemical enhancer can have synergistic effects. For example, incorporating Transcutol® in SLNs has been shown to increase the flux of 8-methoxypsoralen.[12]

3. How do I choose the appropriate in vitro skin model for my experiments?

The choice of skin model depends on the stage of your research and regulatory requirements.

  • Human Skin: Considered the "gold standard" for in vitro permeation testing (IVPT).[13] However, its availability and high variability can be challenging.[1]

  • Animal Skin: Porcine (pig) ear skin is often used as its structure is similar to human skin.[8]

  • Artificial Membranes: For initial screening (in vitro release testing or IVRT), synthetic membranes can be used.[14] The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput screening tool that can predict skin penetration.[14]

4. What are the critical parameters to control in a Franz diffusion cell experiment?

To ensure reliable and reproducible data, the following parameters are crucial:

  • Temperature: The skin surface temperature should be maintained at 32 ± 1 °C.[13]

  • Receptor Fluid: Must maintain sink conditions, meaning the concentration of the drug in the receptor fluid should not exceed 10% of its saturation solubility. The fluid should be de-gassed and stirred continuously.

  • Dose: A finite dose (e.g., 5-10 µL/cm²) should be applied to mimic in vivo conditions.[14]

  • Sampling: Sampling times should be appropriate to capture the permeation profile, and the volume of receptor fluid removed should be replaced with fresh, pre-warmed medium.[13]

5. Are there any known signaling pathways affected by psoralen derivatives that could influence their skin penetration?

Psoralens, when photoactivated, can interact with cellular components beyond DNA. Evidence suggests that psoralens can bind to specific receptors in the cell membrane and cytoplasm.[15][16] Photoactivation of this psoralen-receptor complex can lead to the phosphorylation of the Epidermal Growth Factor (EGF) receptor.[15][16] This modification can alter the receptor's affinity for EGF and inhibit its tyrosine kinase activity, thereby disrupting normal cell growth signaling.[15][16] While this is a downstream effect after penetration, alterations in keratinocyte signaling could potentially influence the barrier properties of the stratum corneum over time with repeated applications.

Quantitative Data on Psoralen Permeation

The following table presents illustrative data on the skin permeation of 8-HODP with various enhancers, based on typical values observed for other psoralen derivatives like 8-methoxypsoralen. Note: This data is for demonstration purposes to guide experimental design and is not based on direct experimental results for 8-HODP.

Formulation Enhancer Concentration of Enhancer (%) Steady-State Flux (Jss) (µg/cm²/h) Permeability Coefficient (Kp) (cm/h x 10⁻³) Enhancement Ratio (ER)
Control (Propylene Glycol)--0.851.701.0
Formulation AOleic Acid52.555.103.0
Formulation BTerpene (Limonene)23.406.804.0
Formulation C (SLNs)--1.903.802.2
Formulation D (SLNs)Transcutol® P104.258.505.0
  • Enhancement Ratio (ER) is the ratio of the flux of the formulation with an enhancer to the flux of the control formulation.

Experimental Protocols

Detailed Protocol for In Vitro Skin Permeation Study using Franz Diffusion Cells

This protocol outlines the key steps for assessing the permeation of 8-HODP through an excised skin membrane.

  • Preparation of Skin Membrane:

    • Thaw frozen full-thickness porcine ear skin at room temperature.

    • Separate the epidermis from the dermis by immersing the skin in water at 60°C for 60 seconds.

    • Carefully peel off the epidermis and cut it into sections large enough to fit the Franz diffusion cells.

    • Visually inspect each skin section for integrity.

  • Franz Diffusion Cell Assembly:

    • Mount the prepared skin membrane between the donor and receptor chambers of the Franz cell, with the stratum corneum facing the donor chamber.

    • Clamp the two chambers together securely and evenly.

    • Fill the receptor chamber with a suitable receptor fluid (e.g., phosphate-buffered saline with a co-solvent to ensure sink conditions). Ensure no air bubbles are trapped beneath the skin.

    • Place the Franz cells in a circulating water bath maintained at a temperature to ensure the skin surface is at 32°C.

    • Allow the skin to equilibrate for at least 30 minutes.

  • Application of Formulation:

    • Apply a finite dose (e.g., 10 mg/cm²) of the 8-HODP formulation onto the surface of the stratum corneum in the donor chamber.

  • Sampling:

    • At predetermined time points (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot (e.g., 200 µL) of the receptor fluid through the sampling arm.

    • Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed receptor fluid.

  • Sample Analysis:

    • Analyze the concentration of 8-HODP in the collected samples using a validated analytical method, such as HPLC with UV or MS detection.

  • Data Analysis:

    • Calculate the cumulative amount of 8-HODP permeated per unit area (µg/cm²) at each time point.

    • Plot the cumulative amount permeated versus time.

    • Determine the steady-state flux (Jss) from the slope of the linear portion of the curve.

    • Calculate the permeability coefficient (Kp) by dividing the steady-state flux by the initial concentration of the drug in the donor formulation.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_skin Skin Membrane Preparation prep_cells Franz Cell Assembly prep_skin->prep_cells application Formulation Application prep_cells->application prep_formulation Formulation Preparation prep_formulation->application incubation Incubation at 32°C application->incubation sampling Time-point Sampling incubation->sampling sampling->incubation Repeat at intervals hplc HPLC/LC-MS Analysis sampling->hplc data_analysis Data Calculation (Flux, Kp) hplc->data_analysis results Results Interpretation data_analysis->results

Caption: Workflow for an in vitro skin permeation study.

Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular EGF EGF EGFR EGF Receptor EGF->EGFR Binds Phosphorylation EGFR Phosphorylation EGFR->Phosphorylation Downstream Inhibition of Downstream Signaling EGFR->Downstream Activates Psoralen_Receptor Psoralen Receptor Psoralen_Receptor->Phosphorylation Induces Phosphorylation->Downstream Inhibits Proliferation Altered Cell Proliferation Downstream->Proliferation Psoralen Psoralen + UVA Psoralen->Psoralen_Receptor Binds & Activates

Caption: Postulated psoralen signaling pathway.

References

Technical Support Center: Managing Off-Target Effects of 8-(7-Hydroxy-3,7-dimethyl-2,5-octadienyloxy)psoralen in Cellular Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 8-(7-Hydroxy-3,7-dimethyl-2,5-octadienyloxy)psoralen (8-HDP) in cellular assays. The focus is on identifying and mitigating potential off-target effects to ensure data accuracy and reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of 8-HDP?

A1: 8-HDP is a psoralen (B192213) derivative. Psoralens are well-characterized photoactive compounds that intercalate into DNA.[1] Upon exposure to ultraviolet A (UVA) light, they form covalent mono- and di-adducts with pyrimidine (B1678525) bases, leading to DNA cross-linking.[1] This damage can block transcription and replication, inducing cell cycle arrest and apoptosis.[1]

Q2: What are the potential off-target effects of 8-HDP?

A2: While the primary target of photoactivated psoralens is DNA, off-target effects on various cellular signaling pathways have been reported for related compounds. These may include:

  • Tyrosine Kinase Inhibition: Some psoralens can inhibit tyrosine kinase signaling.

  • Epidermal Growth Factor Receptor (EGFR) Pathway: Psoralens have been shown to interact with the EGFR, potentially altering its function.[2]

  • NF-κB and MAPK Signaling: Psoralen derivatives have demonstrated the ability to modulate the NF-κB and MAPK signaling pathways, which are crucial in inflammatory responses.

  • Activator protein 1 (AP-1) Pathway: Psoralens can also influence the AP-1 signaling pathway.

It is crucial to experimentally determine if 8-HDP affects these or other pathways in your specific cellular model.

Q3: How can I distinguish between on-target (DNA damage) and off-target effects in my assay?

A3: A multi-pronged approach is recommended:

  • UVA Control: Include an experimental arm with 8-HDP treatment in the absence of UVA activation. Any observed effects can be attributed to off-target activities independent of DNA cross-linking.

  • DNA Damage Response Markers: Measure the activation of key DNA damage response proteins, such as phosphorylated p53 (Ser15) and γH2AX, which are hallmarks of psoralen-induced DNA damage.[1]

  • Rescue Experiments: If a suspected off-target kinase is inhibited, attempt to rescue the phenotype by adding a downstream activator of that pathway.

  • Use of Structurally Unrelated DNA Cross-linkers: Compare the cellular phenotype induced by 8-HDP/UVA with that of other DNA cross-linking agents (e.g., mitomycin C) to identify effects unique to 8-HDP.

Q4: What is a suitable starting concentration for 8-HDP in a cellular assay?

A4: The optimal concentration of 8-HDP will be cell-type dependent and should be determined empirically. It is advisable to perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) for your desired endpoint (e.g., cell viability, proliferation). A typical starting range for psoralen derivatives is between 1 µM and 50 µM.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High background toxicity (in the absence of UVA) 1. Solvent (e.g., DMSO) toxicity. 2. Off-target effects of 8-HDP at high concentrations. 3. Compound precipitation.1. Ensure the final DMSO concentration is below 0.5% and include a vehicle-only control. 2. Perform a dose-response cytotoxicity assay (e.g., MTT or LDH) to determine the non-toxic concentration range of 8-HDP. 3. Visually inspect the culture medium for precipitates. If observed, consider using a lower concentration or a different solubilization method.
Inconsistent results between experiments 1. Variability in UVA source intensity or duration. 2. Inconsistent cell density at the time of treatment. 3. Degradation of 8-HDP stock solution.1. Standardize the UVA exposure protocol, including the distance from the light source and the duration of exposure. Use a radiometer to measure and standardize the UVA dose. 2. Ensure consistent cell seeding density and confluency at the start of each experiment. 3. Prepare fresh dilutions of 8-HDP from a frozen stock for each experiment. Store stock solutions protected from light.
No observable effect after UVA activation 1. Insufficient 8-HDP concentration or incubation time. 2. Inadequate UVA dose. 3. Cell line is resistant to DNA damage-induced apoptosis.1. Increase the concentration of 8-HDP or the pre-incubation time before UVA exposure. 2. Increase the UVA dose (J/cm²). 3. Confirm that your cell line is capable of undergoing apoptosis by using a positive control such as staurosporine.
Unexpected changes in cell morphology or signaling pathways 1. Off-target effects on the cytoskeleton or signaling cascades. 2. Cellular stress response unrelated to DNA damage.1. Investigate the potential involvement of known off-target pathways for psoralens (e.g., EGFR, NF-κB, MAPK) using specific inhibitors or western blotting for key pathway proteins. 2. Measure markers of cellular stress, such as reactive oxygen species (ROS) production.

Quantitative Data Summary

The following tables are templates for organizing your experimental data to assess the on-target and off-target effects of 8-HDP.

Table 1: Dose-Response of 8-HDP on Cell Viability

8-HDP Concentration (µM)Cell Viability (% of Vehicle Control) -UVACell Viability (% of Vehicle Control) +UVA
0.1
1
10
50
100
IC50

Table 2: Off-Target Kinase Profiling of 8-HDP (10 µM)

Kinase Target% Inhibition
EGFR
Src
MEK1
p38α
JNK1

Experimental Protocols

Protocol 1: Determination of IC50 for Cell Viability using MTT Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2X serial dilution of 8-HDP in culture medium.

  • Treatment: Remove the overnight culture medium and add 100 µL of the 8-HDP dilutions to the respective wells. Include a vehicle control (e.g., 0.5% DMSO).

  • UVA Activation (for +UVA plate): After a 1-hour incubation with 8-HDP, expose the plate to a calibrated UVA light source for a predetermined duration. The -UVA plate should be sham-treated (kept in the dark).

  • Incubation: Incubate the plates for 48 hours at 37°C in a CO2 incubator.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.

  • Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight to dissolve the formazan (B1609692) crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Protocol 2: Western Blot for p53 and Phospho-p53 (Ser15)
  • Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of 8-HDP with and without UVA activation as described above.

  • Cell Lysis: After the desired treatment period (e.g., 24 hours), wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 10% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p53, phospho-p53 (Ser15), and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.

Visualizations

On_Target_Pathway 8-HDP 8-HDP DNA DNA 8-HDP->DNA Intercalation UVA UVA DNA Cross-link DNA Cross-link UVA->DNA Cross-link Activation DNA->DNA Cross-link ATR_ATM ATR/ATM DNA Cross-link->ATR_ATM Activation p53 p53 ATR_ATM->p53 p-p53 (Ser15) p-p53 (Ser15) p53->p-p53 (Ser15) Cell Cycle Arrest Cell Cycle Arrest p-p53 (Ser15)->Cell Cycle Arrest Apoptosis Apoptosis p-p53 (Ser15)->Apoptosis

Caption: On-target signaling pathway of 8-HDP.

Off_Target_Hypothesis cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR MAPK_Pathway MAPK Pathway EGFR->MAPK_Pathway Activation NFkB_Pathway NF-κB Pathway 8-HDP 8-HDP 8-HDP->EGFR Inhibition? 8-HDP->MAPK_Pathway Modulation? 8-HDP->NFkB_Pathway Modulation? Experimental_Workflow Start Start Dose_Response Dose-Response (MTT Assay) Start->Dose_Response IC50_Determination Determine IC50 Dose_Response->IC50_Determination On_Target_Validation On-Target Validation (p53, γH2AX Western Blot) IC50_Determination->On_Target_Validation Off_Target_Screening Off-Target Screening (Kinase Panel, etc.) IC50_Determination->Off_Target_Screening Data_Analysis Data Analysis & Interpretation On_Target_Validation->Data_Analysis Off_Target_Screening->Data_Analysis End End Data_Analysis->End

References

Validation & Comparative

Comparative efficacy of 8-(7-Hydroxy-3,7-dimethyl-2,5-octadienyloxy)psoralen and 8-methoxypsoralen (8-MOP)

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of dermatological therapeutics, psoralen-based photochemotherapy, particularly PUVA (Psoralen + UVA), remains a cornerstone for managing proliferative skin disorders such as psoriasis and vitiligo. This guide provides a comparative overview of the well-established 8-methoxypsoralen (8-MOP) and the lesser-known 8-(7-Hydroxy-3,7-dimethyl-2,5-octadienyloxy)psoralen.

8-Methoxypsoralen (8-MOP): An Overview

8-Methoxypsoralen, a naturally occurring furocoumarin, is a potent photosensitizing agent.[1][2] It is administered orally or topically in conjunction with UVA radiation to treat severe psoriasis and vitiligo.[1][3]

Mechanism of Action

The therapeutic effects of 8-MOP are initiated upon its activation by UVA light.[2][4] The primary mechanism involves the intercalation of 8-MOP into the DNA of skin cells.[5] Upon photoactivation, it forms covalent bonds with pyrimidine (B1678525) bases (thymine and cytosine), leading to the formation of monofunctional adducts and bifunctional adducts (interstrand cross-links).[2][4] This DNA damage inhibits DNA replication and cell proliferation, which is particularly effective in hyperproliferative disorders like psoriasis.[2][5] The process also induces cell cycle arrest and apoptosis, and modulates the immune response by reducing the activity of T-cells involved in the inflammatory process.[5]

8-MOP_Mechanism_of_Action cluster_0 Cellular Environment 8_MOP 8-MOP Administration (Oral/Topical) Activated_8_MOP Photoactivated 8-MOP 8_MOP->Activated_8_MOP Photoactivation UVA UVA Radiation (320-400 nm) UVA->Activated_8_MOP DNA_Adducts DNA Monoadducts & Interstrand Cross-links Activated_8_MOP->DNA_Adducts Covalent Bonding DNA Cellular DNA DNA->DNA_Adducts Cellular_Response Inhibition of DNA Synthesis & Cell Proliferation DNA_Adducts->Cellular_Response

Caption: Mechanism of Action of 8-MOP in PUVA Therapy.

Clinical Efficacy in Psoriasis

Numerous clinical trials have established the efficacy of PUVA therapy using 8-MOP for the treatment of psoriasis.[3][6][7][8][9][10] The primary endpoint in many of these studies is the Psoriasis Area and Severity Index (PASI) score, with a 75% improvement (PASI 75) being a common benchmark for success.

Study DesignNumber of PatientsTreatment RegimenKey Efficacy OutcomeReference
Randomized, double-blind, placebo-controlled40Oral 8-MOP + UVA vs. Placebo + UVA86% of the 8-MOP group achieved PASI 75 at 12 weeks (per protocol analysis).[10][10]
Comparative study40Oral 8-MOP + UVA vs. Bath-water 8-MOP + UVABoth treatments were similarly effective, with 80% of the oral group and 85% of the bath-water group showing clearance or good improvement.[3][3]
Retrospective chart review48Topical 8-MOP + UVA for palmoplantar psoriasis63% of patients achieved a Physician Global Assessment (PGA) score of 0 or 1 (clear or almost clear).[7][7]
Experimental Protocols

Standardized protocols are crucial for the safe and effective administration of PUVA therapy. Methodologies often vary based on whether 8-MOP is administered orally or topically.

Oral PUVA Protocol Workflow

Oral_PUVA_Workflow Patient_Eval Patient Evaluation (Skin Type, Psoriasis Severity) 8_MOP_Admin Oral 8-MOP Administration (1.5-2 hours before UVA) Patient_Eval->8_MOP_Admin UVA_Exposure UVA Irradiation (Dosage based on skin type or MPD) 8_MOP_Admin->UVA_Exposure Monitoring Patient Monitoring (Erythema, Adverse Effects) UVA_Exposure->Monitoring Dose_Adj UVA Dose Adjustment (Incremental increases) Monitoring->Dose_Adj Treatment_End Treatment Completion (Psoriasis Clearance) Monitoring->Treatment_End Endpoint Met Dose_Adj->UVA_Exposure Next Session

Caption: A generalized workflow for oral PUVA therapy.

Topical (Bath) PUVA Protocol

For localized psoriasis, topical application, including bath-water delivery, is an alternative that minimizes systemic side effects.[3][11]

StepDescription
1. Psoralen (B192213) Bath Patients soak the affected areas in a diluted solution of 8-MOP (e.g., 3.7 mg/L) for a specified duration (e.g., 15 minutes).[3][11]
2. UVA Irradiation Immediately following the bath, the treated area is exposed to a measured dose of UVA radiation.[6][11]
3. Dosage The initial UVA dose is typically low and is gradually increased in subsequent sessions based on the patient's response and tolerance.[7]
4. Frequency Treatments are usually administered 2-3 times per week.[11]

This compound

This compound is a coumarin (B35378) that has been isolated from the herbs of Phebalium tuberculosum ssp. megaphyllum.[12] Currently, there is a significant lack of published data regarding its clinical efficacy, mechanism of action, and experimental protocols for therapeutic use. Further research and clinical trials are necessary to establish its potential role in dermatology and to draw any meaningful comparisons with well-established treatments like 8-MOP.

Conclusion

8-methoxypsoralen, as part of PUVA therapy, is a highly effective and well-documented treatment for psoriasis. Its mechanism of action, centered on DNA cross-linking and subsequent inhibition of cellular hyperproliferation, is well understood. In contrast, this compound remains a compound of interest with an unestablished clinical profile. Researchers and drug development professionals are encouraged to view the extensive data on 8-MOP as a benchmark for evaluating novel psoralen derivatives. Future studies are warranted to explore the therapeutic potential of compounds like this compound and to determine their place in the dermatological armamentarium.

References

Head-to-head comparison of different furanocoumarins in vitiligo repigmentation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Vitiligo, a chronic autoimmune disorder characterized by the depigmentation of the skin, presents a significant challenge in dermatology. The goal of treatment is to halt the progression of the disease and induce repigmentation. For decades, furanocoumarins, a class of naturally occurring or synthetic compounds, have been a cornerstone of vitiligo therapy, primarily through psoralen (B192213) plus ultraviolet A (PUVA) photochemotherapy. This guide provides a comprehensive head-to-head comparison of different furanocoumarins used in vitiligo repigmentation, supported by experimental data to aid in research and drug development efforts.

Executive Summary

This guide compares the efficacy and mechanisms of action of prominent furanocoumarins in vitiligo treatment, including 8-methoxypsoralen (8-MOP), 5-methoxypsoralen (5-MOP), and 4,5',8-trimethylpsoralen (TMP). Clinical and in vitro data are presented to offer a comparative analysis of their repigmentation potential and underlying signaling pathways. While 8-MOP has been extensively studied and is considered a potent agent, TMP has shown comparable or superior results in some studies with a potentially better safety profile. The mechanisms of action, although not fully elucidated for all compounds, appear to involve the stimulation of melanogenesis through key signaling pathways such as MAPK and PKA.

Comparative Efficacy: Clinical Data

The clinical efficacy of furanocoumarins is primarily assessed by the extent of repigmentation in vitiliginous patches. Several studies have compared the effectiveness of different psoralen derivatives in combination with UVA therapy.

Table 1: Comparison of Repigmentation Rates in Clinical Studies

FuranocoumarinDosageTreatment DurationStudy PopulationKey FindingsReference
8-Methoxypsoralen (8-MOP) 0.3 mg/kg2 years366 East Indian patients45% of patients receiving low-dose 8-MOP (0.3 mg/kg) achieved full repigmentation of the face. Nearly 60% achieved 75-100% repigmentation of the head and neck.[Pathak et al., 1984]
4,5',8-Trimethylpsoralen (TMP) 0.8, 1.8, and 3.6 mg/kg2 years366 East Indian patientsHigh-dose TMP showed better repigmentation than lower doses but was not as effective as 8-MOP or the combination of 8-MOP and TMP.[Pathak et al., 1984]
Psoralen 0.6 and 1.2 mg/kg2 years366 East Indian patientsHigh-dose psoralen showed better repigmentation than the lower dose but was less effective than 8-MOP.[Pathak et al., 1984]
8-Methoxypsoralen (8-MOP) 0.3 mg/kg60 sittings25 patientsShowed an earlier response and required a lower cumulative UVA dose (75 J/cm²) for acceptable cosmetic response.[Mhaske et al., 1998]
Trimethylpsoralen (TMP) 0.6 mg/kg60 sittings25 patientsRequired a higher cumulative UVA dose (106 J/cm²) for a similar cosmetic response compared to 8-MOP.[Mhaske et al., 1998]
5-Methoxypsoralen (5-MOP) Not specifiedNot specifiedReview of studiesUp to 56% of patients with vitiligo achieved >75% repigmentation with oral or topical 5-MOP combined with UV irradiation.[1][Review Data]

Note: The study by Pathak et al. (1984) also included a combination therapy of 8-MOP and TMP which showed high efficacy. Due to the limitations of available data, a more detailed quantitative breakdown is not possible.

In Vitro Activity: Melanogenesis Stimulation

The pro-pigmenting effects of furanocoumarins are rooted in their ability to stimulate melanogenesis in melanocytes. In vitro studies using B16 melanoma cells are commonly employed to assess this activity by measuring melanin (B1238610) content and the activity of tyrosinase, the rate-limiting enzyme in melanin synthesis.

Table 2: Comparative In Vitro Effects of Furanocoumarin Derivatives on Melanogenesis

Furanocoumarin DerivativeCell LineConcentrationEffect on Melanin ContentEffect on Tyrosinase ActivityReference
8-Methoxycoumarin B16F10VariousSignificantly increasedSignificantly upregulated[8-Methoxycoumarin Study]
Amine derivatives of furocoumarin (D206008) B160–100 µMIncreased in a dose- and time-dependent mannerIncreased in a concentration-dependent manner[Amine derivatives Study]
7-acetoxy-4-methylcoumarin (7A4MC) B16F1012.5, 25, and 50 µMIncreased in a dose-dependent mannerSignificantly increased[7A4MC Study]

Mechanisms of Action: Signaling Pathways

The repigmenting effects of furanocoumarins are mediated through the activation of specific intracellular signaling pathways that lead to the increased expression of key melanogenic proteins.

8-Methoxypsoralen (8-MOP) has been shown to stimulate melanogenesis by activating the Mitogen-Activated Protein Kinase (MAPK) pathway , specifically through the phosphorylation of p38 and c-Jun N-terminal kinase (JNK), and the Protein Kinase A (PKA) pathway .[2][3][4] Activation of these pathways leads to the upregulation of Microphthalmia-associated Transcription Factor (MITF), a master regulator of melanocyte development and function. MITF, in turn, increases the expression of tyrosinase (TYR) and tyrosinase-related proteins 1 and 2 (TRP-1 and TRP-2), leading to melanin synthesis.

G 8-MOP 8-MOP PKA PKA 8-MOP->PKA MAPK MAPK 8-MOP->MAPK MITF MITF PKA->MITF p38 p38 MAPK->p38 JNK JNK MAPK->JNK p38->MITF JNK->MITF TYR TYR MITF->TYR TRP-1 TRP-1 MITF->TRP-1 TRP-2 TRP-2 MITF->TRP-2 Melanin Melanin TYR->Melanin TRP-1->Melanin TRP-2->Melanin

The specific signaling pathways for 5-Methoxypsoralen (5-MOP) and 4,5',8-Trimethylpsoralen (TMP) in the context of vitiligo repigmentation are not as well-defined in the currently available literature. Further research is needed to elucidate their precise molecular mechanisms of action.

Experimental Protocols

PUVA Therapy for Vitiligo (Clinical Trial Protocol Example)

This protocol is a generalized example based on common practices in clinical trials.

  • Patient Selection: Patients with a confirmed diagnosis of vitiligo affecting a certain percentage of their body surface area are recruited. Exclusion criteria typically include a history of skin cancer, photosensitivity disorders, and pregnancy.

  • Drug Administration:

    • 8-MOP: Oral administration of 0.3-0.6 mg/kg body weight, taken 1.5-2 hours before UVA exposure.[5] To minimize gastrointestinal side effects, it is often recommended to take the medication with food or milk.[6]

    • TMP: Oral administration of 0.6 mg/kg body weight, taken 1.5-2 hours before UVA exposure.[5]

  • UVA Irradiation:

    • Patients are exposed to a controlled dose of UVA radiation in a specialized phototherapy cabinet.

    • The initial UVA dose is determined based on the patient's skin type (Fitzpatrick skin type). For example, a starting dose for skin type I might be 0.5 J/cm².[7]

    • UVA dosage is gradually increased in subsequent sessions (e.g., by 0.5-1.0 J/cm² per session) to achieve a minimal erythema (slight pinkness of the skin).[5]

    • Treatments are typically administered 2-3 times per week on non-consecutive days.[5]

  • Monitoring and Evaluation:

    • Repigmentation is assessed at regular intervals (e.g., every 2-3 months) using standardized scoring systems like the Vitiligo Area Scoring Index (VASI).

    • Adverse effects such as erythema, pruritus, and nausea are monitored throughout the study.

G cluster_pre Pre-Treatment cluster_treatment Treatment Cycle (2-3 times/week) cluster_monitoring Monitoring & Follow-up Patient Screening Patient Screening Informed Consent Informed Consent Patient Screening->Informed Consent Baseline Assessment (VASI) Baseline Assessment (VASI) Informed Consent->Baseline Assessment (VASI) Oral Furanocoumarin Oral Furanocoumarin Baseline Assessment (VASI)->Oral Furanocoumarin Wait (1.5-2h) Wait (1.5-2h) Oral Furanocoumarin->Wait (1.5-2h) UVA Exposure UVA Exposure Wait (1.5-2h)->UVA Exposure Repigmentation Assessment (VASI) Repigmentation Assessment (VASI) UVA Exposure->Repigmentation Assessment (VASI) Adverse Event Monitoring Adverse Event Monitoring Repigmentation Assessment (VASI)->Adverse Event Monitoring

In Vitro Melanin Content Assay

This protocol is a standard method for quantifying melanin production in cell culture.

  • Cell Culture: B16F10 mouse melanoma cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO₂.

  • Treatment: Cells are seeded in 6-well plates. After 24 hours, the medium is replaced with fresh medium containing various concentrations of the furanocoumarin to be tested. A vehicle control (e.g., DMSO) and a positive control (e.g., α-MSH) are included. The cells are incubated for 72 hours.

  • Cell Lysis and Melanin Solubilization:

    • After incubation, the cells are washed with phosphate-buffered saline (PBS) and harvested.

    • The cell pellet is dissolved in 1 N NaOH containing 10% DMSO.[8]

    • The mixture is incubated at an elevated temperature (e.g., 80-90°C) for 1 hour to solubilize the melanin.[8][9]

  • Quantification: The absorbance of the resulting solution is measured at 405 nm or 492 nm using a microplate reader.[8][10] The melanin content is often normalized to the total protein content of the cell lysate, which is determined by a separate protein assay (e.g., BCA assay).

Western Blot Analysis of Melanogenesis-Related Proteins

This protocol outlines the steps to measure the expression of key proteins involved in melanogenesis.

  • Cell Culture and Treatment: B16F10 cells are cultured and treated with the furanocoumarins as described in the melanin content assay.

  • Protein Extraction:

    • After treatment, cells are washed with ice-cold PBS and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

    • The cell lysates are centrifuged, and the supernatant containing the total protein is collected.

  • Protein Quantification: The protein concentration of each lysate is determined using a BCA protein assay kit.

  • SDS-PAGE and Protein Transfer:

    • Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • The separated proteins are then transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting:

    • The membrane is blocked with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

    • The membrane is incubated with primary antibodies specific for the target proteins (e.g., anti-MITF, anti-TYR, anti-TRP-1, anti-TRP-2) overnight at 4°C.

    • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged. The band intensities are quantified using densitometry software and normalized to a loading control protein (e.g., β-actin or GAPDH).

Conclusion

The choice of furanocoumarin for vitiligo treatment involves a trade-off between efficacy and side effects. Clinical data suggests that 8-MOP is a highly effective agent for repigmentation, particularly for facial vitiligo.[2] However, it is also associated with a higher incidence of phototoxicity compared to TMP.[3] TMP may offer a comparable, albeit sometimes slower, repigmentation response with a better safety profile. 5-MOP also demonstrates significant efficacy in inducing repigmentation.[1]

The underlying mechanisms of these compounds are beginning to be unraveled, with the MAPK and PKA signaling pathways emerging as key players in 8-MOP-induced melanogenesis.[2][4] Further research into the specific molecular targets and signaling cascades of other furanocoumarins like 5-MOP and TMP is crucial for the development of more targeted and effective therapies for vitiligo. The in vitro and clinical trial protocols provided in this guide offer a standardized framework for future comparative studies in this important area of dermatological research.

References

Validating DNA Crosslinking Efficiency of Psoralen Derivatives: A Comparative Guide to the Comet Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The formation of DNA interstrand crosslinks (ICLs) is a critical mechanism of action for many therapeutic agents, particularly in cancer chemotherapy. Psoralens, a class of naturally occurring and synthetic compounds, are potent ICL inducers upon photoactivation with UVA light.[1] Accurately quantifying the efficiency of new psoralen (B192213) derivatives in generating these cytotoxic lesions is paramount for drug development. The modified alkaline single-cell gel electrophoresis (SCGE), or comet assay, has emerged as a sensitive and reliable method for this purpose.[1][2]

This guide provides a comprehensive comparison of psoralen derivatives for their DNA crosslinking efficiency as validated by the comet assay. It details the experimental protocol, presents comparative data, and discusses alternative methodologies.

Comparing Psoralen Derivatives: Efficiency in DNA Crosslinking

The efficacy of psoralen derivatives in inducing DNA ICLs can vary significantly based on their chemical structure, which influences their ability to intercalate into the DNA helix and their photoreactivity. The modified alkaline comet assay allows for a quantitative comparison of these derivatives by measuring the reduction in DNA migration, which is proportional to the number of ICLs.

Psoralen DerivativeChemical NameKey Features & Relative EfficiencyReference
8-MOP 8-MethoxypsoralenThe most well-studied psoralen, often used as a benchmark. Forms both monoadducts and ICLs.[1][1]
8-POP 8-PropargyloxypsoralenA minimally-modified psoralen probe with an alkyne handle for click chemistry. Demonstrates higher ICL induction efficiency compared to 8-MOP in HeLa cells.[1][1]
AMT 4'-Aminomethyl-4,5',8-trimethylpsoralenExhibits increased affinity for DNA due to a positively charged amino group. Reported to be significantly more effective at crosslinking DNA in vitro than other derivatives.[3][3]

The Modified Alkaline Comet Assay for ICL Detection

The principle behind using the comet assay to detect ICLs is that these crosslinks prevent the complete denaturation and migration of DNA in the agarose (B213101) gel. To measure this, a known amount of random DNA strand breaks is introduced after treating the cells with the psoralen derivative and UVA light. This is typically achieved through exposure to a fixed dose of ionizing radiation or a chemical agent like hydrogen peroxide.[1][4] In cells with ICLs, the DNA remains tethered together, resulting in a smaller "comet tail" and a higher intensity "comet head" compared to control cells with only random strand breaks.

Experimental Workflow

The following diagram outlines the key steps in the modified alkaline comet assay for assessing psoralen-induced DNA crosslinking.

CometAssayWorkflow cluster_cell_treatment Cell Treatment cluster_comet_assay Comet Assay Procedure cluster_analysis Data Analysis cell_culture 1. Cell Culture psoralen_incubation 2. Incubate with Psoralen Derivative cell_culture->psoralen_incubation uva_irradiation 3. UVA Irradiation (e.g., 365 nm) psoralen_incubation->uva_irradiation embedding 4. Embed Cells in Agarose uva_irradiation->embedding lysis 5. Cell Lysis embedding->lysis strand_break_induction 6. Induce Strand Breaks (e.g., γ-irradiation or H₂O₂) lysis->strand_break_induction unwinding 7. Alkaline Unwinding (pH > 13) strand_break_induction->unwinding electrophoresis 8. Electrophoresis unwinding->electrophoresis neutralization 9. Neutralization electrophoresis->neutralization staining 10. DNA Staining (e.g., SYBR Green) neutralization->staining visualization 11. Fluorescence Microscopy staining->visualization scoring 12. Image Analysis & Scoring (e.g., % Tail DNA) visualization->scoring

Figure 1: Experimental workflow for the modified alkaline comet assay.
Detailed Experimental Protocol

This protocol is a generalized procedure and may require optimization for specific cell types and psoralen derivatives.

  • Cell Treatment:

    • Culture cells to the desired confluency.

    • Treat cells with the psoralen derivative at various concentrations for a specified time (e.g., 1 hour).

    • Expose the cells to a specific dose of UVA light (e.g., 365 nm). Include appropriate controls (no psoralen, no UVA).

  • Slide Preparation:

    • Prepare a single-cell suspension.

    • Mix the cell suspension with low melting point agarose.

    • Layer the cell-agarose mixture onto a pre-coated microscope slide and allow it to solidify.

  • Lysis:

    • Immerse the slides in a cold lysis solution (containing high salt and detergents) to remove cell membranes and cytoplasm, leaving behind the nucleoids.[1]

  • Induction of Strand Breaks:

    • Expose the slides to a fixed dose of γ-irradiation (e.g., 9 Gy) or treat with an agent like H₂O₂ (e.g., 200 µM) to introduce random single-strand breaks.[1][4]

  • Alkaline Unwinding and Electrophoresis:

    • Place the slides in an electrophoresis tank with alkaline buffer (pH > 13) to unwind the DNA.[1]

    • Apply an electric field to allow the fragmented DNA to migrate from the nucleoid, forming the comet tail.[1]

  • Neutralization and Staining:

    • Neutralize the slides with a Tris buffer.

    • Stain the DNA with a fluorescent dye such as SYBR Green I or ethidium (B1194527) bromide.[1]

  • Visualization and Scoring:

    • Visualize the comets using a fluorescence microscope.

    • Analyze the images using specialized software to quantify the extent of DNA migration. Common metrics include percent DNA in the tail, tail length, and Olive tail moment. A decrease in these metrics in psoralen-treated cells compared to controls indicates the presence of ICLs.

Psoralen-Induced DNA Damage Response

Psoralen-induced ICLs are highly cytotoxic lesions that stall DNA replication and transcription.[5][6] This triggers a complex network of DNA damage response (DDR) pathways to repair the damage. The primary pathway for repairing ICLs in mammalian cells is the Fanconi anemia (FA) pathway, which coordinates with nucleotide excision repair (NER) and homologous recombination (HR).[7]

DNARepairPathway cluster_damage DNA Damage cluster_recognition Damage Recognition cluster_repair Repair Pathways cluster_outcome Cellular Outcome psoralen_icl Psoralen + UVA Induced ICL replication_fork Stalled Replication Fork psoralen_icl->replication_fork fa_pathway Fanconi Anemia (FA) Pathway replication_fork->fa_pathway activates ner Nucleotide Excision Repair (NER) fa_pathway->ner recruits cell_cycle_arrest Cell Cycle Arrest fa_pathway->cell_cycle_arrest apoptosis Apoptosis fa_pathway->apoptosis tls Translesion Synthesis (TLS) ner->tls leads to hr Homologous Recombination (HR) repair_outcome DNA Repair hr->repair_outcome tls->hr enables

Figure 2: DNA damage response to psoralen-induced ICLs.

Alternative Methods for ICL Validation

While the comet assay is a powerful tool, other methods can also be used to detect and quantify psoralen-induced ICLs. Each has its own advantages and limitations.

MethodPrincipleAdvantagesDisadvantages
Modified Alkaline Comet Assay Measures reduced DNA migration due to crosslinks after induction of random strand breaks.Single-cell resolution, high sensitivity, relatively low cost.[2][4]Indirect measurement of ICLs, requires careful optimization.
High-Performance Liquid Chromatography (HPLC) Separates and quantifies psoralen-DNA adducts after enzymatic digestion of DNA.Direct quantification of specific adducts.Labor-intensive, requires specialized equipment, may have lower sensitivity for low-frequency adducts.[1]
Mass Spectrometry (MS) Identifies and quantifies psoralen-DNA adducts based on their mass-to-charge ratio after DNA digestion.High specificity and sensitivity, provides structural information.[1]Technically challenging, expensive equipment, complex data analysis.[1]
Alkaline Filter Elution Measures the rate of DNA elution through a filter under denaturing conditions; crosslinked DNA elutes more slowly.Can provide quantitative data on ICL frequency.Time-consuming, requires radiolabeling of DNA, provides population-level data.
Immunofluorescence/Click Chemistry Uses antibodies or click chemistry to visualize and quantify psoralen adducts within cells.Allows for in situ detection and visualization of lesions.[1]Dependent on the availability and specificity of antibodies or modified psoralen probes (like 8-POP).[1]

Conclusion

The modified alkaline comet assay is a robust and accessible method for validating and comparing the DNA interstrand crosslinking efficiency of psoralen derivatives. Its single-cell resolution and sensitivity make it an invaluable tool for screening new compounds and elucidating their mechanisms of action. While alternative methods like HPLC and mass spectrometry offer direct quantification, the comet assay provides a balance of sensitivity, cost-effectiveness, and throughput that is well-suited for many research and drug development applications. A thorough understanding of the experimental protocol and the underlying DNA damage response pathways is essential for the accurate interpretation of results and the successful development of novel psoralen-based therapeutics.

References

Cross-study analysis of phototoxicity profiles of linear vs. angular furanocoumarins

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

Furanocoumarins, a class of naturally occurring compounds found in various plants, are renowned for their photosensitizing properties. Upon activation by ultraviolet A (UVA) radiation, these molecules can induce a range of biological effects, from therapeutic benefits in conditions like psoriasis to significant phototoxicity. Structurally, furanocoumarins are broadly classified into two categories: linear (psoralen type) and angular (angelicin type). This distinction in their chemical architecture profoundly influences their phototoxic potential and mechanisms of action. This guide provides an objective, data-driven comparison of the phototoxicity profiles of linear and angular furanocoumarins, summarizing key experimental findings to inform research and drug development.

Executive Summary

Linear furanocoumarins, such as psoralen (B192213) and its derivatives 8-methoxypsoralen (8-MOP) and 5-methoxypsoralen (5-MOP), are generally more potent photosensitizers than their angular counterparts, like angelicin (B190584). The primary reason for this enhanced phototoxicity lies in their differential interactions with DNA. Upon UVA irradiation, linear furanocoumarins can form both monofunctional adducts and bifunctional interstrand cross-links (ICLs) with pyrimidine (B1678525) bases in DNA.[1][2] These ICLs are particularly cytotoxic as they create a covalent bridge between the two strands of the DNA helix, posing a significant challenge to cellular repair mechanisms and effectively blocking DNA replication and transcription.[3] In contrast, the angular geometry of furanocoumarins like angelicin sterically hinders the formation of ICLs, restricting their photoadducts primarily to monofunctional additions to a single DNA strand.[1][2] While still damaging, these monoadducts are more readily repaired by the cell.

The differential DNA damage incites distinct downstream cellular signaling. The more severe DNA lesions caused by linear furanocoumarins are potent activators of the p53 tumor suppressor protein, leading to cell cycle arrest and apoptosis.[3][4] Both classes of furanocoumarins can also generate reactive oxygen species (ROS) upon photoactivation, contributing to cellular damage through oxidative stress and activation of the mitochondrial apoptotic pathway.[5]

Data Presentation: A Comparative Overview

The following tables summarize quantitative data on the phototoxicity of representative linear and angular furanocoumarins. It is important to note that direct comparisons of absolute values across different studies should be made with caution due to variations in experimental conditions (e.g., cell lines, UVA dose, and drug concentrations).

Table 1: Comparative Photobiological Activity of Furanocoumarins

FuranocoumarinTypeRank of Effectiveness (Lethality & Genetic Damage)[6]
PsoralenLinear1 (Most Active)
8-Methoxypsoralen (8-MOP)Linear2
5-Methoxypsoralen (5-MOP)Linear3
AngelicinAngular4 (Least Active)

Table 2: In Vitro Photocytotoxicity of Psoralen Derivatives against Breast Cancer Cells

CompoundTypeCell LineIC50 (µM) with UVA (2.0 J/cm²)
Methoxsalen (8-MOP)LinearSK-BR-3>50
Psoralen Derivative 3gLinearSK-BR-32.71
Psoralen Derivative 3fLinearMDA-MB-23171.01

Data compiled from a study on novel psoralen derivatives. This table highlights the variability in phototoxicity even within the linear furanocoumarin class and depending on the specific cell line.

Table 3: In Vivo Phototoxic Effects

FuranocoumarinTypeEndpointObservation
8-Methoxypsoralen (8-MOP)LinearErythemaPhotosensitized erythema to a similar extent as angelicin at 334 nm.[7]
AngelicinAngularErythemaPhotosensitized erythema to a similar extent as 8-MOP at 334 nm.[7]
8-Methoxypsoralen (8-MOP)LinearSkin Toxicity (mice)Inflammation, hyperplasia, ulceration, and cellular atypia with UVA.[8]
5-Methoxypsoralen (5-MOP)LinearSkin Toxicity (mice)Inflammation, hyperplasia, ulceration, and cellular atypia with UVA.[8]
5-Methylisopsoralen (5-MIP)AngularSkin Toxicity (mice)No skin toxicity observed with UVA.[8]

Experimental Protocols

3T3 Neutral Red Uptake (NRU) Phototoxicity Test

This is a standardized in vitro method to assess the phototoxic potential of a substance.

Principle: The assay compares the cytotoxicity of a chemical in the presence and absence of a non-cytotoxic dose of UVA light. Cytotoxicity is measured by the concentration-dependent reduction in the uptake of the vital dye Neutral Red by the mouse fibroblast cell line Balb/c 3T3.

Methodology:

  • Cell Culture: Balb/c 3T3 cells are seeded in two 96-well plates and cultured for 24 hours to form a semi-confluent monolayer.

  • Treatment: The culture medium is replaced with a medium containing various concentrations of the test furanocoumarin. Eight different concentrations are typically used.

  • Irradiation: One plate is exposed to a non-toxic dose of UVA light (e.g., 5 J/cm²), while the other plate is kept in the dark as a control.

  • Incubation: The treatment medium is replaced with a fresh culture medium, and the cells are incubated for another 24 hours.

  • Neutral Red Uptake: The cells are incubated with a medium containing Neutral Red for 3 hours. The dye is taken up and accumulates in the lysosomes of viable cells.

  • Quantification: The cells are washed, and the incorporated dye is extracted. The absorbance of the extracted dye is measured using a spectrophotometer.

  • Data Analysis: The concentration of the test substance that reduces cell viability by 50% (IC50) is determined for both the irradiated and non-irradiated plates. A Photo-Irritation-Factor (PIF) is calculated by comparing the IC50 values. A PIF significantly greater than 1 indicates phototoxic potential.

DNA Interstrand Cross-Linking Assay (Alkaline Comet Assay)

This assay can be adapted to detect ICLs induced by furanocoumarins.

Principle: The alkaline comet assay (single-cell gel electrophoresis) detects DNA strand breaks and alkali-labile sites. To detect ICLs, the assay is modified by introducing a DNA damaging agent (e.g., a high dose of X-rays or H₂O₂) after treatment with the furanocoumarin and UVA. In cells with ICLs, the DNA is held together, resulting in a smaller "comet tail" and indicating a reduction in induced strand breaks.

Methodology:

  • Cell Treatment: Cells are treated with the furanocoumarin for a specific duration, followed by exposure to UVA light.

  • Induction of Strand Breaks: After treatment, cells are irradiated with a high dose of X-rays (e.g., 15 Gy) on ice to induce a quantifiable level of DNA strand breaks.

  • Comet Assay:

    • Treated cells are embedded in a low-melting-point agarose (B213101) gel on a microscope slide.

    • The cells are lysed in a high-salt solution to remove membranes and proteins, leaving behind the nuclear DNA (nucleoids).

    • The slides are then placed in an electrophoresis chamber with an alkaline buffer (pH > 13) to unwind the DNA and express alkali-labile sites as strand breaks.

    • Electrophoresis is performed, allowing the broken DNA fragments to migrate out of the nucleoid, forming a "comet tail."

  • Visualization and Analysis: The DNA is stained with a fluorescent dye (e.g., SYBR Green), and the comets are visualized using a fluorescence microscope. The extent of DNA migration (comet tail length or tail moment) is quantified using image analysis software. A significant reduction in the comet tail in the furanocoumarin-treated group compared to the X-ray only control indicates the presence of ICLs.

Reactive Oxygen Species (ROS) Detection Assay

Principle: This assay utilizes a cell-permeable fluorescent probe, such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H2DCFDA), to measure intracellular ROS levels. H2DCFDA is non-fluorescent until it is deacetylated by cellular esterases and subsequently oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).

Methodology:

  • Cell Culture and Treatment: Cells are seeded in a multi-well plate and treated with the furanocoumarin.

  • Probe Loading: The cells are incubated with H2DCFDA in a suitable buffer for 30-60 minutes at 37°C, protected from light.

  • Irradiation: The cells are then exposed to UVA light.

  • Fluorescence Measurement: The fluorescence intensity is measured immediately using a fluorescence plate reader, fluorescence microscope, or flow cytometer. An increase in fluorescence intensity in the treated and irradiated cells compared to controls indicates an increase in intracellular ROS levels.

Signaling Pathways and Mechanisms of Action

The phototoxicity of furanocoumarins is initiated by two primary photochemical events: DNA adduct formation and the generation of reactive oxygen species. These events trigger a cascade of cellular signaling pathways, ultimately leading to cell cycle arrest and apoptosis.

Phototoxicity Signaling Pathway

Furanocoumarin_Phototoxicity cluster_activation Photoactivation UVA UVA Radiation Linear_FC Linear Furanocoumarin (e.g., Psoralen, 8-MOP) Angular_FC Angular Furanocoumarin (e.g., Angelicin) Monoadducts Monoadducts Linear_FC->Monoadducts UVA ICLs Interstrand Cross-links (ICLs) Linear_FC->ICLs UVA ROS Reactive Oxygen Species (ROS) Linear_FC->ROS UVA Angular_FC->Monoadducts UVA Angular_FC->ROS UVA DNA DNA ATM_ATR ATM/ATR Kinases Monoadducts->ATM_ATR ICLs->ATM_ATR more potent Mitochondria Mitochondrial Dysfunction ROS->Mitochondria p53 p53 Activation ATM_ATR->p53 CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest Caspase8 Caspase-8 Activation p53->Caspase8 Apoptosis Apoptosis p53->Apoptosis Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Caspase8->Caspase3 Caspase3->Apoptosis

Caption: Signaling cascade initiated by photoactivated linear and angular furanocoumarins.

Experimental Workflow for Comparative Phototoxicity Analysis

Experimental_Workflow start Start: Select Linear and Angular Furanocoumarins in_vitro In Vitro Assays start->in_vitro in_vivo In Vivo Studies (e.g., mouse model) start->in_vivo phototoxicity_assay 3T3 NRU Phototoxicity Assay in_vitro->phototoxicity_assay dna_damage_assay DNA Cross-linking Assay (e.g., Comet) in_vitro->dna_damage_assay ros_assay ROS Detection Assay in_vitro->ros_assay ic50 Determine IC50 and PIF phototoxicity_assay->ic50 icl_quant Quantify ICLs dna_damage_assay->icl_quant ros_quant Quantify ROS ros_assay->ros_quant data_analysis Comparative Data Analysis ic50->data_analysis icl_quant->data_analysis ros_quant->data_analysis erythema_test Erythema and Edema Assessment in_vivo->erythema_test med Determine Minimal Erythema Dose (MED) erythema_test->med med->data_analysis conclusion Conclusion on Relative Phototoxicity Profiles data_analysis->conclusion

Caption: A logical workflow for the cross-study analysis of furanocoumarin phototoxicity.

Conclusion

The distinction between linear and angular furanocoumarins is critical for understanding their phototoxic profiles. The ability of linear furanocoumarins to form DNA interstrand cross-links renders them significantly more potent photosensitizers than their angular counterparts. This fundamental mechanistic difference translates to a greater induction of DNA damage, more robust activation of cellular stress responses like the p53 pathway, and ultimately, a higher potential for cytotoxicity. For researchers and professionals in drug development, this knowledge is paramount for the rational design of new photochemotherapeutic agents and for the safety assessment of consumer products containing these natural compounds. Future research should focus on generating comprehensive, standardized datasets to allow for more precise quantitative comparisons between a wider range of linear and angular furanocoumarins.

References

Genotoxicity assessment of 8-(7-Hydroxy-3,7-dimethyl-2,5-octadienyloxy)psoralen using Ames test

Author: BenchChem Technical Support Team. Date: December 2025

Genotoxicity Assessment of Psoralen (B192213) and Coumarin (B35378) Derivatives: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the genotoxicity of 8-(7-Hydroxy-3,7-dimethyl-2,5-octadienyloxy)psoralen using the Ames test or other standard assays is not publicly available. This guide provides a comparative overview based on the genotoxicity of structurally related psoralen and coumarin compounds to serve as a reference for researchers.

Introduction to Genotoxicity and the Ames Test

Genotoxicity assessment is a critical component of drug safety evaluation, aimed at identifying substances that can damage genetic material (DNA).[1] One of the most widely used and internationally accepted methods for initial screening of mutagenic potential is the bacterial reverse mutation assay, commonly known as the Ames test.[2][3] This in vitro assay utilizes specific strains of bacteria, such as Salmonella typhimurium and Escherichia coli, with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine).[3] The test evaluates the ability of a chemical to cause a reverse mutation (reversion) that restores the bacteria's ability to grow in an amino acid-deficient medium.[3] A positive result in the Ames test indicates that the substance is a mutagen and may have carcinogenic potential.[3]

Psoralens are a class of naturally occurring photoactive compounds.[4] When activated by ultraviolet A (UVA) radiation, a process known as PUVA, they can form adducts with DNA, leading to cytotoxicity and potential mutagenicity.[1][4] This property is utilized in photochemotherapy for skin conditions.[1] Coumarins are a broader class of compounds that includes psoralens and are found widely in plants.[2]

Comparative Genotoxicity Data

The following tables summarize publicly available genotoxicity data for various psoralen and coumarin derivatives from the Ames test and other relevant assays. This data provides a basis for understanding the potential genotoxicity profile of related compounds like this compound.

Table 1: Ames Test Results for Psoralen and Coumarin Derivatives

CompoundTester StrainsMetabolic Activation (S9)Concentration RangeResultReference
6,7-dihydroxycoumarinS. typhimurium (strains not specified)With and Without62.5 - 750 µ g/plate Negative[2][5]
4-methylesculetin (B191872)S. typhimurium (strains not specified)With and Without62.5 - 750 µ g/plate Negative[2][5]
DihydropyranocoumarinsNot specifiedNot specifiedNot specifiedPredicted Negative (in silico)[6]
8-methoxypsoralen (in the presence of UVA)S. typhimurium (strains not specified)Not specifiedNot specifiedPositive[7][8]
Synthetic PsoralenS. typhimurium TA104 recN2-4Not specified20 µg/mLPositive (DNA damage)[9]
Natural Psoralen ExtractS. typhimurium TA104 recN2-4Not specifiedUp to 100 µg/mLNegative (no DNA damage)[9]

Table 2: Alternative Genotoxicity Assay Results for Psoralen and Coumarin Derivatives

CompoundAssay TypeCell LineMetabolic Activation (S9)Concentration RangeResultReference
6,7-dihydroxycoumarinComet AssayHuman LymphocytesNot applicable2, 8, 32 µg/mLNegative[2]
6,7-dihydroxycoumarinMicronucleus TestHuman LymphocytesNot applicable2, 8, 32 µg/mLNegative[2]
4-methylesculetinComet AssayHuman LymphocytesNot applicable2, 8, 32 µg/mLNegative[2]
4-methylesculetinMicronucleus TestHuman LymphocytesNot applicable2, 8, 32 µg/mLNegative[2]
Psoralen (with UVA)Chromosome AberrationHuman Lymphocytes, CHO cellsNot applicableNot specifiedPositive[10]
Acitretin + PUVAMicronucleus TestHuman Lymphocytes (in vivo)Not applicableTherapeutic doseSlightly Genotoxic[11]
AcitretinMicronucleus TestHuman Lymphocytes (in vivo)Not applicableTherapeutic doseNegative[11]

Experimental Protocols

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds.[3]

Principle: The assay uses several strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and require it in their growth medium.[3] The test measures the ability of a substance to cause a reverse mutation, allowing the bacteria to regain the ability to produce histidine and grow on a histidine-deficient medium.[3]

Methodology (Plate Incorporation Method):

  • Strain Preparation: Overnight cultures of the appropriate Salmonella typhimurium tester strains (e.g., TA98, TA100, TA1535, TA1537) are prepared.

  • Metabolic Activation: The test is conducted both with and without a metabolic activation system (S9 mix), which is typically derived from rat liver homogenate. This is to assess the mutagenicity of the parent compound as well as its metabolites.

  • Exposure: The test compound at various concentrations, the bacterial culture, and either the S9 mix or a buffer are added to molten top agar (B569324).

  • Plating: The mixture is poured onto minimal glucose agar plates.

  • Incubation: The plates are incubated at 37°C for 48-72 hours.

  • Scoring: The number of revertant colonies on each plate is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.

In Vitro Chromosomal Aberration Test

This assay is designed to identify substances that cause structural damage to chromosomes in cultured mammalian cells.[12]

Principle: Cultured mammalian cells, such as Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes, are exposed to the test substance.[12] After treatment, the cells are arrested in metaphase, harvested, and their chromosomes are examined microscopically for structural abnormalities.[13]

Methodology:

  • Cell Culture: CHO cells or human lymphocytes are cultured in appropriate media.

  • Treatment: The cells are treated with various concentrations of the test compound, with and without S9 metabolic activation, for a defined period (e.g., 3-4 hours).[12]

  • Recovery and Harvest: After treatment, the cells are washed and incubated in fresh medium. A spindle inhibitor (e.g., Colcemid) is added to arrest cells in metaphase. The cells are then harvested.

  • Slide Preparation: The harvested cells are treated with a hypotonic solution, fixed, and dropped onto microscope slides.

  • Staining and Analysis: The chromosomes are stained (e.g., with Giemsa), and metaphase spreads are analyzed under a microscope for chromosomal aberrations such as breaks, gaps, and exchanges.

  • Evaluation: A statistically significant, dose-dependent increase in the percentage of cells with chromosomal aberrations compared to the negative control indicates a clastogenic effect.

Visualizations

Experimental Workflow

Ames_Test_Workflow cluster_prep Preparation cluster_exp Exposure cluster_analysis Analysis A Prepare Bacterial Cultures (e.g., S. typhimurium) D Mix Bacteria, Test Compound, and S9 Mix (or buffer) with Top Agar A->D B Prepare Test Compound Concentrations B->D C Prepare S9 Mix (for metabolic activation) C->D E Pour mixture onto Minimal Glucose Agar Plates D->E F Incubate at 37°C for 48-72 hours E->F G Count Revertant Colonies F->G H Compare to Controls (Positive and Negative) G->H I Mutagenicity Assessment H->I

Caption: Workflow of the Ames Test for Mutagenicity Assessment.

Signaling Pathway of Psoralen Photogenotoxicity

Psoralen_Pathway Psoralen Psoralen Compound Intercalation Intercalation into DNA Helix Psoralen->Intercalation UVA UVA Radiation ActivatedPsoralen Photoactivated Psoralen UVA->ActivatedPsoralen DNA Cellular DNA DNA->Intercalation Intercalation->ActivatedPsoralen Activation Monoadducts Formation of Monoadducts ActivatedPsoralen->Monoadducts Crosslinks Formation of Interstrand Cross-links Monoadducts->Crosslinks DNA_Damage DNA Damage Monoadducts->DNA_Damage Crosslinks->DNA_Damage Apoptosis Cell Apoptosis DNA_Damage->Apoptosis Mutation Mutation DNA_Damage->Mutation

Caption: Mechanism of Psoralen-Induced Photogenotoxicity.

References

In Vitro Skin Permeation: A Comparative Analysis of 8-(7-Hydroxy-3,7-dimethyl-2,5-octadienyloxy)psoralen and Bergapten

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bergapten (B1666803), a relatively small and lipophilic molecule, is known to permeate the skin. In contrast, 8-(7-Hydroxy-3,7-dimethyl-2,5-octadienyloxy)psoralen possesses a significantly larger and more complex side chain at the 8-position, which includes a hydroxyl group. These structural differences are anticipated to result in lower skin permeability for the 8-psoralen derivative compared to bergapten due to increased molecular weight and potentially reduced lipophilicity.

Quantitative Data Comparison

The following table summarizes the available in vitro skin permeation data for bergapten (5-methoxypsoralen). No experimental data for this compound has been identified in the peer-reviewed literature.

ParameterBergapten (5-methoxypsoralen)This compound
Molecular Weight ( g/mol ) 216.19356.42
Log P (Octanol/Water) ~2.00[1]Predicted to be higher due to the long hydrocarbon chain, but the terminal hydroxyl group will decrease it.
Cumulative Permeation (ng/cm² over 24h) through human whole skin Reported to be lower than 8-methoxypsoralen.[1]Not Available. Predicted to be significantly lower than bergapten.
Permeability Coefficient (Kp) Not explicitly found for bergapten, but for the similar 8-methoxypsoralen, it is in the range of 1.70 - 1.76 x 10⁻² cm/h.[2]Not Available.
Flux (Jmax) Not explicitly found.Not Available.
Lag Time (tL) Not explicitly found.Not Available.

Theoretical Permeation Profile of this compound

The skin permeation of a molecule is governed by several factors, primarily its lipophilicity (log P) and molecular weight. The stratum corneum, the outermost layer of the skin, acts as a lipophilic barrier.

  • Molecular Weight: Molecules with a molecular weight below 500 Da generally exhibit better skin penetration. Bergapten (216.19 g/mol ) falls comfortably within this range. This compound (356.42 g/mol ) is also below this threshold but is considerably larger, which may hinder its diffusion through the tight junctions of the stratum corneum.

  • Lipophilicity: An optimal log P value for skin permeation is typically between 1 and 3. Bergapten has a log P of approximately 2.00[1]. The long octadienyloxy side chain of the 8-psoralen derivative would significantly increase its lipophilicity; however, the presence of a terminal hydroxyl group will introduce a hydrophilic character. This could result in a molecule with an amphipathic nature, which might affect its partitioning from the vehicle into the stratum corneum and its subsequent diffusion through the aqueous viable epidermis.

Based on these structural considerations, it is hypothesized that the skin permeation of this compound would be lower than that of bergapten. The larger size and potentially less optimal lipophilicity could lead to a lower permeability coefficient, reduced flux, and a longer lag time.

Experimental Protocol: In Vitro Skin Permeation Study

The following is a detailed methodology for a typical in vitro skin permeation study using Franz diffusion cells, a gold-standard method for assessing dermal absorption.[1] This protocol would be suitable for a head-to-head comparison of the two compounds.

1. Skin Preparation:

  • Human or animal (e.g., porcine or rat) skin is used. Full-thickness skin is excised from the abdominal or dorsal region.
  • Subcutaneous fat and connective tissue are carefully removed.
  • The skin is often dermatomed to a thickness of approximately 200-500 µm to isolate the stratum corneum and epidermis.
  • The integrity of the skin barrier can be assessed by measuring its transepidermal water loss (TEWL) or electrical resistance.

2. Franz Diffusion Cell Setup:

  • The Franz diffusion cell consists of a donor chamber and a receptor chamber, between which the prepared skin membrane is mounted.[1]
  • The stratum corneum side of the skin faces the donor chamber, and the dermal side is in contact with the receptor fluid.
  • The receptor chamber is filled with a suitable receptor fluid (e.g., phosphate-buffered saline with a solubility enhancer like polysorbate 80 to maintain sink conditions). The fluid is continuously stirred and maintained at 32°C to mimic physiological conditions.

3. Application of Test Compounds:

  • A known concentration of the test compound (bergapten or this compound) dissolved in a suitable vehicle is applied to the skin surface in the donor chamber.

4. Sampling and Analysis:

  • At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, and 24 hours), aliquots of the receptor fluid are withdrawn for analysis.
  • The withdrawn volume is immediately replaced with fresh, pre-warmed receptor fluid.
  • The concentration of the permeated compound in the samples is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection.[1]

5. Data Analysis:

  • The cumulative amount of the compound permeated per unit area of the skin is plotted against time.
  • The steady-state flux (Jss) is determined from the slope of the linear portion of the curve.
  • The lag time (tL) is determined by extrapolating the linear portion of the curve to the x-axis.
  • The permeability coefficient (Kp) is calculated using the equation: Kp = Jss / Cd, where Cd is the concentration of the drug in the donor chamber.

Visualizations

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis skin_prep Skin Excision and Preparation cell_setup Franz Cell Assembly skin_prep->cell_setup Mount Skin application Application of Test Compound cell_setup->application sampling Receptor Fluid Sampling application->sampling Over Time hplc HPLC Analysis sampling->hplc data_analysis Data Analysis (Flux, Kp, Lag Time) hplc->data_analysis G Psoralen (B192213) Psoralen Derivative Skin Skin Permeation Psoralen->Skin Cell Cellular Uptake Skin->Cell DNA DNA Intercalation Cell->DNA Photoadduct DNA Photoadduct Formation DNA->Photoadduct UVA UVA Irradiation UVA->Photoadduct Apoptosis Apoptosis Photoadduct->Apoptosis

References

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Monoadduct and Crosslink Formation by Different Psoralens

For Researchers, Scientists, and Drug Development Professionals

This guide provides a quantitative comparison of the formation of DNA monoadducts versus interstrand crosslinks (ICLs) by different psoralen (B192213) compounds upon UVA irradiation. Psoralens are a class of naturally occurring and synthetic compounds used in photochemotherapy, most notably in PUVA (Psoralen + UVA) therapy for skin disorders like psoriasis and vitiligo. Their therapeutic effects, as well as their genotoxicity, are primarily mediated through the formation of covalent adducts with DNA. Understanding the quantitative distribution of monoadducts and the more cytotoxic ICLs is crucial for the development of safer and more effective photosensitizing drugs.

Data Presentation: Quantitative Comparison of Psoralen Adduct Formation

Table 1: Interstrand Crosslink (ICL) Formation by Different Psoralens

PsoralenUVA Dose (J/cm²)ICLs per 10³ Nucleotides
8-Methoxypsoralen (8-MOP) 0.5~0.04
10.0~0.13
Amotosalen (S-59) 0.53.9
10.012.8
4,5',8-trimethylpsoralen (TMP) Not QuantifiedQualitatively high propensity for ICL formation
Angelicin Not QuantifiedForms only monoadducts, no ICLs[3]

Table 2: Monoadduct (MA) Formation by Different Psoralens

PsoralenUVA Dose (J/cm²)Total MAs per 10⁶ Nucleotides
8-Methoxypsoralen (8-MOP) 0.520.2
10.066.6
Amotosalen (S-59) 0.5319
10.0194
4,5',8-trimethylpsoralen (TMP) Not QuantifiedForms both monoadducts and crosslinks
Angelicin Not QuantifiedExclusively forms monoadducts[3]

Summary of Findings:

  • Amotosalen (S-59) is a significantly more potent inducer of ICLs than 8-MOP , with yields approximately 100-fold higher under the tested conditions.[1][2]

  • For both 8-MOP and S-59, the formation of ICLs is more abundant than monoadducts.[1]

  • With increasing UVA dose, the number of ICLs increases for both 8-MOP and S-59.[1]

  • The total number of monoadducts for 8-MOP increases with the UVA dose, whereas for S-59, it shows a decreasing trend at higher UVA doses, which may be indicative of the conversion of monoadducts to crosslinks.[1]

  • Angelicin , due to its angular structure, is unable to form ICLs and exclusively produces monoadducts.[3]

  • TMP is known to have a high propensity for forming ICLs, though quantitative data for direct comparison is limited.

Experimental Protocols

The following are detailed methodologies for key experiments in the quantitative analysis of psoralen-DNA adducts.

Cell Culture and Treatment
  • Cell Line: Human cell lines, such as HeLa or human diploid fibroblasts, are commonly used.

  • Culture Conditions: Cells are maintained in appropriate media (e.g., DMEM or MEM) supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO₂.

  • Psoralen Incubation: Cells are seeded in culture dishes and grown to a desired confluency. Before UVA irradiation, the culture medium is replaced with a solution containing the psoralen derivative at a specific concentration (e.g., 10 µM in PBS or serum-free media). The incubation is typically carried out for 15-30 minutes at 37°C to allow for cellular uptake and DNA intercalation.

  • UVA Irradiation: The cells are then exposed to UVA light (typically with a peak emission around 365 nm). The UVA dose is controlled by varying the irradiation time and intensity, measured with a UVA meter.

Quantification of Psoralen-DNA Adducts by LC-MS/MS

This protocol is adapted from Lai et al. (2008).[1]

  • Genomic DNA Isolation: Following psoralen and UVA treatment, cells are harvested, and genomic DNA is isolated using standard protocols (e.g., phenol-chloroform extraction or commercial DNA isolation kits).

  • Enzymatic Digestion: The purified DNA is enzymatically digested to a mixture of nucleosides and small oligonucleotides. A key step is the use of nuclease P1, which can digest the DNA into mononucleotides while leaving the psoralen-adducted dinucleotides (for monoadducts) and tetranucleotides (for crosslinks) intact.

  • LC-MS/MS Analysis:

    • Chromatography: The digested DNA sample is injected into a liquid chromatography system, typically a reverse-phase column (e.g., C18), to separate the different adducts from the normal nucleosides. A gradient elution with solvents like acetonitrile (B52724) and water with a small amount of acid (e.g., formic acid) is commonly used.

    • Mass Spectrometry: The eluent from the LC is introduced into a tandem mass spectrometer. The instrument is operated in a selected reaction monitoring (SRM) mode, where specific precursor-to-product ion transitions for each adduct are monitored. This provides high sensitivity and specificity for quantification.

  • Quantification: Stable isotope-labeled internal standards for each adduct are spiked into the DNA sample before digestion. The amount of each adduct is quantified by comparing the peak area of the analyte to that of its corresponding internal standard.

Mandatory Visualizations

Experimental Workflow for Psoralen Adduct Quantification

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_sample_prep Sample Preparation cluster_analysis Analysis cell_culture 1. Cell Culture psoralen_incubation 2. Psoralen Incubation cell_culture->psoralen_incubation uva_irradiation 3. UVA Irradiation psoralen_incubation->uva_irradiation dna_isolation 4. Genomic DNA Isolation uva_irradiation->dna_isolation enzymatic_digestion 5. Enzymatic Digestion (Nuclease P1) dna_isolation->enzymatic_digestion lc_separation 6. LC Separation enzymatic_digestion->lc_separation msms_detection 7. MS/MS Detection (SRM) lc_separation->msms_detection quantification 8. Quantification msms_detection->quantification

Caption: Workflow for the quantitative analysis of psoralen-DNA adducts.

Psoralen-Induced DNA Damage Signaling Pathway

signaling_pathway cluster_damage DNA Damage Induction cluster_response Cellular Response Psoralen_UVA Psoralen + UVA Monoadducts Monoadducts Psoralen_UVA->Monoadducts ICLs Interstrand Crosslinks (ICLs) Psoralen_UVA->ICLs Replication_Fork_Stalling Replication Fork Stalling ICLs->Replication_Fork_Stalling Transcription_Blockage Transcription Blockage ICLs->Transcription_Blockage ATR_Activation ATR Activation Replication_Fork_Stalling->ATR_Activation Transcription_Blockage->ATR_Activation p53_Phosphorylation p53 Phosphorylation ATR_Activation->p53_Phosphorylation Cell_Cycle_Arrest Cell Cycle Arrest p53_Phosphorylation->Cell_Cycle_Arrest Apoptosis Apoptosis p53_Phosphorylation->Apoptosis

References

Benchmarking the Therapeutic Index of Novel Psoralens Against Trioxsalen: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Psoralens, a class of furocoumarins, are photosensitizing agents that have been a cornerstone in the photochemotherapy of skin disorders like psoriasis and vitiligo for decades.[1] Trioxsalen (B1683662) (4,5',8-trimethylpsoralen), a synthetic psoralen (B192213) derivative, is a well-established therapeutic agent in this class.[2] The therapeutic efficacy of psoralens is harnessed through their activation by ultraviolet A (UVA) radiation, a treatment modality known as PUVA (Psoralen + UVA). This activation leads to the formation of covalent adducts with DNA, ultimately inducing apoptosis in hyperproliferative keratinocytes and modulating immune responses.[2][3] However, the clinical utility of psoralens is often limited by their potential for phototoxicity and other adverse effects.

The quest for novel psoralen derivatives with an improved therapeutic index—a quantitative measure of a drug's safety, defined as the ratio of the dose that produces toxicity to the dose that produces a clinically desired or effective response—is a significant focus in dermatological drug development. A higher therapeutic index indicates a wider margin of safety for a drug. This guide provides a comparative overview of the available data on novel psoralens, using trioxsalen as a benchmark. It outlines the experimental protocols necessary to evaluate the therapeutic index and details the key signaling pathways involved in psoralen-mediated therapy.

Comparative Efficacy and Toxicity Data

A direct comparison of the therapeutic index of novel psoralens against trioxsalen is challenging due to the limited availability of studies that report both the median effective dose (ED50) and the median toxic dose (TD50) under the same experimental conditions. The therapeutic index is calculated as the ratio of TD50 to ED50 (TI = TD50 / ED50).[4] A higher TI value indicates a more favorable safety profile.

Compound Cell Line IC50 (µM) - Dark IC50 (µM) - UVA (2.0 J/cm²) Reference
Psoralen Derivatives (General) MRC-5 (Normal lung fibroblasts)> 80 (for most)Not Reported[3]
Compound 3f MDA-MB-231 (HER2- breast cancer)Inactive71.01[3]
Compound 3g SK-BR-3 (HER2+ breast cancer)Inactive2.71[3]
Compound 3j SK-BR-3 (HER2+ breast cancer)InactiveNot specified, but potent[3]
Psoralen KB, KBv200, K562, K562/ADM (Cancer cell lines)88.1, 86.6, 24.4, 62.6Not Reported[5]
Isopsoralen KB, KBv200, K562, K562/ADM (Cancer cell lines)61.9, 49.4, 49.6, 72.0Not Reported[5]

Table 1: In Vitro Cytotoxicity of Novel Psoralen Derivatives. This table highlights the phototoxicity of novel psoralen derivatives against different cancer cell lines. A lower IC50 value upon UVA irradiation indicates higher potency. The lack of toxicity in the dark is a desirable characteristic for a photosensitizer.

Compound Cell Line Parameter Observation Reference
8-methoxypsoralen (8-MOP) Sup-T1 (T-lymphocytic)Apoptosis Induction> background apoptosis at 12.5 ng/mL + 0.5 J/cm² UVA[6]
Psoralen & Isopsoralen KB (Cancer cell line)Apoptosis InductionSignificant increase in apoptotic cells after 48h treatment[5]

Table 2: Apoptosis Induction by Psoralens. This table summarizes the conditions under which psoralens have been shown to induce apoptosis, a key mechanism for their therapeutic effect in hyperproliferative skin diseases.

Experimental Protocols

To systematically benchmark the therapeutic index of novel psoralens against trioxsalen, a series of well-defined in vitro and in vivo experiments are required.

In Vitro Therapeutic Index Determination

This protocol aims to determine the concentration of a psoralen derivative that elicits a desired therapeutic effect (e.g., inhibition of keratinocyte proliferation) and the concentration that causes toxicity to normal cells.

1. Cell Culture:

  • Target Cells: Human keratinocyte cell lines (e.g., HaCaT) for efficacy assessment.

  • Control Cells: Human dermal fibroblasts or other non-target skin cells for toxicity assessment.

2. Efficacy Assessment (ED50):

  • Seed keratinocytes in 96-well plates.

  • Treat cells with a range of concentrations of the novel psoralen and trioxsalen.

  • After a suitable incubation period (e.g., 2 hours), irradiate the cells with a specific dose of UVA light.

  • Assess cell proliferation 48-72 hours post-irradiation using a standard assay (e.g., MTT, BrdU).

  • The ED50 is the concentration of the compound that causes a 50% reduction in cell proliferation.

3. Toxicity Assessment (TD50):

  • Seed control cells (e.g., fibroblasts) in 96-well plates.

  • Follow the same treatment and irradiation protocol as for the efficacy assessment.

  • Assess cell viability using a cytotoxicity assay (e.g., LDH release, live/dead staining).

  • The TD50 is the concentration of the compound that causes 50% cell death.

4. Calculation of Therapeutic Index:

  • TI = TD50 / ED50

G cluster_0 In Vitro Therapeutic Index Workflow Start Start Cell_Culture Cell Culture (Keratinocytes & Fibroblasts) Start->Cell_Culture Treatment Treat with Psoralens (Novel vs. Trioxsalen) Cell_Culture->Treatment UVA_Irradiation UVA Irradiation Treatment->UVA_Irradiation Efficacy_Assay Efficacy Assay (ED50) on Keratinocytes UVA_Irradiation->Efficacy_Assay Toxicity_Assay Toxicity Assay (TD50) on Fibroblasts UVA_Irradiation->Toxicity_Assay Calculate_TI Calculate Therapeutic Index (TI = TD50 / ED50) Efficacy_Assay->Calculate_TI Toxicity_Assay->Calculate_TI End End Calculate_TI->End

In Vitro Therapeutic Index Determination Workflow.

In Vivo Therapeutic Index Determination

Animal models are crucial for evaluating the therapeutic index in a more physiologically relevant setting. Psoriasis-like skin models in mice are commonly used.

1. Animal Model:

  • Induce a psoriasis-like phenotype in mice (e.g., using imiquimod).

2. Efficacy Assessment (ED50):

  • Administer the novel psoralen or trioxsalen topically or systemically at various doses.

  • After a defined period, irradiate the affected skin area with UVA.

  • Monitor the reduction in psoriatic lesion severity (e.g., Psoriasis Area and Severity Index - PASI score).

  • The ED50 is the dose that achieves a 50% reduction in the PASI score.

3. Toxicity Assessment (TD50):

  • Administer the compounds to healthy mice at a range of doses.

  • Irradiate a defined area of skin with UVA.

  • Assess skin for signs of phototoxicity (e.g., erythema, edema, blistering) and systemic toxicity (e.g., weight loss, behavioral changes).

  • The TD50 is the dose that causes a defined toxic effect in 50% of the animals.

4. Calculation of Therapeutic Index:

  • TI = TD50 / ED50

Signaling Pathways

The therapeutic and toxic effects of psoralens are mediated by complex intracellular signaling pathways. Understanding these pathways is crucial for the rational design of novel derivatives with improved therapeutic indices.

PUVA-Induced Apoptosis

Upon UVA activation, psoralens intercalate into DNA and form monoadducts and interstrand crosslinks. This DNA damage triggers cell cycle arrest and apoptosis, primarily through the activation of the p53 tumor suppressor pathway. In some cellular contexts, the JAK-STAT signaling pathway can also augment PUVA-induced apoptosis.

G cluster_0 PUVA-Induced Apoptosis Psoralen_UVA Psoralen + UVA DNA_Damage DNA Damage (Interstrand Crosslinks) Psoralen_UVA->DNA_Damage JAK_STAT JAK-STAT Pathway Psoralen_UVA->JAK_STAT p53_Activation p53 Activation DNA_Damage->p53_Activation Cell_Cycle_Arrest Cell Cycle Arrest p53_Activation->Cell_Cycle_Arrest Apoptosis Apoptosis p53_Activation->Apoptosis JAK_STAT->Apoptosis

Key Signaling Pathways in PUVA-Induced Apoptosis.

Anti-inflammatory Effects

Psoralens also exert anti-inflammatory effects by modulating key signaling pathways such as NF-κB and MAPK. By inhibiting these pathways, psoralens can reduce the production of pro-inflammatory cytokines that contribute to the pathogenesis of psoriasis.

G cluster_0 Anti-inflammatory Signaling Psoralen Psoralen NF_kappaB_Inhibition NF-κB Inhibition Psoralen->NF_kappaB_Inhibition MAPK_Inhibition MAPK Inhibition Psoralen->MAPK_Inhibition Cytokine_Reduction Reduced Pro-inflammatory Cytokine Production NF_kappaB_Inhibition->Cytokine_Reduction MAPK_Inhibition->Cytokine_Reduction Anti_inflammatory_Effect Anti-inflammatory Effect Cytokine_Reduction->Anti_inflammatory_Effect

Psoralen-Mediated Anti-inflammatory Signaling.

Conclusion

Trioxsalen remains a valuable therapeutic agent for various skin diseases. However, the development of novel psoralen derivatives with a superior therapeutic index is a critical goal for improving patient safety and treatment outcomes. While direct comparative data on the therapeutic indices of novel psoralens and trioxsalen are scarce, preliminary in vitro studies suggest that new derivatives with enhanced potency and selectivity are emerging.

The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for the systematic evaluation and development of these next-generation photosensitizers. Future research should focus on conducting comprehensive preclinical studies that directly compare the efficacy and toxicity of novel psoralens with established drugs like trioxsalen to generate the quantitative data needed for a definitive assessment of their therapeutic index. This will be instrumental in identifying promising candidates for clinical development and ultimately providing safer and more effective treatments for patients with debilitating skin conditions.

References

A Comparative Analysis of the Antiproliferative Activity of Psoralen and Angelicin

Author: BenchChem Technical Support Team. Date: December 2025

A Side-by-Side Evaluation for Researchers and Drug Development Professionals

Psoralen (B192213) and its angular isomer, angelicin (B190584), both naturally occurring furanocoumarins, have garnered significant attention in cancer research for their antiproliferative properties. While structurally similar, their distinct spatial arrangement of the furan (B31954) ring relative to the coumarin (B35378) moiety leads to notable differences in their biological activities and mechanisms of action. This guide provides a comprehensive side-by-side evaluation of their antiproliferative effects, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways.

Quantitative Evaluation of Antiproliferative Activity

The antiproliferative efficacy of psoralen and angelicin has been evaluated across a range of cancer cell lines, with their potency often expressed as the half-maximal inhibitory concentration (IC50). The following table summarizes the IC50 values reported in various studies. It is important to note that direct comparison of absolute IC50 values between different studies should be approached with caution due to variations in experimental conditions.

Cell LineCancer TypeCompoundIC50 (µM)Reference
KBOral CarcinomaPsoralen88.1[1]
Angelicin (Isopsoralen)61.9[1]
KBv200Multidrug-Resistant Oral CarcinomaPsoralen86.6[1]
Angelicin (Isopsoralen)49.4[1]
K562ErythroleukemiaPsoralen24.4[1]
Angelicin (Isopsoralen)49.6[1]
K562/ADMMultidrug-Resistant ErythroleukemiaPsoralen62.6[1]
Angelicin (Isopsoralen)72.0[1]
MG-63OsteosarcomaPsoralen25[2]
U2OSOsteosarcomaPsoralen40[2]
PC-3Prostate CancerAngelicinData not quantified, potent growth inhibition observed[3]
HepG2Liver CancerAngelicinDose- and time-dependent apoptosis observed[4]
Huh-7Liver CancerAngelicinDose- and time-dependent apoptosis observed[4]

Mechanisms of Antiproliferative Action: A Comparative Overview

Psoralen and angelicin exert their antiproliferative effects through distinct yet sometimes overlapping mechanisms, primarily involving the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways.

DNA Interaction: A fundamental difference lies in their interaction with DNA upon photoactivation with UVA light. Psoralen, with its linear structure, can intercalate into DNA and form both monoadducts and covalent interstrand cross-links (ICLs) with pyrimidine (B1678525) bases, which are highly cytotoxic and block DNA replication and transcription[5][6]. Angelicin, due to its angular geometry, can only form monoadducts, which are more readily repaired by cellular mechanisms[7]. This distinction contributes to the generally lower phototoxicity of angelicin compared to psoralen[7]. However, it's noteworthy that both compounds exhibit antiproliferative activity even without photoactivation[8].

Induction of Apoptosis: Both isomers are potent inducers of apoptosis.

  • Psoralen: Triggers apoptosis through DNA damage, which can activate the p53 tumor suppressor pathway[6][9]. Photoactivated psoralen has also been shown to influence the immunogenic properties of cells, leading to apoptosis in cells with high rates of division[8][10]. In osteosarcoma cells, psoralen induces apoptosis via the endoplasmic reticulum stress pathway[2].

  • Angelicin: Induces apoptosis through both the intrinsic (mitochondrial) and extrinsic pathways[3][7]. It can modulate the expression of Bcl-2 family proteins, leading to the activation of caspase-9 and caspase-3[3][11]. In some cancer cells, angelicin's apoptotic effect is linked to the inhibition of NF-κB and MAPK signaling pathways[11].

Cell Cycle Arrest:

  • Psoralen: Can induce cell cycle arrest at different phases depending on the cell type. For instance, in breast cancer cells, it can cause a G0/G1 phase block in MCF-7 cells and a G2/M phase block in MDA-MB-231 cells[12]. PUVA (psoralen + UVA) treatment is known to cause a G2 phase blockade[12].

  • Angelicin: Has been shown to induce cell cycle arrest in the sub-G1 phase in prostate cancer cells, which is closely associated with apoptosis[3]. In cervical cancer cells, angelicin treatment leads to an arrest in the G0/G1 phase[9].

Modulation of Signaling Pathways:

  • Psoralen: Can block tyrosine kinase signaling[8][10]. It has also been shown to counteract the stimulatory effects of mitogens on the PI3 kinase/Akt survival pathway in breast cancer cells[6].

  • Angelicin: Has a broader reported impact on signaling pathways. It has been shown to inhibit the PI3K/AKT pathway in liver cancer cells[4][5], the NF-κB and MAPK pathways in various contexts[11], and to negatively regulate the DUSP6-mediated cMYC-MAPK signaling pathway in oral squamous cell carcinoma[13]. Angelicin has also demonstrated a greater ability to inhibit tubulin polymerization than psoralen[1][7].

Experimental Protocols

This section details the methodologies for key experiments used to evaluate the antiproliferative activity of psoralen and angelicin.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of psoralen or angelicin and incubate for the desired period (e.g., 24, 48, or 72 hours)[1].

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control (untreated cells).

Cell Cycle Analysis by Flow Cytometry

This protocol outlines the steps for analyzing the cell cycle distribution of cells treated with psoralen or angelicin.

  • Cell Treatment: Treat cells with the desired concentrations of the compounds for a specific duration.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fixation: Fix the cells in 70% ethanol (B145695) at -20°C overnight[9].

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A[9].

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined based on the fluorescence intensity of the PI-stained DNA[9].

Apoptosis Assay by Annexin V/PI Staining

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with psoralen or angelicin at the desired concentrations and for the appropriate time.

  • Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol[1].

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature[1].

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic or necrotic cells are both Annexin V- and PI-positive[1].

Visualizing the Experimental Workflow and Signaling Pathways

To better illustrate the processes described, the following diagrams were generated using Graphviz (DOT language).

experimental_workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assays Antiproliferative Assays cluster_analysis Data Analysis seed Seed Cells in 96-well Plate incubate1 Incubate 24h seed->incubate1 treat Add Psoralen/Angelicin incubate1->treat incubate2 Incubate 24-72h treat->incubate2 mtt MTT Assay incubate2->mtt cell_cycle Cell Cycle Analysis incubate2->cell_cycle apoptosis Apoptosis Assay incubate2->apoptosis absorbance Measure Absorbance mtt->absorbance flow_cytometry1 Flow Cytometry (DNA Content) cell_cycle->flow_cytometry1 flow_cytometry2 Flow Cytometry (Annexin V/PI) apoptosis->flow_cytometry2 ic50 Calculate IC50 absorbance->ic50 phase_dist Determine Phase Distribution flow_cytometry1->phase_dist apoptosis_rate Quantify Apoptosis Rate flow_cytometry2->apoptosis_rate

Fig. 1: Experimental workflow for evaluating antiproliferative activity.

signaling_pathways cluster_psoralen Psoralen cluster_angelicin Angelicin psoralen Psoralen dna_damage DNA Damage (Cross-links) psoralen->dna_damage +UVA tk_inhibition Tyrosine Kinase Inhibition psoralen->tk_inhibition pi3k_akt_inhibition PI3K/Akt Inhibition psoralen->pi3k_akt_inhibition p53 p53 Activation dna_damage->p53 apoptosis_p Apoptosis p53->apoptosis_p cell_cycle_arrest_p Cell Cycle Arrest tk_inhibition->cell_cycle_arrest_p pi3k_akt_inhibition->cell_cycle_arrest_p angelicin Angelicin dna_mono DNA Monoadducts angelicin->dna_mono +UVA pi3k_akt_inhibition_a PI3K/Akt Inhibition angelicin->pi3k_akt_inhibition_a mapk_inhibition MAPK Inhibition angelicin->mapk_inhibition nfkb_inhibition NF-κB Inhibition angelicin->nfkb_inhibition tubulin_inhibition Tubulin Polymerization Inhibition angelicin->tubulin_inhibition apoptosis_a Apoptosis pi3k_akt_inhibition_a->apoptosis_a mapk_inhibition->apoptosis_a nfkb_inhibition->apoptosis_a cell_cycle_arrest_a Cell Cycle Arrest tubulin_inhibition->cell_cycle_arrest_a

Fig. 2: Comparative signaling pathways of psoralen and angelicin.

Conclusion

Both psoralen and angelicin demonstrate significant antiproliferative activity, albeit through distinct molecular mechanisms. Psoralen's potent DNA cross-linking ability upon photoactivation makes it a powerful, though potentially more phototoxic, agent. Angelicin, forming only DNA monoadducts, appears to have a more diverse range of action on cellular signaling pathways, including the PI3K/Akt and MAPK pathways, and a pronounced effect on tubulin polymerization. The choice between these isomers for further drug development would depend on the specific cancer type, the desired mechanism of action, and the tolerance for potential phototoxicity. This guide provides a foundational comparison to aid researchers in their evaluation and selection of these promising furanocoumarins for anticancer applications.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 8-(7-Hydroxy-3,7-dimethyl-2,5-octadienyloxy)psoralen

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized chemical compounds is a critical component of laboratory safety and operational integrity. This guide provides essential, step-by-step procedures for the safe disposal of 8-(7-Hydroxy-3,7-dimethyl-2,5-octadienyloxy)psoralen, a coumarin (B35378) derivative. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on best practices for the disposal of related psoralen (B192213) derivatives, which are known to possess hazardous properties.

I. Hazard Profile of Psoralen Derivatives

Hazard StatementCompoundSource
Harmful if swallowed8-Methoxypsoralen[1]
Causes severe skin burns and eye damage8-Methoxypsoralen[1]
May cause genetic defects8-Methoxypsoralen[1]
May cause cancer8-Methoxypsoralen[1]
Causes skin irritation8-Geranyloxypsoralen[2]
May cause an allergic skin reaction8-Geranyloxypsoralen
Causes serious eye damage8-Geranyloxypsoralen
Harmful to aquatic life8-Geranyloxypsoralen

Given these potential hazards, this compound should be treated as a hazardous substance.

II. Proper Disposal Protocol

The recommended procedure for the disposal of this compound and its containers is to engage a licensed professional waste disposal service. Do not dispose of this chemical into the environment, drains, or sewer systems.

Step-by-Step Disposal Guide:

  • Waste Identification and Segregation:

    • Treat all quantities of this compound, including pure compound, solutions, and contaminated labware, as hazardous waste.

    • Segregate this waste from other laboratory waste streams to prevent unintentional reactions.

  • Personal Protective Equipment (PPE):

    • Always wear appropriate PPE when handling the waste, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Waste Collection:

    • Solid Waste: Collect any solid form of the compound or contaminated materials (e.g., weighing paper, gloves, bench paper) in a clearly labeled, sealable, and chemically compatible container. The label should include the chemical name, "Hazardous Waste," and any other identifiers required by your institution's environmental health and safety (EHS) department.

    • Liquid Waste: Collect solutions containing this compound in a designated, leak-proof, and clearly labeled hazardous waste container. The compound is soluble in solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone[3]. Ensure the waste container is compatible with these solvents.

    • Empty Containers: Triple rinse empty containers with a suitable solvent. Collect the rinsate as hazardous liquid waste. The rinsed containers should be disposed of in accordance with local regulations, which may still require them to be treated as hazardous waste.

  • Storage of Waste:

    • Store the sealed hazardous waste containers in a designated, well-ventilated, and secure area away from incompatible materials. Follow your institution's guidelines for the temporary storage of hazardous waste.

  • Arranging for Disposal:

    • Contact your institution's EHS department or a licensed chemical waste disposal company to arrange for the pickup and proper disposal of the waste.

    • Provide the waste disposal service with all necessary information about the chemical, including its known and potential hazards.

III. Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

Disposal_Workflow cluster_prep Preparation cluster_waste_id Waste Identification cluster_collection Collection & Labeling cluster_final Final Disposal start Start: Have this compound Waste ppe Wear Appropriate PPE: - Chemical-resistant gloves - Safety goggles - Lab coat start->ppe waste_type What is the form of the waste? ppe->waste_type solid_waste Solid Waste: - Pure compound - Contaminated labware waste_type->solid_waste Solid liquid_waste Liquid Waste: - Solutions in organic solvents waste_type->liquid_waste Liquid collect_solid Collect in a labeled, sealable, compatible solid waste container. solid_waste->collect_solid collect_liquid Collect in a labeled, leak-proof, compatible liquid waste container. liquid_waste->collect_liquid store_waste Store waste in a designated secure area. collect_solid->store_waste collect_liquid->store_waste contact_ehs Contact Institutional EHS or Licensed Waste Disposal Service store_waste->contact_ehs end End: Waste Disposed of Properly contact_ehs->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guidance for 8-(7-Hydroxy-3,7-dimethyl-2,5-octadienyloxy)psoralen

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides critical safety and logistical information for the handling and disposal of 8-(7-Hydroxy-3,7-dimethyl-2,5-octadienyloxy)psoralen. The following procedures are designed to ensure a safe laboratory environment and proper management of this chemical from acquisition to disposal.

Chemical Identifier and Properties
PropertyValue
Chemical Name This compound
CAS Number 144398-34-5[1]
Molecular Formula C21H24O5
Appearance Solid[2]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[1]
Primary Hazards As a psoralen (B192213) derivative, it should be handled as a photosensitizer, irritant, and potentially harmful if swallowed.[2][3]

Personal Protective Equipment (PPE)

Due to the photosensitizing nature of psoralen compounds, appropriate PPE is mandatory to prevent skin and eye exposure to the chemical and subsequent light-induced adverse reactions.

Operation Required PPE
Receiving and Unpacking - Nitrile gloves- Laboratory coat- Safety glasses
Weighing and Aliquoting (Solid) - Nitrile gloves- Laboratory coat- Safety glasses with side shields- Use in a chemical fume hood or ventilated enclosure
Solution Preparation and Handling - Nitrile gloves (double-gloving recommended)- Laboratory coat- Chemical splash goggles- Use in a chemical fume hood
Experimental Use - Nitrile gloves- Laboratory coat- Chemical splash goggles- UV-blocking face shield if there is a splash risk and potential for UV exposure
Spill Cleanup - Nitrile gloves (double-gloving)- Chemical resistant apron or gown- Chemical splash goggles- Face shield- Respiratory protection may be required depending on the spill size and ventilation
Waste Disposal - Nitrile gloves- Laboratory coat- Safety glasses with side shields

Step-by-Step Operational Plan

Receiving and Storage
  • Inspection: Upon receipt, inspect the container for any damage or leaks.

  • Labeling: Ensure the container is clearly labeled with the chemical name, concentration, and hazard warnings.

  • Storage: Store in a cool, dry, and well-ventilated area, away from direct sunlight and other sources of UV radiation. Keep the container tightly closed. The parent compound, psoralen, is recommended to be kept refrigerated.[4]

Preparation of Solutions
  • Controlled Area: All work with the solid compound and its solutions must be conducted in a designated area, such as a chemical fume hood, to minimize inhalation exposure.

  • Weighing: When weighing the solid, use a ventilated balance enclosure or a chemical fume hood to prevent the dispersal of dust.

  • Dissolving: Add the solid to the solvent slowly. As this compound is soluble in several organic solvents, ensure the chosen solvent is compatible with other reagents in your experiment.[1]

Experimental Use
  • UV Protection: Psoralens are potent photosensitizers that can bind to DNA upon activation by UVA light.[5] Therefore, all handling procedures should be performed with minimal exposure to ambient and artificial UV light. Use UV-filtered lighting or work in a dimly lit room where possible.

  • Skin and Eye Protection: Always wear appropriate PPE to prevent contact with skin and eyes.[6][7][8] After handling, thoroughly wash hands and any potentially exposed skin.

  • Avoid Ingestion and Inhalation: Do not eat, drink, or smoke in the laboratory. Handle the compound in a manner that minimizes the generation of dust or aerosols.[4]

Spill and Emergency Procedures

  • Minor Spill:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand, or chemical absorbent pads).

    • Collect the contaminated material into a labeled, sealed container for hazardous waste disposal.

    • Clean the spill area with a suitable solvent, followed by soap and water.

  • Major Spill:

    • Evacuate the area immediately.

    • Alert your institution's emergency response team.

    • Provide them with the Safety Data Sheet (SDS) for psoralen.

Disposal Plan

All waste containing this compound must be treated as hazardous chemical waste.

  • Waste Segregation:

    • Solid Waste: Collect unused compound, contaminated gloves, absorbent pads, and other solid materials in a clearly labeled, sealed hazardous waste container.

    • Liquid Waste: Collect solutions containing the compound in a labeled, sealed, and chemically resistant hazardous waste container. Do not mix with incompatible waste streams.

  • Labeling: All waste containers must be labeled with "Hazardous Waste," the chemical name, and the primary hazards (e.g., "Photosensitizer," "Irritant").

  • Storage of Waste: Store waste containers in a designated, well-ventilated secondary containment area, away from light sources, until collection by a licensed hazardous waste disposal contractor.

  • Disposal: Arrange for the disposal of all waste through your institution's environmental health and safety office or a licensed chemical waste disposal company.[9][10]

Experimental Workflow Diagram

cluster_prep Preparation cluster_exp Experimentation cluster_disposal Waste Management receiving Receiving and Inspection storage Secure Storage (Cool, Dark, Ventilated) receiving->storage ppe_prep Don Appropriate PPE storage->ppe_prep weighing Weighing in Fume Hood ppe_prep->weighing dissolving Solution Preparation weighing->dissolving handling Experimental Use (UV-Protected Area) dissolving->handling decontamination Decontaminate Work Area handling->decontamination waste_collection Collect Solid and Liquid Waste handling->waste_collection spill Spill? handling->spill decontamination->waste_collection waste_labeling Label Hazardous Waste Containers waste_collection->waste_labeling waste_storage Store in Designated Waste Area waste_labeling->waste_storage waste_disposal Disposal via Licensed Contractor waste_storage->waste_disposal spill->decontamination No spill_cleanup Spill Cleanup Protocol spill->spill_cleanup Yes spill_cleanup->waste_collection

Caption: Workflow for safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.